molecular formula C5H9ClN2O2 B1266187 3-Aminopiperidine-2,6-dione hydrochloride CAS No. 2686-86-4

3-Aminopiperidine-2,6-dione hydrochloride

Cat. No.: B1266187
CAS No.: 2686-86-4
M. Wt: 164.59 g/mol
InChI Key: YCPULGHBTPQLRH-UHFFFAOYSA-N
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Description

3-Aminopiperidine-2,6-dione hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2O2 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

3-aminopiperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPULGHBTPQLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60947609
Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1)
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Molecular Weight

164.59 g/mol
Source PubChem
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CAS No.

2686-86-4, 24666-56-6
Record name 2,6-Piperidinedione, 3-amino-, monohydrochloride, (+-)-
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Record name 2,6-Piperidinedione, 3-amino-, monohydrochloride
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Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1)
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Record name 3-aminopiperidine-2,6-dione hydrochloride
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Record name Glutamimide hydrochloride
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Foundational & Exploratory

The Glutarimide Core: A Technical Guide to the Discovery and History of 3-Aminopiperidine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The compound 3-Aminopiperidine-2,6-dione, particularly in its hydrochloride salt form for stability and solubility, represents a cornerstone in modern medicinal chemistry. Its journey is inextricably linked to the tragic yet redemptive history of thalidomide. Initially a component of a notorious teratogen, this glutarimide moiety was later identified as a key pharmacophore responsible for potent immunomodulatory and anti-neoplastic activities. This discovery paved the way for the development of blockbuster drugs such as Lenalidomide and Pomalidomide. Today, 3-aminopiperidine-2,6-dione is not only a critical intermediate in the synthesis of these life-saving therapies but also a foundational E3 ligase ligand in the burgeoning field of targeted protein degradation, including Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth exploration of its history, synthesis, mechanism of action, and pivotal role in drug development.

Historical Context: The Legacy of Thalidomide

The story of 3-aminopiperidine-2,6-dione begins with thalidomide. First marketed in 1957 as a seemingly safe, over-the-counter sedative and an effective treatment for morning sickness in pregnant women, thalidomide's use led to a global health crisis.[1][2][3][4] Between 1957 and 1962, its administration during pregnancy resulted in an estimated 10,000 to 20,000 infants born with severe congenital malformations, most notably phocomelia (limb malformation).[4][5]

The thalidomide molecule exists as a racemic mixture of two enantiomers, (R)- and (S)-isomers.[4] While the (R)-enantiomer possesses the desired sedative effects, the (S)-enantiomer is a potent teratogen.[4] Critically, the two forms interconvert under physiological conditions, rendering the administration of a pure single enantiomer ineffective at preventing the tragic side effects.[4]

Despite its catastrophic past, research into thalidomide's biological activity continued. In the 1990s, it was discovered to have anti-inflammatory properties, notably by inhibiting tumor necrosis factor-alpha (TNF-α), and anti-angiogenic effects.[1][6][7] These findings led to its repurposing and eventual FDA approval in 2006 for treating multiple myeloma, a type of bone marrow cancer.[1][2] This remarkable revival spurred the development of safer, more potent analogs, shifting the focus to the core chemical structure responsible for its therapeutic effects: the 3-aminopiperidine-2,6-dione ring.

Emergence as a Key Pharmacophore

The development of thalidomide analogs, known as immunomodulatory imide drugs (IMiDs), sought to enhance the therapeutic properties while minimizing the toxic side effects. This research led to the creation of Lenalidomide and Pomalidomide.[8][9] In these second and third-generation IMiDs, the 3-aminopiperidine-2,6-dione (glutarimide) ring was identified as the essential pharmacophore. This moiety is responsible for binding to a specific cellular protein called Cereblon (CRBN) .[4][10]

The "discovery" of 3-aminopiperidine-2,6-dione hydrochloride was therefore not a singular event, but rather its recognition as the critical intermediate required to build this new class of powerful therapeutics.[11][12] Its hydrochloride form (CAS 24666-56-6) provides improved stability and solubility, making it an ideal starting material for complex chemical syntheses.[13]

Synthesis and Experimental Protocols

The efficient synthesis of this compound is crucial for the production of its derivatives. A common and cost-effective route starts from L-glutamine.[12]

General Synthesis Workflow

The following diagram illustrates a typical multi-step synthesis of this compound from L-glutamine, followed by its use in the synthesis of an IMiD like Lenalidomide.

G cluster_synthesis Synthesis of Core Intermediate cluster_drug_synthesis IMiD Synthesis L-Glutamine L-Glutamine N-Boc-L-Glutamine N-Boc-L-Glutamine L-Glutamine->N-Boc-L-Glutamine  Protection (Boc)₂O N-Boc-3-amino-piperidine-2,6-dione N-Boc-3-amino-piperidine-2,6-dione N-Boc-L-Glutamine->N-Boc-3-amino-piperidine-2,6-dione  Cyclization (e.g., CDI) 3-Aminopiperidine-2,6-dione HCl 3-Aminopiperidine-2,6-dione HCl N-Boc-3-amino-piperidine-2,6-dione->3-Aminopiperidine-2,6-dione HCl  Deprotection (HCl) Lenalidomide Lenalidomide 3-Aminopiperidine-2,6-dione HCl->Lenalidomide  Condensation Phthalic Anhydride Derivative Phthalic Anhydride Derivative Phthalic Anhydride Derivative->Lenalidomide

Caption: General workflow for synthesizing 3-Aminopiperidine-2,6-dione HCl and its subsequent use.

Representative Experimental Protocol

The following protocol is a representative synthesis adapted from publicly available methods, such as those described in patent literature.[12]

Step 1: Protection of L-Glutamine

  • Dissolve L-Glutamine in an aqueous solution of sodium bicarbonate.

  • Add a suitable solvent like dioxane to aid solubility.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid to a pH of ~1.

  • Extract the product, N-tert-butoxycarbonyl-L-Glutamine (N-Boc-L-Glutamine), with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

Step 2: Cyclization

  • Dissolve the N-Boc-L-Glutamine from Step 1 in a suitable solvent such as tetrahydrofuran (THF).

  • Add N,N'-Carbonyldiimidazole (CDI) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the mixture at room temperature to facilitate the ring-closing reaction, forming N-Boc-3-aminopiperidine-2,6-dione.

  • Upon completion, the reaction mixture is worked up to isolate the cyclized product.

Step 3: Deprotection and Salt Formation

  • Dissolve the N-Boc-3-aminopiperidine-2,6-dione from Step 2 in a solvent like ethyl acetate or methanol.

  • Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in ethyl acetate).

  • Stir the mixture at a controlled temperature (e.g., 0-25°C) to remove the Boc protecting group.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Quantitative Data

Synthesis yields and conditions can vary based on the specific reagents and scale. The following table summarizes representative data from various sources.

StepStarting MaterialKey ReagentsProductReported YieldReference
Protection L-Glutamine(Boc)₂O, NaHCO₃N-Boc-L-Glutamine~97%[12]
Condensation 4-fluorothalidomidePropargylamine, DMFPomalidomide-linker conjugate25%[10]
Condensation Homophthalic anhydride3-aminopiperidine-2,6-dione HClAn isoquinoline-dione derivative90%[14]
Overall 4-nitroisobenzofuran-1,3-dione3-aminopiperidine-2,6-dione HClPomalidomide65% (3 steps)[15]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic effects of IMiDs are mediated through a novel mechanism of action: targeted protein degradation. The 3-aminopiperidine-2,6-dione moiety is central to this process.

  • Binding to Cereblon (CRBN): The glutarimide ring of the IMiD molecule binds directly to Cereblon, a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5][7][]

  • Altering Substrate Specificity: This binding event alters the conformation of the E3 ligase complex, effectively "hijacking" it. It creates a new binding surface that recruits proteins not normally targeted by CRBN. These new targets are referred to as neosubstrates.

  • Targeting Neosubstrates: In multiple myeloma, the key neosubstrates recruited by the IMiD-CRL4^CRBN^ complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][7][]

  • Ubiquitination and Degradation: Once IKZF1 and IKZF3 are brought into proximity with the E3 ligase, they are tagged with chains of ubiquitin.

  • Proteasomal Destruction: The ubiquitinated proteins are then recognized and degraded by the cell's proteasome, the cellular machinery for protein disposal.

  • Downstream Therapeutic Effects: The degradation of IKZF1 and IKZF3 leads to two primary outcomes:

    • Direct Anti-Myeloma Effect: These transcription factors are essential for the survival of myeloma cells. Their destruction leads to cell cycle arrest and apoptosis (programmed cell death).[]

    • Immunomodulatory Effect: The degradation of IKZF1/3 in T-cells leads to increased production of Interleukin-2 (IL-2), which enhances the activity of T-cells and Natural Killer (NK) cells, boosting the body's own immune response against the cancer.[7][9][]

Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism of action for drugs containing the 3-aminopiperidine-2,6-dione core.

G cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_cell Cellular Environment cluster_effects Therapeutic Effects CRBN Cereblon (CRBN) DDB1 DDB1 CUL4A CUL4A ROC1 ROC1 IMiD IMiD Drug (e.g., Lenalidomide) IMiD->CRBN Binds IKZF1_3 IKZF1 / IKZF3 (Neosubstrates) IKZF1_3->CRBN Recruited to IMiD-bound CRBN Proteasome Proteasome IKZF1_3->Proteasome Degradation Apoptosis Myeloma Cell Apoptosis Immunity T-Cell / NK-Cell Activation (↑ IL-2) Ub Ubiquitin Ub->IKZF1_3 Ubiquitination

Caption: Mechanism of IMiD-induced protein degradation via the CRL4-CRBN E3 ligase complex.

Modern Applications and Future Directions

The primary application of this compound is as a key starting material for FDA-approved drugs.

  • Lenalidomide (Revlimid®): Used extensively for multiple myeloma and certain myelodysplastic syndromes.[17][18]

  • Pomalidomide (Pomalyst®): A more potent analog used for patients with relapsed and refractory multiple myeloma.[][19]

Beyond these established therapies, the unique ability of the glutarimide ring to bind Cereblon has made it a vital component in the field of Targeted Protein Degradation (TPD) . Specifically, it is widely used as the E3 ligase-binding handle in PROTACs . A PROTAC is a bifunctional molecule with a ligand for a target protein and a ligand for an E3 ligase (like the glutarimide moiety), joined by a chemical linker. By bringing the target protein and the E3 ligase together, PROTACs induce the degradation of proteins that were previously considered "undruggable."[15][]

Conclusion

The history of this compound is a powerful lesson in drug development. It demonstrates how a chemical scaffold, once associated with a devastating medical tragedy, can be rationally re-engineered through a deep understanding of its underlying mechanism of action. From its origins within thalidomide to its central role as the Cereblon-binding pharmacophore in modern IMiDs and PROTACs, this molecule has become an indispensable tool for researchers and clinicians. Its journey from teratogen to targeted therapy highlights a paradigm shift in pharmacology, moving from simple inhibition to the sophisticated hijacking of cellular machinery for therapeutic benefit. The glutarimide core is set to remain a key player in the development of novel therapeutics for cancer and other diseases for the foreseeable future.

References

An In-depth Technical Guide to 3-Aminopiperidine-2,6-dione Hydrochloride: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopiperidine-2,6-dione hydrochloride is a pivotal chemical entity, recognized for its role as a key building block in the synthesis of immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, structural features, and the fundamental biological pathways it influences. The document details experimental protocols for its synthesis and characterization, presenting quantitative data in a clear, tabular format. Furthermore, it visualizes the compound's core mechanism of action through a detailed signaling pathway diagram, offering a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Properties and Structure

This compound is a synthetic organic compound featuring a piperidine ring substituted with an amino group and two carbonyl functionalities.[4] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a critical attribute for its application in pharmaceutical synthesis.[4]

Chemical Structure

The structural identity of this compound is well-defined by various chemical identifiers.

  • IUPAC Name: 3-aminopiperidine-2,6-dione;hydrochloride[5]

  • SMILES: C1CC(=O)NC(=O)C1N.Cl[5]

  • InChI Key: YCPULGHBTPQLRH-UHFFFAOYSA-N

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in chemical synthesis.

PropertyValueReference(s)
Molecular Formula C₅H₉ClN₂O₂[4][6]
Molecular Weight 164.59 g/mol [4][6]
Appearance White to off-white solid[6]
Melting Point >245 °C (decomposition)[6]
Solubility Soluble in water, methanol, and DMSO. Also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[4]
pKa (of free base) 11.15 ± 0.40 (Predicted)[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from L-glutamine. The following protocol is adapted from patent literature and outlines a common synthetic route.[3]

Step 1: Protection of L-Glutamine

  • In a suitable reaction vessel, dissolve L-glutamine in an alkaline medium, such as an aqueous solution of sodium hydroxide or sodium bicarbonate.

  • The molar ratio of the alkaline medium to L-glutamine should be in the range of 1-4:1.

  • The reaction is typically carried out at a temperature between 10-80 °C.

  • This step yields N-tert-butoxycarbonyl-L-glutamine.

Step 2: Cyclization

  • In an anhydrous solvent such as tetrahydrofuran, dissolve the N-protected L-glutamine from the previous step.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP), with a molar ratio of N-protected L-glutamine to DMAP of 1:0.01-0.05.

  • Add N,N'-Carbonyldiimidazole (CDI) portion-wise. The molar ratio of N-protected L-glutamine to CDI should be 1:1-1.5.

  • The reaction mixture is heated to 40-70 °C and stirred until the reaction is complete, as monitored by a suitable chromatographic technique.

  • This step results in the formation of N-tert-butoxycarbonyl-3-amino-2,6-piperidinedione.

Step 3: Deprotection and Salt Formation

  • The protected intermediate from Step 2 is dissolved in an acidic medium, such as a 2-4 mol/L solution of hydrochloric acid in an organic solvent like ethyl acetate or methanol.

  • The deprotection reaction is carried out at a temperature between 0-50 °C.

  • Upon completion of the reaction, the product, this compound, precipitates and can be isolated by filtration, washed, and dried.

synthesis_workflow cluster_synthesis Synthesis Workflow L-Glutamine L-Glutamine N-protected L-Glutamine N-protected L-Glutamine L-Glutamine->N-protected L-Glutamine Protection (Boc) Protected piperidinedione Protected piperidinedione N-protected L-Glutamine->Protected piperidinedione Cyclization (CDI, DMAP) Final Product 3-Aminopiperidine-2,6-dione HCl Protected piperidinedione->Final Product Deprotection (HCl)

Caption: Synthetic workflow for this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure. While specific experimental spectra are not publicly available, the signals are expected to be consistent with the piperidine-2,6-dione backbone and the presence of the amino group.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the analysis can be performed on a solid sample using an ATR-FTIR spectrometer.

  • Instrumentation: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretching of the amine and amide, C=O stretching of the dione, and C-N stretching.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the ionization source, such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Obtain the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Data Analysis: The exact mass of the molecular ion should correspond to the calculated molecular weight of the free base (C₅H₈N₂O₂). Further fragmentation analysis (MS/MS) can be performed to elucidate the structure.

Biological Activity and Signaling Pathways

3-Aminopiperidine-2,6-dione is the core structural motif of a class of drugs known as immunomodulatory drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide.[2] The primary molecular target of these drugs is the Cereblon (CRBN) protein, which functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][9]

The binding of the 3-aminopiperidine-2,6-dione moiety to CRBN induces a conformational change in the E3 ligase complex.[10] This altered conformation leads to the recruitment of neo-substrates, which are not the natural targets of CRL4^CRBN^.[11] In the context of multiple myeloma, key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10]

Once recruited to the CRL4^CRBN^ complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome.[9] The degradation of these transcription factors, which are essential for the survival of myeloma cells, ultimately leads to apoptosis and inhibition of tumor growth.[10]

signaling_pathway cluster_pathway Targeted Protein Degradation Pathway Compound 3-Aminopiperidine-2,6-dione (as part of an IMiD) CRBN Cereblon (CRBN) Compound->CRBN Binds to E3_Ligase CRL4^CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase is part of Ubiquitination Polyubiquitination E3_Ligase->Ubiquitination recruits & ubiquitinates NeoSubstrate Neo-Substrate (e.g., IKZF1, IKZF3) NeoSubstrate->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis of Cancer Cell Degradation->Apoptosis

Caption: Mechanism of action via Cereblon-mediated protein degradation.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined chemical properties and structure, coupled with its crucial role in the mechanism of action of potent anti-cancer drugs, make it a subject of ongoing research and development. The synthetic and analytical protocols outlined in this guide, along with the elucidation of its biological function, provide a solid foundation for scientists and researchers working with this important molecule. Further investigation into its derivatives and their therapeutic potential is a promising avenue for the discovery of new and improved treatments for various diseases.

References

The Molecular Glue: An In-Depth Technical Guide to the Mechanism of Action of 3-Aminopiperidine-2,6-dione Hydrochloride in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminopiperidine-2,6-dione chemical scaffold is the core component of a class of potent anti-cancer agents known as immunomodulatory drugs (IMiDs), which include lenalidomide and pomalidomide. This technical guide delineates the intricate mechanism of action by which these compounds, including the parent molecule 3-aminopiperidine-2,6-dione hydrochloride, exert their therapeutic effects in cancer cells. The primary mechanism revolves around the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific "neosubstrate" proteins. This guide provides a comprehensive overview of the signaling pathways involved, quantitative data on drug efficacy and binding affinities, detailed experimental protocols for key assays, and visual diagrams to elucidate these complex molecular interactions.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The central mechanism of action of 3-aminopiperidine-2,6-dione and its analogs is not direct enzymatic inhibition, but rather the neomorphic activity of inducing the degradation of target proteins. These molecules act as a "molecular glue," bridging the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to proteins that it would not normally recognize.[1][2][3]

The key molecular players in this process are:

  • 3-Aminopiperidine-2,6-dione: The active compound that binds to Cereblon.

  • Cereblon (CRBN): A substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5]

  • CRL4^CRBN^ E3 Ubiquitin Ligase Complex: This complex, composed of CRBN, Damaged DNA Binding Protein 1 (DDB1), CUL4A or CUL4B, and Regulator of Cullins 1 (ROC1), is responsible for attaching ubiquitin chains to target proteins, marking them for degradation.[5][6][7]

  • Neosubstrates: The primary targets for degradation in cancer cells are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[6][7][8]

  • Ubiquitin-Proteasome System (UPS): The cellular machinery that recognizes and degrades ubiquitinated proteins.

The binding of 3-aminopiperidine-2,6-dione to a hydrophobic pocket in CRBN induces a conformational change in the substrate-binding surface of CRBN.[4] This altered surface has a high affinity for IKZF1 and IKZF3, leading to their recruitment to the CRL4^CRBN^ complex.[1][6][7] Once recruited, IKZF1 and IKZF3 are polyubiquitinated by the E3 ligase and subsequently degraded by the 26S proteasome.[1][6][7]

Signaling Pathway Diagram

Mechanism_of_Action Core Mechanism of 3-Aminopiperidine-2,6-dione cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Drug Action cluster_2 Neosubstrate Degradation cluster_3 Downstream Effects CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_3 Recruits CUL4 CUL4 DDB1->CUL4 ROC1 ROC1 CUL4->ROC1 IMiD 3-Aminopiperidine-2,6-dione IMiD->CRBN Binds to Ub Ubiquitin IKZF1_3->Ub Polyubiquitination Proteasome Proteasome Ub->Proteasome Degradation Anti_Myeloma Anti-Myeloma Effects (Apoptosis, ↓ Proliferation) Proteasome->Anti_Myeloma Immunomodulation Immunomodulatory Effects (↑ IL-2, ↑ T-cell activity) Proteasome->Immunomodulation

Caption: Core mechanism of 3-aminopiperidine-2,6-dione action.

Downstream Cellular Effects

The degradation of IKZF1 and IKZF3 triggers a cascade of downstream events that collectively contribute to the anti-cancer activity of 3-aminopiperidine-2,6-dione and its analogs.

Direct Anti-Tumor Effects

In hematological malignancies such as multiple myeloma, IKZF1 and IKZF3 are critical transcription factors for the survival and proliferation of cancer cells.[6][7] Their degradation leads to:

  • Cell Cycle Arrest and Apoptosis: The depletion of IKZF1 and IKZF3 downregulates the expression of key survival factors, including interferon regulatory factor 4 (IRF4) and MYC, leading to cell cycle arrest and programmed cell death (apoptosis).[4][6]

  • Anti-Angiogenic Properties: These compounds have been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth.[9]

Immunomodulatory Effects

A hallmark of this class of drugs is their ability to modulate the immune system. The degradation of IKZF1 and IKZF3 in T-cells, where they act as transcriptional repressors, results in:

  • Increased T-cell Proliferation and Activation: The degradation of these repressors leads to increased production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.[8][10][11]

  • Enhanced Natural Killer (NK) Cell Cytotoxicity: These compounds can also enhance the tumor-killing ability of NK cells.[12]

  • Modulation of Cytokine Production: Besides IL-2, these drugs can increase the production of other pro-inflammatory cytokines like interferon-gamma (IFN-γ) while inhibiting the production of anti-inflammatory cytokines like IL-10 and tumor necrosis factor-alpha (TNF-α).[13][14][15]

Quantitative Data

The efficacy of 3-aminopiperidine-2,6-dione analogs has been quantified through various in vitro assays. The following tables summarize key quantitative data for the well-characterized analogs, lenalidomide and pomalidomide.

Table 1: In Vitro Anti-Proliferative Activity (IC₅₀ Values)
CompoundCell LineCancer TypeIC₅₀ (µM)Citation(s)
PomalidomideRPMI8226Multiple Myeloma8[16]
PomalidomideOPM2Multiple Myeloma10[16]
LenalidomideLB771-HNCHead and Neck Cancer2.15[17]
LenalidomideL-363Multiple Myeloma2.92[17]
LenalidomideJARChoriocarcinoma2.97[17]
PomalidomideT regulatory cells-~1[18]
LenalidomideT regulatory cells-~10[18]
Table 2: Cereblon (CRBN) Binding Affinity
CompoundAssay MethodIC₅₀ (µM)Citation(s)
LenalidomideCompetitive Binding~2[19]
PomalidomideCompetitive Binding~2[19]
LenalidomideThermal Shift Assay~3[3][4]
PomalidomideThermal Shift Assay~3[3][4]
ThalidomideThermal Shift Assay~30[3][4]
Table 3: Effects on Cytokine Production and T-Cell Proliferation
CompoundEffectQuantitative ChangeCitation(s)
LenalidomideT-cell Proliferation (in CLL patients)Median increase from 3.6% to 6.2% (Ki67+)[2]
PomalidomideIKZF1/3 DegradationTime-dependent, observed as early as 1 hour[14]
PomalidomideCytokine Production (in T-cells)Increased production of IFN-γ, TNFα, IL-2, and IL-4[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 3-aminopiperidine-2,6-dione and its analogs.

Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This competitive assay measures the ability of a test compound to displace a fluorescently labeled ligand from CRBN.

Materials:

  • Purified recombinant human CRBN protein

  • Fluorescently labeled thalidomide analog (e.g., Cy5-labeled Thalidomide)

  • Assay Buffer (e.g., FP buffer)

  • Test compound (this compound or analogs)

  • Positive control inhibitor (e.g., Pomalidomide)

  • Black, low-binding 96- or 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Dilute the fluorescently labeled thalidomide to a working concentration (e.g., 50 nM) in assay buffer.

    • Dilute the purified CRBN protein to a working concentration (e.g., 15 ng/µL) in assay buffer.

    • Prepare a serial dilution of the test compound and positive control in assay buffer.

  • Assay Setup:

    • To the wells of the microplate, add the assay buffer.

    • Add the serially diluted test compound or positive control.

    • Add the diluted CRBN protein to all wells except the "no enzyme" control.

    • Incubate at room temperature for 60 minutes with gentle shaking.

  • Binding Reaction:

    • Add the diluted fluorescently labeled thalidomide to all wells.

    • Incubate at room temperature for 1.5 hours with gentle shaking, protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths (e.g., 630-640 nm excitation and 672-692 nm emission for Cy5).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

CRBN_Binding_Assay_Workflow CRBN Binding Assay (Fluorescence Polarization) Workflow start Start reagent_prep Reagent Preparation (Fluorescent Ligand, CRBN, Test Compound) start->reagent_prep plate_setup Plate Setup (Add buffer, compound, and CRBN) reagent_prep->plate_setup incubation1 Incubation 1 (60 min, RT) plate_setup->incubation1 add_ligand Add Fluorescent Ligand incubation1->add_ligand incubation2 Incubation 2 (90 min, RT, protected from light) add_ligand->incubation2 read_plate Read Fluorescence Polarization incubation2->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a Cereblon binding assay using fluorescence polarization.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substrate is ubiquitinated by the CRL4^CRBN^ complex in the presence of the drug.

Materials:

  • Ubiquitin-activating enzyme (E1)

  • Ubiquitin-conjugating enzyme (E2)

  • CRL4^CRBN^ E3 ligase complex (or purified components)

  • Ubiquitin

  • ATP

  • Substrate protein (e.g., recombinant IKZF1 or IKZF3)

  • Test compound

  • Reaction buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 1 mM TCEP)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the substrate protein and/or ubiquitin

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube on ice, combine the reaction buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the substrate protein.

    • Add the test compound (dissolved in a suitable solvent like DMSO) or vehicle control.

    • Initiate the reaction by adding the E3 ligase complex.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Perform a Western blot using a primary antibody specific to the substrate protein. A ladder of higher molecular weight bands corresponding to polyubiquitinated substrate will indicate a positive result.

    • A parallel Western blot with an anti-ubiquitin antibody can confirm the presence of ubiquitin chains.

Cell Viability Assay (CCK-8 or MTT)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic effects of the compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • CCK-8 or MTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[20]

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.[21]

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for CCK-8, 570 nm for MTT).[20][21]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The 3-aminopiperidine-2,6-dione scaffold represents a paradigm-shifting approach in cancer therapy. By acting as a molecular glue, these compounds effectively repurpose the cell's own protein degradation machinery to eliminate key drivers of cancer cell survival and proliferation. The dual mechanism of direct anti-tumor effects and potent immunomodulation underscores the therapeutic potential of this class of drugs. A thorough understanding of the underlying molecular mechanisms, supported by robust quantitative data and well-defined experimental protocols as outlined in this guide, is crucial for the continued development and optimization of novel therapies targeting the Cereblon E3 ubiquitin ligase complex.

References

The Biological Activity of 3-Aminopiperidine-2,6-dione: A Technical Guide to a Master Key of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 3-Aminopiperidine-2,6-dione, the core chemical scaffold of the highly successful immunomodulatory imide drugs (IMiDs), represents a cornerstone in modern targeted therapeutics. Initially identified as the pharmacophore of thalidomide, this glutarimide moiety is now understood to be a potent molecular effector that directly engages Cereblon (CRBN), a substrate receptor for the CULLIN 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. By binding to CRBN, it functions as a "molecular glue," neosubstrates to the E3 ligase for ubiquitination and subsequent proteasomal degradation. This mechanism underpins its profound antineoplastic, anti-angiogenic, and immunomodulatory activities.[1][2] Furthermore, its well-defined interaction with CRBN has made it an indispensable component in the rational design of Proteolysis Targeting Chimeras (PROTACs), cementing its role as a critical tool for researchers and drug developers in the era of targeted protein degradation. This guide provides an in-depth overview of its mechanism of action, summarizes key quantitative data for its derivatives, details essential experimental protocols, and visualizes the core biological pathways.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary biological activity of the 3-aminopiperidine-2,6-dione scaffold is mediated through its high-affinity binding to the Cereblon (CRBN) protein.[3] CRBN functions as a substrate receptor within the CRL4^CRBN^ E3 ubiquitin ligase complex, which also includes CULLIN 4 (CUL4), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[4]

In its native state, this complex tags specific proteins with ubiquitin, marking them for degradation by the 26S proteasome. The binding of a 3-aminopiperidine-2,6-dione derivative to a specific pocket on CRBN allosterically modifies the substrate-binding surface.[5] This creates a novel interface that promotes the recruitment of proteins not typically recognized by CRBN, known as "neosubstrates."[6] Key neosubstrates with significant therapeutic relevance include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] The induced proximity between the E3 ligase and the neosubstrate leads to the latter's polyubiquitination and subsequent degradation, resulting in the powerful downstream therapeutic effects.[6]

CRBN_Mechanism cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Ubiquitination Machinery CUL4 CUL4A/B DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 CRBN Cereblon (CRBN) DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1/IKZF3) CRBN->Neosubstrate E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub E2->ROC1 Ub Transfer Ub Ubiquitin IMiD 3-Aminopiperidine-2,6-dione (IMiD/Molecular Glue) IMiD->CRBN Binds Proteasome 26S Proteasome Neosubstrate->Proteasome Poly-Ubiquitination Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Fig. 1: Mechanism of Cereblon-mediated neosubstrate degradation.

Key Biological Activities

The degradation of neosubstrates like IKZF1 and IKZF3 triggers a cascade of biological events.

  • Antineoplastic Activity: In multiple myeloma (MM) cells, IKZF1 and IKZF3 are critical survival factors. Their degradation leads to the downregulation of key oncogenes, including MYC and Interferon Regulatory Factor 4 (IRF4), resulting in cell cycle arrest and apoptosis.[3] This direct cytotoxic effect is a primary driver of the clinical efficacy of lenalidomide and pomalidomide in MM.[8]

  • Immunomodulatory Effects: The 3-aminopiperidine-2,6-dione scaffold exerts potent effects on the immune system. Degradation of IKZF1/3 in T-cells reduces the production of the immunosuppressive cytokine Interleukin-2 (IL-2), which paradoxically enhances T-cell proliferation and co-stimulation.[3][8] This leads to increased activity of cytotoxic T-cells and Natural Killer (NK) cells, bolstering the body's anti-tumor immune response.[3][9]

  • Anti-inflammatory and Anti-angiogenic Properties: These compounds inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) from peripheral blood mononuclear cells.[3][8] They also possess anti-angiogenic properties, crucial for preventing the formation of new blood vessels that supply tumors.[10][11]

Role in Targeted Protein Degradation: PROTACs

The specific and high-affinity interaction between the 3-aminopiperidine-2,6-dione core and CRBN has been expertly leveraged in the design of PROTACs. A PROTAC is a heterobifunctional molecule consisting of three parts: a ligand for an E3 ligase (the "warhead," often a derivative of 3-aminopiperidine-2,6-dione), a ligand for a protein of interest (POI), and a chemical linker.

The PROTAC simultaneously binds to both the POI and CRBN, forming a ternary complex. This event brings the entire CRL4^CRBN^ machinery into close proximity with the POI, inducing its polyubiquitination and proteasomal degradation, even if the POI was previously considered "undruggable."[5]

PROTAC_Mechanism cluster_0 CRL4-CRBN E3 Ligase CRBN Cereblon (CRBN) CUL4_complex CUL4-DDB1-ROC1 CRBN->CUL4_complex CRBN_bound CRBN POI Protein of Interest (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->CRBN_bound Ubiquitination Poly-Ubiquitination CRBN_bound->Ubiquitination Induces Degradation Proteasomal Degradation Ubiquitination->Degradation

Fig. 2: General mechanism of action for a CRBN-recruiting PROTAC.

Quantitative Biological Data

While 3-aminopiperidine-2,6-dione hydrochloride is primarily a building block, its derivatives, lenalidomide and pomalidomide, are well-characterized. The following tables summarize key quantitative data for these compounds, which are direct functional extensions of the core scaffold.

Table 1: Cereblon Binding Affinity of Key Derivatives

Compound Assay Method System IC50 (μM) Reference(s)
Lenalidomide Competitive Binding U266 Cell Lysate ~2.0 [12]
Pomalidomide Competitive Binding U266 Cell Lysate ~2.0 [12]
Thalidomide Competitive Binding U266 Cell Lysate >10 [12][13]
Lenalidomide TR-FRET Recombinant Protein 0.82 [4]

| Pomalidomide | MST (Competitive) | Recombinant Protein | 0.18 |[14] |

IC50 values represent the concentration required to inhibit 50% of a labeled tracer from binding to CRBN.

Table 2: Antiproliferative Activity of Key Derivatives in Multiple Myeloma (MM) Cell Lines

Compound Cell Line Assay Method IC50 (μM) Reference(s)
Lenalidomide MM.1S Cell Viability ~1-5 [15]
Pomalidomide MM.1S Cell Viability ~0.1-1 [16]
Lenalidomide NCI-H929 Cell Proliferation ~0.5 [17]
Pomalidomide NCI-H929 Cell Proliferation ~0.05 [4]

| Lenalidomide | U266 | Cell Proliferation | >10 (Resistant) |[8] |

IC50 values represent the concentration required to inhibit 50% of cell proliferation or viability after a defined incubation period (typically 72-96 hours).

Key Experimental Protocols

Verifying the biological activity of compounds containing the 3-aminopiperidine-2,6-dione scaffold involves a series of standardized biochemical and cellular assays.

Protocol: Neosubstrate Degradation via Western Blot

This is the definitive assay to confirm compound-induced degradation of a target protein like IKZF1.[1][6]

  • Cell Culture and Treatment: Seed multiple myeloma cells (e.g., MM.1S, NCI-H929) at a density of 0.5 x 10^6 cells/mL in 6-well plates. Allow cells to acclimate before treating with a dose range of the test compound (e.g., 0.01 to 10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).[1]

  • Cell Lysis: Harvest cells by centrifugation at 300 x g for 5 minutes. Wash once with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

  • Protein Quantification: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Transfer: Normalize protein concentrations for all samples and denature by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control to determine the extent of degradation.[1]

WB_Workflow start Start culture 1. Seed & Treat Cells (e.g., MM.1S) start->culture lysis 2. Harvest & Lyse Cells culture->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds_page 4. SDS-PAGE & Membrane Transfer quant->sds_page immunoblot 5. Immunoblotting (Primary & Secondary Abs) sds_page->immunoblot detect 6. ECL Detection & Imaging immunoblot->detect end End: Quantify Degradation detect->end

Fig. 3: Standard experimental workflow for a Western Blot-based protein degradation assay.
Protocol: CRBN Binding via MicroScale Thermophoresis (MST)

MST is a sensitive biophysical technique to quantify the binding affinity between a ligand and a target protein in solution.[18][19]

  • Protein Preparation: Express and purify the human CRBN thalidomide-binding domain (TBD). Label the protein with a fluorescent dye (e.g., RED-tris-NTA 2nd Generation) according to the manufacturer's protocol (NanoTemper Technologies). The final concentration of the labeled protein should be kept constant in the low nanomolar range.

  • Ligand Preparation: Prepare a serial dilution series of the test compound (unlabeled ligand) in the assay buffer (e.g., PBS-T, pH 7.4). Typically, a 16-point, 1:1 dilution series is prepared, starting from a high concentration (e.g., 100 µM).

  • Incubation: Mix a constant volume of the labeled CRBN protein with an equal volume of each ligand dilution. Incubate the mixtures for 30 minutes at room temperature to allow the binding to reach equilibrium.

  • Capillary Loading: Load the samples into MST capillaries (e.g., Monolith NT.115 Standard Treated Capillaries).

  • MST Measurement: Place the capillaries into the MST instrument (e.g., Monolith NT.115). The instrument uses an infrared laser to create a microscopic temperature gradient and measures the change in fluorescence as molecules move along this gradient (thermophoresis). The change in thermophoresis upon ligand binding is proportional to the fraction of bound protein.

  • Data Analysis: Plot the change in the normalized fluorescence (ΔFnorm) against the logarithm of the ligand concentration. Fit the resulting binding curve using a suitable model (e.g., Kd model or Hill equation) to determine the dissociation constant (Kd) or IC50 in a competitive setup.[20]

Protocol: Cellular Antiproliferative Activity via MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[15][21]

  • Cell Seeding: Seed MM cells in a 96-well plate at a density of 15,000-20,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle-only control (e.g., DMSO) and a positive control for cell death. Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the curve using a non-linear regression model to determine the IC50 value.

Conclusion and Future Directions

The this compound moiety is far more than a simple chemical intermediate; it is a powerful biological effector that provides a direct interface with the cell's protein disposal machinery. Its ability to modulate the CRL4^CRBN^ E3 ligase has given rise to a class of transformative therapies for hematological malignancies and has unlocked the vast potential of targeted protein degradation.[10] Future research will continue to focus on synthesizing novel derivatives with enhanced affinity, selectivity for new neosubstrates, and improved physicochemical properties. The strategic modification of this privileged scaffold will undoubtedly lead to the development of next-generation molecular glues and PROTACs, expanding the druggable proteome and offering new therapeutic options for a wide range of diseases.

References

3-Aminopiperidine-2,6-dione hydrochloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 3-Aminopiperidine-2,6-dione Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility is crucial for process development, formulation, and various research applications.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent NameSolubility Description
Polar Protic WaterSoluble[1]
MethanolGood solubility[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[2]
AcetoneSoluble[2]
Chlorinated ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ester Ethyl AcetateSoluble[2]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4]

Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the steps to measure the maximum amount of this compound that can dissolve in a specific solvent at equilibrium.

Objective: To determine the saturation solubility of the compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid ensures that a saturated solution is formed.[3]

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[4] It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.[4]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

    • Filtration: Filter the solution using a syringe filter. It is crucial to select a filter membrane that does not bind the analyte.

  • Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant (from centrifugation) or filtrate. Dilute the sample with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equilibration Agitate at constant temperature (24-72 hours) prep2->equilibration separation Centrifuge or Filter to remove undissolved solid equilibration->separation analysis1 Collect clear supernatant/filtrate separation->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration via HPLC analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Workflow for Thermodynamic Solubility Determination.

Synthesis of this compound

This compound is commonly synthesized from L-Glutamine through a multi-step process. A patented method involves protection, cyclization, and deprotection followed by salt formation.[5]

Synthesis Workflow:

  • N-Boc Protection: The amino group of L-Glutamine is protected using Di-tert-butyl dicarbonate ((Boc)₂O) in an alkaline medium to yield N-tert-butoxycarbonyl-L-Glutamine.[5]

  • Cyclization: The protected L-Glutamine undergoes cyclization in the presence of a coupling agent like N,N'-Carbonyldiimidazole (CDI) and a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions. This step forms the piperidine-2,6-dione ring, resulting in N-tert-butoxycarbonyl-3-amino-2,6-piperidinedione.[5]

  • Deprotection and Salt Formation: The Boc protecting group is removed in an acidic medium. The use of hydrochloric acid in this step simultaneously deprotects the amine and forms the hydrochloride salt, yielding the final product, this compound.[5]

G cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection & Salt Formation start L-Glutamine step1_product N-Boc-L-Glutamine start->step1_product step1_reagent (Boc)₂O, Alkaline Medium step1_product->step1_reagent step2_product N-Boc-3-aminopiperidine-2,6-dione step1_product->step2_product step2_reagent CDI, DMAP, Anhydrous step2_product->step2_reagent step3_product 3-Aminopiperidine-2,6-dione Hydrochloride step2_product->step3_product step3_reagent Hydrochloric Acid step3_product->step3_reagent end Final Product step3_product->end

Caption: Synthesis of 3-Aminopiperidine-2,6-dione HCl.

References

Stability of 3-Aminopiperidine-2,6-dione Hydrochloride in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3-aminopiperidine-2,6-dione hydrochloride in aqueous solutions. Due to the limited publicly available stability data for this specific compound, this guide leverages data from structurally similar molecules, namely thalidomide, lenalidomide, and pomalidomide, which all contain the critical glutarimide ring structure. The information presented herein is intended to guide researchers in handling, formulation development, and analytical method design.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Understanding its stability in aqueous environments is crucial for ensuring the integrity, potency, and safety of resulting drug products. The primary degradation pathway for compounds containing a glutarimide ring in aqueous media is hydrolysis, which leads to the opening of the piperidine-2,6-dione ring. This process is influenced by factors such as pH, temperature, and the presence of catalysts.

Aqueous Stability of Structurally Related Compounds

The stability of these compounds is significantly dependent on pH.[2] The glutarimide ring is susceptible to hydrolytic cleavage under both acidic and, more significantly, alkaline conditions.[3]

Table 1: Summary of Aqueous Stability Data for Glutarimide-Containing Compounds

CompoundConditionHalf-life (t½)Reference
ThalidomidepH 7.4, 37°C2.4 hours[2]
Thalidomide & N-alkyl analogspH 6.4, 32°C25 - 35 hours[2]
PomalidomideAqueous Buffer (pH 7.2)Recommended not to store for more than one day[4]
PomalidomidePlasma (Human)~7.5 hours[5]
Lenalidomide-Found to be stable under photolytic and thermal stress, but susceptible to hydrolysis, especially under alkali conditions.[3]

Note: The data presented is for structurally related compounds and should be used as an estimation for the stability of this compound.

Predicted Degradation Pathway

The principal mechanism of degradation for 3-aminopiperidine-2,6-dione in an aqueous solution is the hydrolysis of the glutarimide ring. This reaction involves the nucleophilic attack of a water molecule or hydroxide ion on one of the carbonyl carbons of the imide group, leading to the opening of the ring and the formation of the corresponding glutamic acid derivative.

G cluster_0 Glutarimide Ring Hydrolysis 3-Aminopiperidine-2,6-dione 3-Aminopiperidine-2,6-dione C₅H₈N₂O₂ Transition_State Transition State 3-Aminopiperidine-2,6-dione->Transition_State + H₂O (pH dependent) Ring-Opened_Product N-(4-amino-4-carboxybutanoyl)amine C₅H₁₀N₂O₃ Transition_State->Ring-Opened_Product Ring Opening

Predicted hydrolytic degradation pathway of the glutarimide ring.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6] The following is a generalized protocol for assessing the stability of this compound in an aqueous solution.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by the International Council for Harmonisation (ICH) guidelines.

Materials and Methods
  • Test Substance: this compound

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC grade water, Acetonitrile (ACN), and appropriate buffer salts (e.g., phosphate).

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector, pH meter, analytical balance, oven, and photostability chamber.

Forced Degradation Conditions

A solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 4 hours.[7]

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.[7]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.[7]

  • Thermal Degradation: The solid substance is kept at 105°C for 12 hours.[7]

  • Photostability: The solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for HPLC analysis.

HPLC Method

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A typical starting point for method development would be:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 210-230 nm).[8][9]

  • Column Temperature: 30°C.[9]

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare Stock Solution of 3-Aminopiperidine-2,6-dione HCl acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) thermal Thermal Degradation (Solid, e.g., 105°C) photo Photolytic Degradation (Solution, ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis data Data Analysis & Degradation Profile analysis->data

Workflow for a forced degradation study.

Conclusion

While direct and comprehensive stability data for this compound in aqueous solutions is limited, evidence from structurally analogous compounds such as thalidomide, lenalidomide, and pomalidomide strongly suggests that the compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The primary degradation pathway is anticipated to be the opening of the glutarimide ring. For researchers and drug development professionals, it is imperative to conduct thorough forced degradation studies to understand the specific stability profile of this molecule, identify potential degradants, and develop robust, stability-indicating analytical methods. The protocols and data presented in this guide serve as a foundational resource for these critical activities.

References

The Pivotal Role of Stereochemistry in the Biological Function of 3-Aminopiperidine-2,6-dione Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminopiperidine-2,6-dione hydrochloride scaffold is the cornerstone of a class of potent therapeutic agents, most notably the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. The profound biological activities of these molecules, including their anti-neoplastic, anti-angiogenic, and anti-inflammatory effects, are intricately linked to the stereochemistry of the chiral center at the 3-position of the piperidine-2,6-dione (or glutarimide) ring. This technical guide provides a comprehensive analysis of the stereochemical and functional aspects of this critical pharmacophore, with a focus on its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, the primary molecular target. This document will detail the differential activities of the (S)- and (R)-enantiomers, present quantitative biological data, outline key experimental protocols, and visualize the underlying molecular mechanisms and experimental workflows.

Introduction: The 3-Aminopiperidine-2,6-dione Core

3-Aminopiperidine-2,6-dione, a glutarimide derivative, serves as the fundamental structural motif for the IMiD class of drugs.[1][2] These drugs have revolutionized the treatment of hematological malignancies, particularly multiple myeloma.[3][4] The core structure consists of a chiral carbon at the C3 position of the piperidine-2,6-dione ring, leading to the existence of two enantiomers: (S)-3-aminopiperidine-2,6-dione and (R)-3-aminopiperidine-2,6-dione. It is now well-established that the biological and therapeutic effects, as well as the adverse effects, of these drugs are highly dependent on the absolute configuration at this stereocenter.[5][6]

Stereochemistry and its Impact on Biological Function

The chirality of the 3-aminopiperidine-2,6-dione moiety is the critical determinant of the biological activity of IMiDs. The two enantiomers, (R) and (S), exhibit distinct pharmacological profiles due to their differential binding to the primary molecular target, Cereblon (CRBN).[5][6]

The (S)-Enantiomer: High-Affinity Binding and Potent Activity

The (S)-enantiomer of 3-aminopiperidine-2,6-dione-containing drugs is consistently reported to be the more potent binder to CRBN.[6] This higher affinity is attributed to a more favorable stereochemical fit within the thalidomide-binding domain of CRBN. This potent binding is directly linked to the well-documented teratogenic effects of thalidomide, as well as the potent anti-myeloma and immunomodulatory activities of lenalidomide and pomalidomide.[5] Studies on lenalidomide have shown that the (S)-enantiomer is more effective at inhibiting the growth of multiple myeloma cells.[7]

The (R)-Enantiomer: Lower-Affinity Binding and Reduced Activity

In contrast, the (R)-enantiomer generally displays significantly weaker binding to CRBN and, consequently, reduced biological activity in assays measuring CRBN-dependent effects.[6] While the (R)-enantiomer of thalidomide is associated with its sedative effects, it is the (S)-enantiomer that drives the potent anti-cancer and teratogenic activities.[5]

In Vivo Racemization

An important consideration for drug development is the in vivo racemization of the chiral center of the glutarimide moiety.[4] The acidic proton at the C3 position can lead to interconversion between the (S) and (R) enantiomers under physiological conditions.[1] This means that even if a pure enantiomer is administered, a mixture of both may be present in the body, which has significant implications for both efficacy and safety.

Molecular Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Complex

The biological effects of 3-aminopiperidine-2,6-dione derivatives are primarily mediated through their interaction with CRBN, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[3][8][9]

A Molecular Glue Mechanism

IMiDs act as "molecular glues," binding to CRBN and altering its substrate specificity.[10] This binding event creates a novel protein-protein interaction surface on CRBN, leading to the recruitment of "neosubstrates" that are not normally targeted by the CRL4-CRBN complex.

Degradation of Neosubstrates: Ikaros (IKZF1) and Aiolos (IKZF3)

Among the most critical neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][9][11] Upon recruitment to the CRL4-CRBN complex by an IMiD, IKZF1 and IKZF3 are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[9][11] The degradation of these transcription factors is a key event that leads to the anti-myeloma effects of lenalidomide and pomalidomide.[11][12]

Downstream Signaling

The degradation of IKZF1 and IKZF3 has profound downstream consequences, including the inhibition of myeloma cell proliferation and the induction of apoptosis. One of the mechanisms implicated in apoptosis induction is the activation of caspase-8.[13]

The following diagram illustrates the signaling pathway:

IMiD_Mechanism cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) Neosubstrate Neosubstrates (IKZF1, IKZF3) CRBN->Neosubstrate Recruits CUL4 CUL4 DDB1 DDB1 RBX1 RBX1 IMiD IMiD ((S)-enantiomer) IMiD->CRBN Binds to Ub Ubiquitin Neosubstrate->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation Apoptosis Apoptosis Proteasome->Apoptosis Leads to Cell_Proliferation Myeloma Cell Proliferation Proteasome->Cell_Proliferation Inhibits

IMiD-mediated degradation of neosubstrates by the CRL4-CRBN complex.

Quantitative Biological Data

The following tables summarize key quantitative data for 3-aminopiperidine-2,6-dione derivatives, highlighting the differences in activity.

Table 1: Cereblon Binding Affinity of IMiDs

CompoundAssay TypeIC50 (nM)Reference
ThalidomideTR-FRET22.4[14]
LenalidomideTR-FRET8.9[14]
PomalidomideTR-FRET6.4[15]
Compound 10aTR-FRET4830[16]

Table 2: Anti-proliferative Activity of IMiDs in Multiple Myeloma Cell Lines

CompoundCell LineIC50 (nM)Reference
LenalidomideMM.1S50[17]
Thioether-lenalidomide analog 3jMM.1S1.1[17]
Thioether-lenalidomide analog 3jMino2.3[17]
Thioether-lenalidomide analog 3jRPMI 82265.5[17]
Compound 10aNCI-H9292250[16]
Compound 10aU2395860[16]

Table 3: IKZF1 Degradation Potency of IMiDs

CompoundCell LineED50 (nM)Reference
ThalidomideH929 (IKZF1-Luc)4795[12]
LenalidomideH929 (IKZF1-Luc)10.2[12]
PomalidomideH929 (IKZF1-Luc)4.9[12]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of 3-aminopiperidine-2,6-dione derivatives.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding

This competitive binding assay is a robust method for quantifying the affinity of compounds for CRBN.[10][18]

Principle: The assay measures the displacement of a fluorescently labeled thalidomide analog (tracer) from a tagged CRBN protein by a test compound. Binding of the tracer to an antibody-labeled CRBN brings a FRET donor (e.g., Europium) and acceptor (e.g., a fluorescent dye) into close proximity, generating a high FRET signal. A competing compound will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • GST- or His-tagged recombinant human CRBN protein

  • Fluorescently labeled thalidomide tracer

  • Lanthanide-labeled antibody specific for the tag (e.g., Europium-labeled anti-GST)

  • Assay buffer

  • 384-well low-volume white plates

  • Test compounds and positive control (e.g., unlabeled lenalidomide)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO.

  • Plate Dispensing: Dispense a small volume (e.g., 5 µL) of the compound dilutions or vehicle control into the wells of a 384-well plate.

  • Reagent Addition:

    • Add a solution of tagged CRBN protein to each well and incubate for 15-30 minutes at room temperature.

    • Prepare a mixture of the fluorescent tracer and the lanthanide-labeled antibody in assay buffer.

    • Add the tracer/antibody mixture to each well.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm) following excitation at the appropriate wavelength (e.g., 340 nm).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates the experimental workflow for the TR-FRET assay:

TR_FRET_Workflow start Start compound_prep Prepare serial dilutions of test compounds and controls start->compound_prep plate_dispensing Dispense compounds/ controls into 384-well plate compound_prep->plate_dispensing crbn_addition Add tagged CRBN protein and incubate plate_dispensing->crbn_addition tracer_ab_addition Add fluorescent tracer and lanthanide-labeled antibody mixture crbn_addition->tracer_ab_addition incubation Incubate plate in the dark tracer_ab_addition->incubation read_plate Read plate on TR-FRET reader incubation->read_plate data_analysis Calculate emission ratio and determine IC50 values read_plate->data_analysis end End data_analysis->end

Experimental workflow for the TR-FRET Cereblon binding assay.
IKZF1/IKZF3 Degradation Assay (Western Blot)

This assay is used to confirm that a compound induces the degradation of the neosubstrates IKZF1 and IKZF3.

Procedure:

  • Cell Culture and Treatment: Culture multiple myeloma cells and treat with various concentrations of the test compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the loading control.

Caspase-8 Activity Assay (Colorimetric)

This assay measures the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[19][20][21]

Principle: The assay utilizes a colorimetric substrate, Ac-IETD-pNA (N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide), which is specifically cleaved by active caspase-8. The cleavage releases p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.

Procedure:

  • Cell Treatment and Lysis: Treat cells to induce apoptosis and prepare cell lysates.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer containing the Ac-IETD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-8 activity.

Conclusion

The this compound scaffold is a privileged structure in modern medicinal chemistry, with its biological activity being exquisitely controlled by its stereochemistry. The (S)-enantiomer is the primary driver of the potent anti-cancer and immunomodulatory effects of IMiDs through its high-affinity binding to Cereblon and subsequent induction of neosubstrate degradation. A thorough understanding of the stereochemical requirements for CRBN binding and the downstream consequences is paramount for the design and development of next-generation molecular glues and targeted protein degraders with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a robust framework for the characterization of novel compounds based on this critical pharmacophore.

References

Technical Guide: Spectroscopic Analysis of 3-Aminopiperidine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopiperidine-2,6-dione hydrochloride (3-APDH) is a critical chiral intermediate in the synthesis of several immunomodulatory drugs, including lenalidomide and pomalidomide.[1][2] These drugs are widely used in the treatment of multiple myeloma and other hematological malignancies. Given its role as a key building block, the precise and thorough characterization of 3-APDH is paramount to ensure the purity, stability, and quality of the final active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to assist researchers in the identification and characterization of this vital compound.

Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₅H₉ClN₂O₂[3][4]
Molecular Weight 164.59 g/mol [3]
CAS Number 24666-56-6[3][5]
Appearance White to off-white solid[]
Melting Point > 208 °C (decomposition)[]
Solubility Soluble in Water; Slightly soluble in DMSO (Heated); Sparingly soluble in Methanol (Sonicated)[]
Storage 2-8 °C[]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

¹H NMR (Proton NMR)

A Chinese patent CN109305935A provides a representative ¹H-NMR spectrum of this compound.[1] The spectrum confirms the presence of the piperidine ring protons and the amine proton.

¹³C NMR (Carbon-13 NMR)

Atom Expected Chemical Shift (ppm)
C=O (C2, C6)~170-175
CH-NH₂ (C3)~50-55
CH₂ (C4)~25-30
CH₂ (C5)~20-25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, amide, and carbonyl groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H (Amine)3400-3250Stretch
N-H (Amide)3300-3100Stretch
C=O (Dione)1750-1650Stretch
C-N1250-1020Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a common technique.

Parameter Value
Molecular Ion [M+H]⁺ m/z 129.06 (for the free base)
Monoisotopic Mass 164.0352552 Da (for the hydrochloride salt)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for this compound. These protocols may need to be adapted based on the specific instrumentation available.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).

    • Use a sufficient number of scans for adequate signal intensity.

FT-IR Spectroscopy
  • Sample Preparation : Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the ATR crystal.

    • Record the spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Perform a background correction on the sample spectrum.

Mass Spectrometry (LC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile/water mixture).

  • Instrumentation : Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

  • LC Separation :

    • Inject the sample onto a suitable HPLC column (e.g., C18).

    • Elute the compound using an appropriate mobile phase gradient.

  • MS Detection :

    • Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to cover the expected molecular weight of the compound and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_data Data Interpretation Synthesis Synthesis of 3-APDH Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Synthesis Pathway Overview

The synthesis of this compound typically starts from L-glutamine and involves a multi-step process.

Synthesis_Pathway L_Glutamine L-Glutamine Protected_Glutamine N-Protected L-Glutamine L_Glutamine->Protected_Glutamine Protection Cyclized_Intermediate Protected 3-Aminopiperidine- 2,6-dione Protected_Glutamine->Cyclized_Intermediate Cyclization Final_Product 3-Aminopiperidine-2,6-dione Hydrochloride Cyclized_Intermediate->Final_Product Deprotection & Salt Formation

Caption: A simplified reaction scheme for the synthesis of this compound from L-glutamine.[1]

Conclusion

The spectroscopic data and protocols outlined in this technical guide provide a comprehensive framework for the characterization of this compound. Accurate and thorough analysis using NMR, IR, and MS is essential for ensuring the quality and purity of this key pharmaceutical intermediate, which ultimately impacts the safety and efficacy of the final drug products. Researchers and drug development professionals are encouraged to use this guide as a reference for their analytical workflows.

References

The Cornerstone of Targeted Protein Degradation: An In-depth Technical Guide to 3-Aminopiperidine-2,6-dione Hydrochloride as a Thalidomide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopiperidine-2,6-dione hydrochloride is a pivotal chemical entity that serves as the foundational scaffold for a class of transformative therapeutics known as immunomodulatory drugs (IMiDs), which includes thalidomide, lenalidomide, and pomalidomide.[1] Its significance extends beyond being a synthetic intermediate; the glutarimide ring at its core is the essential pharmacophore responsible for binding to the Cereblon (CRBN) protein, a key event in the mechanism of targeted protein degradation.[2] This technical guide provides a comprehensive overview of this compound's role as a thalidomide derivative, its mechanism of action in recruiting the CRL4^CRBN^ E3 ubiquitin ligase, and its application in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visual diagrams of key pathways and workflows are presented to equip researchers with the necessary knowledge for advancing drug discovery in this domain.

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex and IMiD-Mediated Neosubstrate Degradation

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation, and at its heart are the E3 ubiquitin ligases that provide substrate specificity. The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with Cereblon (CRBN) as its substrate receptor (CRL4^CRBN^), is a key player in this process.[2] Immunomodulatory drugs (IMiDs) function as "molecular glues" by binding to CRBN and altering its substrate specificity. This binding event induces the recruitment of "neosubstrates," proteins not normally targeted by CRL4^CRBN^, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[2] This mechanism is central to the therapeutic effects of IMiDs in treating hematological malignancies through the degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[2]

CRL4-CRBN Pathway Mechanism of IMiD-Mediated Protein Degradation CUL4 Cullin 4 DDB1 DDB1 CRBN Cereblon (CRBN) Substrate Receptor RBX1 RBX1 Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruits IMiD IMiD (e.g., Pomalidomide) IMiD->CRBN Binds to Ub Ubiquitin Neosubstrate->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 Ub Transfer E2->RBX1 Ub Transfer

Mechanism of IMiD-Mediated Protein Degradation

3-Aminopiperidine-2,6-dione as a Core Moiety for CRBN Ligands

The 3-aminopiperidine-2,6-dione structure is the cornerstone for high-affinity binding to Cereblon. While quantitative binding data for the parent hydrochloride salt is not extensively reported, its derivatives, thalidomide, lenalidomide, and pomalidomide, have been thoroughly characterized, demonstrating the potency of this scaffold. The addition of a phthalimide ring and subsequent modifications dramatically influence the binding affinity and neosubstrate degradation profile.

Table 1: Comparative Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)

CompoundBinding AssayKd (µM)IC50 (µM)Reference(s)
ThalidomideIsothermal Titration Calorimetry (ITC)1.0-[3]
ThalidomideSurface Plasmon Resonance (SPR)0.16-[3]
ThalidomideFRET-based competitive binding-7.8[3]
LenalidomideIsothermal Titration Calorimetry (ITC)0.3-[3]
LenalidomideCompetitive binding assay-~2[4]
PomalidomideIsothermal Titration Calorimetry (ITC)0.1-[3]
PomalidomideCompetitive binding assay-~3[5]

Note: Binding affinity values can vary depending on the specific experimental conditions, protein constructs, and instrumentation used.

Application in Proteolysis Targeting Chimeras (PROTACs)

The discovery of the IMiD-CRBN interaction has been harnessed in the development of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific proteins of interest (POIs). In a PROTAC, a ligand for the POI is connected via a chemical linker to an E3 ligase-recruiting ligand. Pomalidomide, a derivative of 3-aminopiperidine-2,6-dione, is a widely used CRBN-recruiting ligand in PROTAC design due to its high binding affinity.

Table 2: Exemplary Pomalidomide-Based PROTACs and their Degradation Efficacy

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference(s)
ZQ-23HDAC8-14793[6]
Compound 16EGFRWTA54932.996[7]
Compound 21BRD4THP-1~810 (IC50)>90[8]
Thalidomide-basedBRD4RS4;112.5>95[8]

Note: DC50 is the concentration for 50% maximal degradation, and Dmax is the maximal degradation percentage. Experimental conditions may vary between studies.

PROTAC_Workflow PROTAC Development and Evaluation Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_preclinical Preclinical Development Target_ID Target Identification Ligand_ID Ligand Identification (POI & E3 Ligase) Target_ID->Ligand_ID PROTAC_Design PROTAC Design (Linker Optimization) Ligand_ID->PROTAC_Design Synthesis Chemical Synthesis PROTAC_Design->Synthesis Binding_Assay Binary & Ternary Complex Binding Assays (SPR, ITC, FP) Synthesis->Binding_Assay Ub_Assay In Vitro Ubiquitination Assay Binding_Assay->Ub_Assay Deg_Assay Cellular Degradation Assay (Western Blot, HiBiT) DC50 & Dmax Determination Ub_Assay->Deg_Assay Cell_Viability Cell Viability/ Functional Assays Deg_Assay->Cell_Viability PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD In_Vivo In Vivo Efficacy (Animal Models) PK_PD->In_Vivo Tox Toxicology Studies In_Vivo->Tox

PROTAC Development and Evaluation Workflow

Detailed Experimental Protocols

CRBN Binding Assays

1. Surface Plasmon Resonance (SPR)

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for real-time, label-free analysis of binding kinetics and affinity.[9]

  • Methodology:

    • Immobilization: Covalently immobilize purified recombinant CRBN protein onto a sensor chip (e.g., CM5 chip) via amine coupling.[9]

    • Analyte Preparation: Prepare a series of dilutions of the 3-aminopiperidine-2,6-dione derivative in a suitable running buffer.

    • Binding Measurement: Flow the analyte solutions over the sensor chip surface and monitor the binding response in Resonance Units (RU) in real-time.[9]

    • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., low pH glycine).

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

2. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[10]

  • Methodology:

    • Sample Preparation: Prepare solutions of purified CRBN and the ligand in the same dialysis buffer to minimize heats of dilution.[11]

    • Titration: Fill the ITC sample cell with the CRBN solution and the injection syringe with the ligand solution.

    • Data Acquisition: Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.[12]

    • Data Analysis: Integrate the heat-flow peaks and plot the heat change per injection against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.[11]

3. Fluorescence Polarization (FP) Assay

  • Principle: This competitive binding assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled CRBN ligand (tracer) upon displacement by an unlabeled competitor compound.[13]

  • Methodology:

    • Assay Setup: Prepare a solution containing purified CRBN and a fluorescently labeled thalidomide analog (tracer) in an appropriate assay buffer.[14]

    • Competition: Add increasing concentrations of the unlabeled test compound (e.g., a derivative of 3-aminopiperidine-2,6-dione).

    • Measurement: After incubation, measure the fluorescence polarization using a plate reader.

    • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Ubiquitination Assay
  • Principle: This assay reconstitutes the ubiquitination cascade in a cell-free system to directly measure the ability of a PROTAC to induce the ubiquitination of a target protein.

  • Methodology:

    • Reaction Mixture Preparation: On ice, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM DTT):

      • Recombinant E1 activating enzyme (e.g., UBE1)

      • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

      • Recombinant CRL4^CRBN^ E3 ligase complex

      • Recombinant protein of interest (POI)

      • Ubiquitin

      • ATP

      • PROTAC or DMSO vehicle control

    • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

    • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Analysis: Analyze the reaction products by Western blotting using antibodies against the POI to detect the formation of higher molecular weight polyubiquitinated species.

Cellular Protein Degradation Assays

1. Western Blotting

  • Principle: A widely used technique to semi-quantitatively measure the reduction in the level of a target protein in cells following treatment with a degrader.

  • Methodology:

    • Cell Treatment: Plate cells and treat with a range of concentrations of the PROTAC or vehicle control for a specified duration.

    • Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantification: Densitometrically quantify the protein bands and normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.

2. HiBiT Lytic Detection Assay

  • Principle: A highly sensitive, quantitative, and high-throughput method for measuring protein abundance in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein. The HiBiT tag complements with a larger subunit (LgBiT) to form a functional NanoLuc luciferase, and the resulting luminescence is proportional to the target protein level.

  • Methodology:

    • Cell Plating: Plate CRISPR/Cas9-engineered cells expressing the HiBiT-tagged POI in a multi-well plate.

    • Compound Treatment: Treat the cells with serial dilutions of the degrader compound.

    • Lysis and Detection: Add a lytic detection reagent containing the LgBiT protein and luciferase substrate to the cells.

    • Luminescence Measurement: After a short incubation to ensure complete cell lysis and signal stabilization, measure the luminescence using a plate reader.

    • Data Analysis: Normalize the luminescence signal to a vehicle control and plot the data to determine DC50 and Dmax values.

Conclusion

This compound is a foundational molecule in the field of targeted protein degradation. As the core of thalidomide and its potent analogs, it provides the essential structural motif for engaging the CRL4^CRBN^ E3 ubiquitin ligase. The evolution of this scaffold from the controversial history of thalidomide to its central role in the rational design of PROTACs is a testament to the power of understanding molecular mechanisms of action. The continued exploration of derivatives of 3-aminopiperidine-2,6-dione holds immense promise for the development of novel therapeutics capable of targeting previously "undruggable" proteins, thereby opening new avenues for treating a wide range of diseases.

References

The Crucial Role of the Hydrochloride Salt in the Properties and Application of 3-Aminopiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopiperidine-2,6-dione, a chiral synthetic compound, serves as a cornerstone in the development of a class of potent therapeutic agents. Its hydrochloride salt form is of particular significance in the pharmaceutical industry, primarily due to the profound impact of the salt on the molecule's physicochemical properties and its subsequent utility in drug synthesis and formulation. This technical guide provides a comprehensive overview of the role of the hydrochloride salt in defining the characteristics of 3-aminopiperidine-2,6-dione, with a focus on its chemical properties, synthesis, and its pivotal role as a key intermediate in the synthesis of immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide.

Physicochemical Properties: The Impact of the Hydrochloride Salt

The conversion of the free base of 3-aminopiperidine-2,6-dione to its hydrochloride salt dramatically alters its physical and chemical properties, enhancing its suitability for pharmaceutical development. The protonation of the primary amino group to form the ammonium chloride salt is the key transformation responsible for these advantageous changes.

Enhanced Solubility and Bioavailability

One of the most critical contributions of the hydrochloride salt is the significant enhancement of the compound's aqueous solubility.[1] The free base form of 3-aminopiperidine-2,6-dione exhibits limited solubility in water. The hydrochloride salt, being ionic, readily dissolves in polar solvents like water.[1] This increased water solubility is a crucial attribute for a drug intermediate, facilitating its use in aqueous reaction media and simplifying purification processes. Furthermore, for an active pharmaceutical ingredient (API), enhanced aqueous solubility often translates to improved bioavailability, a key determinant of a drug's efficacy.

Improved Stability and Handling

The hydrochloride salt of 3-aminopiperidine-2,6-dione exists as a stable, crystalline solid, which is advantageous for storage, handling, and formulation.[2] Crystalline solids have a well-defined structure and are generally less prone to degradation compared to their amorphous or free base counterparts. This stability is crucial for ensuring the quality and shelf-life of the intermediate and any resulting drug products.

Physicochemical Data Summary

The following tables summarize the key physicochemical properties of 3-aminopiperidine-2,6-dione and its hydrochloride salt, providing a clear comparison of their characteristics.

Table 1: General Physicochemical Properties

Property3-Aminopiperidine-2,6-dione (Free Base)3-Aminopiperidine-2,6-dione Hydrochloride
Molecular Formula C₅H₈N₂O₂C₅H₉ClN₂O₂
Molecular Weight 128.13 g/mol 164.59 g/mol [3]
Appearance -White to off-white crystalline powder
Melting Point ->245 °C (decomposes)[2]

Table 2: Solubility Data

SolventSolubility of this compound
Water 61.8 mg/mL[4]
Methanol Sparingly soluble (Sonicated)[5]
DMSO Slightly soluble (Heated)[5]
Chloroform Soluble
Dichloromethane Soluble
Ethyl Acetate Soluble

Synthesis of this compound

The synthesis of this compound is a critical process in the production of several blockbuster drugs. A common and efficient method starts from the readily available amino acid, L-glutamine. The synthesis typically involves a three-step process: protection of the amino group, cyclization to form the piperidine-2,6-dione ring, and subsequent deprotection and salt formation.

Experimental Protocol: Synthesis from L-Glutamine

This protocol outlines a general procedure for the synthesis of this compound from L-glutamine, as described in the patent literature.[6]

Step 1: N-Boc Protection of L-Glutamine

  • Dissolve L-glutamine in a suitable solvent mixture (e.g., dioxane and water).

  • Add a base, such as triethylamine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 5-6 hours.

  • Monitor the reaction completion using a suitable analytical technique (e.g., LC-MS).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the N-Boc protected L-glutamine.

Step 2: Cyclization to form N-Boc-3-aminopiperidine-2,6-dione

  • Dissolve the N-Boc protected L-glutamine in an anhydrous solvent (e.g., tetrahydrofuran).

  • Add a cyclizing agent, such as N,N'-carbonyldiimidazole (CDI), and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

  • Heat the reaction mixture to reflux and monitor its progress.

  • Upon completion, cool the reaction and remove the solvent.

  • Purify the crude product by chromatography to yield N-Boc-3-aminopiperidine-2,6-dione.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the N-Boc-3-aminopiperidine-2,6-dione in a suitable organic solvent (e.g., ethyl acetate or methanol).

  • Add a solution of hydrochloric acid in the same solvent.

  • Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Synthesis Workflow

Synthesis_Workflow L_Glutamine L-Glutamine N_Boc_Glutamine N-Boc-L-Glutamine L_Glutamine->N_Boc_Glutamine (Boc)₂O, Base N_Boc_3_amino N-Boc-3-aminopiperidine-2,6-dione N_Boc_Glutamine->N_Boc_3_amino CDI, DMAP Final_Product 3-Aminopiperidine-2,6-dione HCl N_Boc_3_amino->Final_Product HCl

Synthesis of 3-Aminopiperidine-2,6-dione HCl from L-Glutamine.

Analytical Characterization

The purity and identity of this compound are crucial for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques employed for its characterization.

HPLC Analysis

HPLC is used to determine the purity of the compound and to separate its enantiomers.

Table 3: Exemplary HPLC Method Parameters

ParameterCondition 1 (Purity)Condition 2 (Chiral Separation)
Column Dima C18[7]ChromTech CHIRAL-AGP[8]
Mobile Phase Water:Methanol (40:60)[7]0.015 mol/L Phosphate buffer:Isopropanol (99:1)[8]
Flow Rate 0.8 mL/min[7]0.8 mL/min[8]
Detection UV at 254 nm[7]UV at 254 nm[8]
Column Temperature 30 °C[7]30 °C[8]
NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.22 (br s, 1H), 8.68 (br s, 3H), 4.20 (dd, J = 13.0, 5.3 Hz, 1H), 2.77-2.65 (m, 1H), 2.64-2.56 (m, 1H), 2.27-2.19 (m, 1H), 2.09-1.97 (m, 1H).[9]

Role in Drug Development: The Gateway to Immunomodulatory Drugs

This compound is a pivotal intermediate in the synthesis of a class of drugs known as immunomodulatory drugs (IMiDs), which include the highly successful cancer therapies lenalidomide and pomalidomide. These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.

Mechanism of Action of IMiDs: The CRL4-CRBN E3 Ubiquitin Ligase Pathway

Lenalidomide and pomalidomide exert their therapeutic effects through a novel mechanism of action that involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex.[10] Cereblon (CRBN) is the substrate receptor of this complex.[11]

The binding of an IMiD to Cereblon alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific target proteins.[10] In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][12][13]

The degradation of IKZF1 and IKZF3 has two major downstream consequences:

  • Direct Anti-Myeloma Effect: IKZF1 and IKZF3 are critical for the survival of myeloma cells. Their degradation leads to the downregulation of key oncogenes, such as c-Myc and IRF4, ultimately inducing apoptosis in the cancer cells.[10]

  • Immunomodulatory Effect: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene. Their degradation leads to increased IL-2 production, which in turn enhances T-cell proliferation and activation, as well as natural killer (NK) cell activity. This bolstered immune response contributes to the overall anti-cancer effect.[10]

Signaling Pathway Diagram

IMiD_Signaling_Pathway cluster_E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_downstream Downstream Effects CRBN Cereblon (CRBN) IKZF1_3 IKZF1 / IKZF3 (Transcription Factors) CRBN->IKZF1_3 Recruits CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 ROC1 Roc1 CUL4->ROC1 DDB1->CRBN IMiD Lenalidomide / Pomalidomide IMiD->CRBN Binds to Ub Ubiquitin IKZF1_3->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation cMyc_IRF4 c-Myc & IRF4 Downregulation Proteasome->cMyc_IRF4 Leads to IL2 IL-2 Upregulation Proteasome->IL2 Leads to Myeloma_Apoptosis Myeloma Cell Apoptosis cMyc_IRF4->Myeloma_Apoptosis T_cell_activation T-cell Activation & NK Cell Activity IL2->T_cell_activation

References

Methodological & Application

Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride from L-Glutamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopiperidine-2,6-dione hydrochloride is a critical building block in the synthesis of various pharmaceutical agents, most notably immunomodulatory drugs such as thalidomide and its analogs. This document provides a detailed protocol for the chemical synthesis of this compound, starting from the readily available and inexpensive amino acid, L-glutamine. The described three-step synthesis is robust, scalable, and yields a high-purity product.[1] This process involves the protection of the amino group of L-glutamine, followed by a cyclization reaction to form the piperidine-2,6-dione ring, and subsequent deprotection to yield the desired hydrochloride salt.[1]

Introduction

The 3-aminopiperidine-2,6-dione moiety is a key pharmacophore in a class of drugs known for their immunomodulatory and anti-angiogenic properties. The development of efficient and cost-effective synthetic routes to this intermediate is of significant interest to the pharmaceutical industry. The method detailed herein utilizes L-glutamine as a chiral starting material, ensuring the production of the desired enantiomer. This synthesis avoids harsh reaction conditions and the need for high-pressure hydrogenation, making it suitable for industrial applications.[1]

Overall Synthesis Workflow

The synthesis of this compound from L-glutamine proceeds through a three-step sequence as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Salt Formation L_Glutamine L-Glutamine Boc_L_Glutamine N-Boc-L-Glutamine L_Glutamine->Boc_L_Glutamine Boc₂O, NaOH(aq) Boc_3_Aminopiperidine N-Boc-3-aminopiperidine- 2,6-dione Boc_L_Glutamine->Boc_3_Aminopiperidine CDI, DMAP, Anhydrous conditions Final_Product 3-Aminopiperidine-2,6-dione HCl Boc_3_Aminopiperidine->Final_Product Acidic Medium (e.g., HCl)

Caption: Synthetic workflow for 3-Aminopiperidine-2,6-dione HCl from L-Glutamine.

Experimental Protocols

Step 1: Synthesis of N-tert-butoxycarbonyl-L-glutamine (N-Boc-L-Glutamine)

This step involves the protection of the primary amine of L-glutamine using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions.[1]

Materials:

  • L-Glutamine

  • 1,4-Dioxane

  • Sodium Hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Deionized Water

  • Ice Bath

  • Reaction Kettle (20 L)

Procedure:

  • To a 20 L reaction kettle, add 1.5 kg of L-Glutamine and 1.5 L of 1,4-dioxane. Stir to create a white suspension.

  • Prepare a solution of 1 kg of NaOH in 6 L of deionized water and add it to the reaction mixture. Stir until a clear solution is obtained.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add 2.25 kg of di-tert-butyl dicarbonate (Boc₂O) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 4 hours. A suspension will form.

  • Monitor the reaction progress using liquid chromatography until the starting material is consumed.

  • Upon completion, proceed with workup and purification to isolate the N-Boc-L-Glutamine product.

Step 2: Synthesis of N-Boc-3-aminopiperidine-2,6-dione

This step involves the cyclization of N-Boc-L-glutamine to form the protected piperidine-2,6-dione ring using N,N'-Carbonyldiimidazole (CDI) as a cyclizing agent and 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions.[1]

Materials:

  • N-Boc-L-Glutamine

  • N,N'-Carbonyldiimidazole (CDI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Solvent (e.g., Tetrahydrofuran)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve N-Boc-L-Glutamine in an anhydrous solvent.

  • Add a catalytic amount of DMAP to the solution.

  • Slowly add CDI to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by a suitable chromatographic technique.

  • Once the reaction is complete, perform an appropriate workup to isolate the crude N-Boc-3-aminopiperidine-2,6-dione.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of this compound

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt in an acidic medium.[1]

Materials:

  • N-Boc-3-aminopiperidine-2,6-dione

  • Acidic Medium (e.g., Hydrochloric acid in an organic solvent like ethyl acetate or methanol)

Procedure:

  • Dissolve N-Boc-3-aminopiperidine-2,6-dione in a suitable organic solvent.

  • Add a solution of hydrochloric acid to the mixture.

  • Stir the reaction at room temperature. The product will precipitate out of the solution as the hydrochloride salt.

  • Monitor the deprotection reaction by chromatography.

  • Once the reaction is complete, filter the solid precipitate.

  • Wash the filtered solid with a suitable solvent to remove any impurities.

  • Dry the final product, this compound, under vacuum.

Data Summary

The following table summarizes the key quantitative data for the synthesis.

StepStarting MaterialReagentsProductMolar Ratio (Reagent:SM)Typical Yield
1L-GlutamineBoc₂O, NaOHN-Boc-L-GlutamineBoc₂O: 1:1, NaOH: 2.4:1High
2N-Boc-L-GlutamineCDI, DMAPN-Boc-3-aminopiperidine-2,6-dione-High
3N-Boc-3-aminopiperidine-2,6-dioneHCl3-Aminopiperidine-2,6-dione HClExcessHigh

Note: Specific yields and optimal molar ratios may vary depending on the reaction scale and specific conditions and should be optimized accordingly.

Conclusion

The protocol described provides a clear and reproducible method for the synthesis of this compound from L-glutamine. This three-step process is efficient, utilizes readily available starting materials, and is amenable to scale-up, making it a valuable procedure for researchers and professionals in the field of drug development. The final product is obtained in high purity and is suitable for use in the synthesis of various biologically active molecules.

References

Application Notes: 3-Aminopiperidine-2,6-dione Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminopiperidine-2,6-dione hydrochloride is a synthetic compound featuring a piperidine ring with an amine group at the third position and carbonyl groups at the second and sixth positions.[1][2] Its chemical formula is C₅H₉ClN₂O₂, and it has a molecular weight of 164.59 g/mol .[1][2][3] This molecule is of significant interest in medicinal chemistry and drug development as it forms the core structure, or pharmacophore, of several immunomodulatory imide drugs (IMiDs), including the clinically significant agents lenalidomide and pomalidomide.[4][5] It serves as a key intermediate in the synthesis of these drugs.[6][7] The primary mechanism of action for compounds containing this moiety involves modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][8]

Mechanism of Action

3-Aminopiperidine-2,6-dione and its derivatives function as "molecular glues." The piperidinedione ring binds to the substrate receptor Cereblon (CRBN), a component of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[9] This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment, poly-ubiquitination, and subsequent proteasomal degradation of specific target proteins that would not normally be recognized.[6][9] Key targets for IMiDs like lenalidomide and pomalidomide include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is central to the anti-neoplastic and immunomodulatory effects observed in cancers like multiple myeloma.[10] The compound itself has demonstrated anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[2][8][11]

Data Presentation

Quantitative data for experimental use is summarized below. As this compound is a foundational molecule, effective concentrations are often determined empirically. The data for its well-characterized derivatives, lenalidomide and pomalidomide, are provided as a reference for designing dose-response experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₉ClN₂O₂[1][2][3]
Molecular Weight164.59 g/mol [1][2][3]
AppearanceWhite Powder[6]
SolubilitySoluble in DMSO (Slightly, Heated), Methanol (Sparingly, Sonicated)[6]
StorageInert atmosphere, Room Temperature[6]

Table 2: Reference Concentrations of Related IMiDs for Cell Culture Studies

CompoundCell LineConcentration RangeEffect ObservedSource
LenalidomideMultiple Myeloma (H929)1 µM - 10 µMInhibition of proliferation[10]
LenalidomideT-cells & APCs (Co-culture)0.1, 1, 10 µMT-cell activation
PomalidomideMultiple Myeloma (U266)0.1, 1, 10 µMDegradation of IKZF1/3
PomalidomideLymphoma (Raji, OCI-LY10)0.3 µg/ml - 80 µg/mlInhibition of proliferation[12]
PomalidomideBurkitt Lymphoma (DAUDI)0.25 µMReduced cell viability[13]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating the effects of 3-Aminopiperidine-2,6-dione based compounds.

G start Start seed Seed Cells in Multi-well Plates start->seed incubate1 Incubate (e.g., 24h) for adherence seed->incubate1 treat Treat cells with 3-Aminopiperidine-2,6-dione HCl (Dose-response & Time-course) incubate1->treat control Include Vehicle Control (DMSO) treat->control Parallel step incubate2 Incubate for desired duration (e.g., 2-24h) treat->incubate2 control->incubate2 harvest Harvest Cells & Prepare Lysates incubate2->harvest quantify Quantify Protein Concentration (BCA Assay) harvest->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer to PVDF Membrane sds_page->transfer probe Probe with Primary & Secondary Antibodies (Target Protein + Loading Control) transfer->probe detect Detect with Chemiluminescent Substrate probe->detect analyze Analyze Band Intensities (Densitometry) detect->analyze end End analyze->end

References

Application Notes and Protocols: 3-Aminopiperidine-2,6-dione Hydrochloride as a Key Intermediate in Lenalidomide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, an analogue of thalidomide, is a crucial immunomodulatory drug used in the treatment of multiple myeloma and other hematological malignancies. Its synthesis involves a multi-step process where 3-Aminopiperidine-2,6-dione hydrochloride serves as a critical chiral building block. This document provides detailed application notes and experimental protocols for the synthesis of Lenalidomide, focusing on the utilization of this compound as a key intermediate. The protocols described herein are based on established and published synthetic routes.

Overview of the Synthetic Pathway

The synthesis of Lenalidomide from this compound primarily involves two key steps:

  • Formation of the Nitro Intermediate: This step involves the cyclization of a substituted nitrobenzoate derivative, typically methyl 2-(bromomethyl)-3-nitrobenzoate, with this compound. This reaction forms the core phthalimide ring structure of the nitro-lenalidomide intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.

  • Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to a primary amine to yield Lenalidomide (3-(4-amino-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione). Common methods for this reduction include catalytic hydrogenation or the use of reducing agents like iron in the presence of an acid or ammonium chloride.

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis of Lenalidomide.

Table 1: Reactants and Stoichiometry for the Synthesis of the Nitro Intermediate

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
This compoundC₅H₉ClN₂O₂164.591.0
Methyl 2-(bromomethyl)-3-nitrobenzoateC₉H₈BrNO₄274.071.0 - 1.2
TriethylamineC₆H₁₅N101.192.0 - 4.0
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)C₃H₇NO / C₂H₆OS73.09 / 78.13Solvent

Table 2: Reaction Conditions and Reported Yields for Lenalidomide Synthesis

StepReaction ConditionsDurationReported YieldPurity (HPLC)
Nitro Intermediate Formation 50-110°C in DMF or DMSO with Triethylamine2-12 hours85-98%>98%
Nitro Group Reduction (Catalytic Hydrogenation) H₂, 10% Pd/C, 50 psi in Methanol or 1,4-Dioxane5-12 hours~36-51%>99%
Nitro Group Reduction (Iron/Ammonium Chloride) Iron powder, NH₄Cl in Ethanol/Water, 80°C4 hours~80-87%>99.5%

Experimental Protocols

Protocol 1: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (Nitro Intermediate)

This protocol details the cyclization reaction to form the nitro intermediate.

Materials:

  • This compound

  • Methyl 2-(bromomethyl)-3-nitrobenzoate

  • Triethylamine

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF or DMSO, slowly add triethylamine (2.0-4.0 eq) under a nitrogen atmosphere at room temperature.

  • In a separate flask, dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (1.0-1.2 eq) in a minimal amount of anhydrous DMF or DMSO.

  • Add the solution of methyl 2-(bromomethyl)-3-nitrobenzoate dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-110°C and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add deionized water to the reaction mixture to precipitate the product.

  • Stir the suspension for 1 hour, then filter the solid.

  • Wash the solid with deionized water and then with a small amount of cold ethyl acetate.

  • Dry the product under vacuum to obtain 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione as a pale-yellow solid.

Protocol 2: Synthesis of Lenalidomide by Reduction of the Nitro Intermediate

This protocol describes the reduction of the nitro group to yield Lenalidomide using iron and ammonium chloride.

Materials:

  • 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve ammonium chloride (8.0 eq) in deionized water.

  • Add 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (1.0 eq) and ethanol to the solution.

  • Heat the mixture to 60°C with stirring.

  • Carefully add iron powder (4.0 eq) portion-wise to the reaction mixture.

  • Increase the temperature to 80°C and stir vigorously for 4 hours. Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with a hot ethanol-water mixture.

  • Combine the filtrates and allow them to cool to room temperature, then cool further in an ice bath to promote crystallization.

  • Filter the precipitated solid and wash with cold deionized water.

  • Dry the solid under vacuum to yield Lenalidomide as an off-white to pale yellow solid.

Mandatory Visualizations

Lenalidomide_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product 3-Aminopiperidine-2,6-dione HCl 3-Aminopiperidine-2,6-dione HCl Nitro_Intermediate 3-(4-nitro-1-oxo-1,3- dihydroisoindol-2-yl)piperidine-2,6-dione 3-Aminopiperidine-2,6-dione HCl->Nitro_Intermediate Cyclization (DMF/DMSO, Et3N, 50-110°C) Methyl 2-(bromomethyl)-3-nitrobenzoate Methyl 2-(bromomethyl)-3-nitrobenzoate Methyl 2-(bromomethyl)-3-nitrobenzoate->Nitro_Intermediate Lenalidomide Lenalidomide Nitro_Intermediate->Lenalidomide Reduction (Fe/NH4Cl, EtOH/H2O, 80°C)

Caption: Synthetic pathway of Lenalidomide from key starting materials.

Experimental_Workflow cluster_step1 Step 1: Nitro Intermediate Synthesis cluster_step2 Step 2: Reduction to Lenalidomide A 1. Dissolve 3-Aminopiperidine-2,6-dione HCl and Triethylamine in DMF/DMSO B 2. Add Methyl 2-(bromomethyl)-3-nitrobenzoate A->B C 3. Heat and Stir (2-12h) B->C D 4. Precipitate with Water C->D E 5. Filter, Wash, and Dry D->E F 1. Dissolve Nitro Intermediate and NH4Cl in EtOH/H2O E->F Proceed with Nitro Intermediate G 2. Add Iron Powder F->G H 3. Heat and Stir (4h) G->H I 4. Hot Filtration H->I J 5. Crystallize, Filter, and Dry I->J

Caption: Experimental workflow for the two-step synthesis of Lenalidomide.

Application Notes: Utilizing 3-Aminopiperidine-2,6-dione hydrochloride for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] This approach utilizes bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's native ubiquitin-proteasome system (UPS) for selective protein removal. 3-Aminopiperidine-2,6-dione hydrochloride, a derivative of thalidomide, is a crucial building block in the synthesis of these degraders.[2][3] It functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, one of the most widely recruited E3 ligases in PROTAC design.[4][5] By incorporating this moiety, researchers can create PROTACs that effectively recruit CRBN to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[5][6]

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on the use of this compound in the development and evaluation of novel protein degraders.

Core Principle: The PROTAC-Mediated Degradation Pathway

A PROTAC molecule synthesized using 3-Aminopiperidine-2,6-dione consists of three key components: a ligand that binds the POI, a linker, and the CRBN-binding ligand derived from the aminopiperidine dione structure.[7] The molecule acts as a bridge, inducing the formation of a ternary complex between the POI and the CRBN E3 ligase.[8][6] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in further degradation cycles.[7]

PROTAC_Mechanism cluster_0 PROTAC-Induced Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC (containing 3-aminopiperidine -2,6-dione moiety) PROTAC->Ternary_Complex E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Transfer Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation

The following tables provide examples of the types of quantitative data generated during the evaluation of a novel degrader synthesized using this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 24666-56-6 [9][10]
Molecular Formula C₅H₉ClN₂O₂ [9][10]
Molecular Weight 164.59 g/mol [9][10]
Appearance White to off-white solid [11]
Purity ≥97-99% (Varies by supplier) [11]

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane |[11] |

Table 2: Illustrative Degradation Potency and Efficacy in Cellular Assays (Data is for illustrative purposes only and will vary based on the specific PROTAC and cell line)

Compound Cell Line DC₅₀ (nM)¹ Dₘₐₓ (%)² Assay Method
Degrader-X MV-4-11 15 95 Western Blot
Degrader-X HEK293T 45 92 In-Cell ELISA
Degrader-Y LNCaP 8 >98 Quantitative MS
Degrader-Y VCaP 22 94 HTRF

¹DC₅₀: Concentration required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation observed.

Table 3: Illustrative Biochemical and Functional Assay Results (Data is for illustrative purposes only)

Compound Ternary Complex Kᴅ (nM)¹ Cell Viability IC₅₀ (nM)² Target Pathway Inhibition EC₅₀ (nM)³
Degrader-X 50 25 30
Degrader-Y 25 12 15

¹Kᴅ: Dissociation constant for the ternary complex, measured by TR-FRET or AlphaLISA. ²IC₅₀: Concentration that inhibits cell growth by 50%. ³EC₅₀: Concentration that achieves 50% of the maximal effect on a downstream signaling pathway.

Experimental Workflow

The development and characterization of a novel protein degrader follow a structured workflow, from initial synthesis to functional validation.

Experimental_Workflow cluster_synthesis Phase 1: Synthesis cluster_biochem Phase 2: Biochemical Validation cluster_cell Phase 3: Cellular Characterization A1 Synthesize PROTAC (Amide coupling of POI ligand, linker, and 3-aminopiperidine -2,6-dione HCl) A2 Purification & Characterization (HPLC, LC-MS, NMR) A1->A2 B1 Target Engagement Assays (Binding to POI and CRBN) A2->B1 B2 Ternary Complex Formation (TR-FRET, AlphaLISA, SPR) B1->B2 B3 In Vitro Ubiquitination Assay B2->B3 C1 Protein Degradation Assay (Western Blot, ELISA, HTRF) B3->C1 C2 Mechanism of Action (Proteasome/CRBN dependence) C1->C2 C3 Downstream Functional Assays (Viability, Apoptosis, Phenotype) C2->C3

Caption: Experimental workflow for degrader development.

Experimental Protocols

Protocol 1: Representative Synthesis of a PROTAC

This protocol describes a representative amide coupling reaction to synthesize a PROTAC using this compound, a carboxylic acid-functionalized linker, and an amine-functionalized POI ligand.

Materials:

  • This compound (CAS 24666-56-6)

  • POI-ligand-NH₂

  • Linker-COOH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Step 1 (Linker Activation & Coupling to CRBN Ligand):

    • To a solution of Linker-COOH (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add this compound (1.2 eq) to the reaction mixture.

    • Stir at room temperature for 4-6 hours. Monitor reaction progress by LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate (Linker-CRBN ligand) by flash chromatography.

  • Step 2 (Coupling to POI Ligand):

    • The Linker-CRBN ligand product from Step 1 will have a terminal functional group (e.g., a protected amine or a carboxylic acid) for coupling to the POI ligand. For this example, we assume the linker now has an activated carboxylic acid end.

    • To a solution of the purified Linker-CRBN ligand intermediate (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Stir for 15 minutes at room temperature.

    • Add the POI-ligand-NH₂ (1.0 eq) to the mixture.

    • Stir at room temperature overnight. Monitor reaction progress by LC-MS.

  • Step 3 (Purification and Characterization):

    • Once the reaction is complete, purify the crude product directly using reverse-phase preparative HPLC.

    • Combine fractions containing the pure PROTAC and lyophilize to yield the final product as a solid.

    • Characterize the final compound by high-resolution LC-MS to confirm mass and NMR to confirm structure.

Protocol 2: Western Blotting for Protein Degradation Assessment

This protocol is used to quantify the reduction in target protein levels following treatment with the synthesized degrader.

Materials:

  • Cultured cells (e.g., MV-4-11, HEK293T)

  • Synthesized PROTAC degrader

  • DMSO (vehicle control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Gel electrophoresis and blotting equipment

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC degrader in cell culture media (e.g., from 1 nM to 10 µM). Include a DMSO-only vehicle control.

    • Treat cells with the different concentrations of the degrader for a specified time (e.g., 12, 16, or 24 hours).

  • Protein Extraction:

    • Aspirate the media and wash cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the volume of each sample to ensure equal protein loading (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3 times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Analysis:

    • Strip the membrane and re-probe with the loading control antibody (or run a parallel gel).

    • Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the DMSO control and plot against degrader concentration to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: AlphaLISA for Ternary Complex Formation

This protocol provides a high-throughput method to confirm that the degrader induces a ternary complex between the POI and CRBN.[12]

Materials:

  • His-tagged CRBN/DDB1 complex

  • Biotinylated POI

  • Synthesized PROTAC degrader

  • Streptavidin-coated Donor beads

  • Anti-His Acceptor beads

  • AlphaLISA-compatible microplates (e.g., 384-well)

  • AlphaLISA-compatible plate reader

Procedure:

  • Prepare serial dilutions of the PROTAC degrader in the assay buffer.

  • In a 384-well plate, add the His-tagged CRBN/DDB1 complex, the biotinylated POI, and the diluted PROTAC degrader. Include controls with no degrader.

  • Incubate for 1 hour at room temperature to allow the ternary complex to form.

  • Add a mixture of Streptavidin-coated Donor beads and Anti-His Acceptor beads to all wells.

  • Incubate for 1 hour at room temperature in the dark.

  • Read the plate on an AlphaLISA-compatible reader. The emission of light at 615 nm is proportional to the amount of ternary complex formed.

  • Plot the AlphaLISA signal against the degrader concentration to determine the potency of ternary complex formation.

Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the downstream functional consequence of protein degradation, such as inhibition of cancer cell proliferation.

Materials:

  • Cultured cells

  • Synthesized PROTAC degrader

  • Opaque-walled multi-well plates (e.g., 96-well)

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the PROTAC degrader in culture medium.

  • Treat the cells with the degrader concentrations and a vehicle control.

  • Incubate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Equilibrate the plate and its contents to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Normalize the data to the vehicle control and plot cell viability against degrader concentration to calculate the IC₅₀ value.

References

Application Notes and Protocols: 3-Aminopiperidine-2,6-dione Hydrochloride in Anti-Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopiperidine-2,6-dione hydrochloride is a chemical intermediate and a core structural component of immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[1][2][3] These agents have demonstrated significant clinical efficacy in treating various hematological malignancies, with their therapeutic effects attributed, in part, to their anti-angiogenic properties.[4][5] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[4][6] This document provides detailed application notes and protocols for evaluating the anti-angiogenic potential of this compound and its derivatives using common in vitro and ex vivo assays.

The anti-angiogenic activity of thalidomide and its analogues is well-documented, with second-generation compounds like lenalidomide and pomalidomide showing significantly greater potency than the parent compound.[4][7] These compounds are known to modulate the tumor microenvironment by inhibiting key processes in angiogenesis, including endothelial cell migration, proliferation, and tube formation.[8][9][10] The primary molecular target for the anti-angiogenic and immunomodulatory effects of these compounds is the protein Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex.[11][12][13] Binding of IMiDs to Cereblon leads to the ubiquitination and subsequent degradation of specific downstream protein targets, ultimately impacting angiogenesis signaling pathways, including the vascular endothelial growth factor (VEGF) pathway.[5][9][14]

Data Presentation

The following tables summarize the anti-angiogenic effects of thalidomide analogues, which share the 3-aminopiperidine-2,6-dione core structure. While specific data for the hydrochloride salt is limited in publicly available literature, the data for lenalidomide and pomalidomide serve as a strong proxy for the expected activity.

Table 1: Summary of Anti-Angiogenic Activity of Thalidomide Analogues in the Rat Aortic Ring Assay

CompoundConcentration (µg/mL)Inhibition of Microvessel OutgrowthReference
IMiD-1 (Lenalidomide)1Significant inhibition by day 4[15]
IMiD-1 (Lenalidomide)10100% inhibition[15]
IMiD-21090% inhibition by day 10[15]
SelCID-11Significant inhibition[16]
SelCID-110Potent inhibition[16]
Thalidomideup to 50No significant inhibition[15]

Table 2: Summary of Anti-Angiogenic Activity of Thalidomide Analogues in HUVEC Tube Formation Assays

CompoundConcentrationEffect on Tube FormationReference
Lenalidomide200 µg/mLComplete inhibition of vascular lattice formation[17]
Pomalidomide60 µg/mLNo significant effect[17]
IMiDs and SelCIDs1 µg/mLSignificant reduction in tubule development[16]
IMiDs and SelCIDs10 µg/mLMore potent inhibition than suramin[16]

Experimental Protocols

Detailed methodologies for key anti-angiogenesis assays are provided below.

Rat Aortic Ring Assay

This ex vivo assay provides a multicellular, three-dimensional model that recapitulates key aspects of angiogenesis.

Materials:

  • Thoracic aorta from a 6-8 week old rat

  • Endothelial Basal Medium (EBM-2)

  • Fetal Bovine Serum (FBS)

  • Collagen solution or Matrigel®

  • 48-well culture plates

  • This compound or its analogues

  • VEGF (positive control)

  • Vehicle control (e.g., DMSO)

Protocol:

  • Aorta Dissection and Ring Preparation:

    • Euthanize a rat via an approved method and sterilize the thoracic region.

    • Carefully excise the thoracic aorta and place it in ice-cold sterile PBS.

    • Under a dissecting microscope, remove the periaortic fibro-adipose tissue.

    • Cross-section the aorta into 1 mm thick rings.

  • Embedding Aortic Rings:

    • Pre-cool a 48-well plate on ice.

    • Add 50 µL of thawed Matrigel® or collagen solution to the bottom of each well and allow it to solidify at 37°C for 30 minutes.

    • Place one aortic ring in the center of each gelled matrix.

    • Add another 50 µL of the matrix solution on top of the ring and allow it to solidify at 37°C for 30 minutes.

  • Treatment:

    • Prepare different concentrations of this compound or its analogues in EBM-2 supplemented with 2% FBS. Ensure the final solvent concentration is consistent across all wells (e.g., DMSO < 0.1%).

    • Add 200 µL of the prepared media to each well. Include vehicle and positive controls.

  • Incubation and Observation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.

    • Replace the medium with freshly prepared treatment media every 2-3 days.

    • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

  • Quantification:

    • Capture images of the rings at regular intervals (e.g., day 5, 7, and 9).

    • Using image analysis software (e.g., ImageJ), quantify the angiogenic response by measuring the number of microvessel sprouts, the maximum sprout length, and the total area covered by the sprouts.

HUVEC Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • 96-well tissue culture plates

  • This compound or its analogues

  • Calcein AM (for fluorescent visualization)

Protocol:

  • Preparation of Basement Membrane Matrix Plates:

    • Thaw the basement membrane matrix on ice.

    • Pre-chill a 96-well plate and pipette tips at -20°C.

    • Add 50 µL of the thawed matrix to each well, ensuring even coating.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs (passages 2-6 are recommended) and resuspend them in a serum-free or low-serum medium to a concentration of 1-2 x 10^5 cells/mL.

    • Prepare serial dilutions of the test compound in the same medium.

    • Add 100 µL of the HUVEC suspension (1-2 x 10^4 cells) to each well.

    • Immediately add the desired concentration of the test compound or vehicle control.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 4-18 hours. Optimal incubation time should be determined empirically.

  • Visualization and Quantification:

    • For fluorescent imaging, stain the cells with Calcein AM (e.g., 2 µg/mL in PBS) for 30 minutes at 37°C.

    • Capture images using a fluorescence microscope.

    • Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay uses the highly vascularized membrane of a developing chicken embryo to assess angiogenesis.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile gelatin sponges or filter paper discs

  • This compound or its analogues

  • Stereomicroscope

Protocol:

  • Egg Incubation and Windowing:

    • Incubate fertilized eggs at 37°C and constant humidity.

    • On day 3 of incubation, create a small window in the eggshell to expose the CAM.

  • Treatment Application:

    • On day 8, implant a sterilized gelatin sponge or filter paper disc loaded with the test compound or vehicle control onto the CAM.

  • Incubation and Observation:

    • Reseal the window and continue incubation for 2-3 days.

    • Observe the CAM daily for changes in vascularization around the implant.

  • Quantification:

    • On day 10 or 11, capture images of the CAM.

    • Quantify the angiogenic response by counting the number of blood vessels converging towards the implant in a "spoked-wheel" pattern or by measuring the vessel density in a defined area.[18]

Visualizations

The following diagrams illustrate the experimental workflows and the key signaling pathway involved in the anti-angiogenic effects of 3-Aminopiperidine-2,6-dione and its analogues.

G Workflow for Rat Aortic Ring Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis aorta_dissection Aorta Dissection & Ring Preparation matrix_prep Basement Matrix Preparation embedding Embedding Aortic Rings aorta_dissection->embedding treatment Treatment with Test Compound embedding->treatment incubation Incubation (37°C, 5% CO2) treatment->incubation imaging Microscopic Imaging incubation->imaging quantification Quantification of Microvessel Outgrowth imaging->quantification

Caption: Workflow for the Rat Aortic Ring Assay.

G Workflow for HUVEC Tube Formation Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_coating Coat 96-well Plate with Basement Matrix cell_prep HUVEC Culture & Harvesting cell_seeding Seed HUVECs onto Coated Plate cell_prep->cell_seeding treatment Add Test Compound cell_seeding->treatment incubation Incubate for 4-18 hours treatment->incubation staining Fluorescent Staining (e.g., Calcein AM) incubation->staining imaging Fluorescence Microscopy staining->imaging quantification Quantify Tube Formation imaging->quantification

Caption: Workflow for the HUVEC Tube Formation Assay.

G Signaling Pathway of Anti-Angiogenesis by IMiDs IMiD 3-Aminopiperidine-2,6-dione (IMiD Core Structure) CRBN Cereblon (CRBN) E3 Ubiquitin Ligase IMiD->CRBN Binds to Degradation Ubiquitin-Proteasome Degradation CRBN->Degradation Targets Substrates for VEGF VEGF Signaling Pathway Degradation->VEGF Downregulates (indirectly) Angiogenesis Angiogenesis (Cell Migration, Proliferation, Tube Formation) Degradation->Angiogenesis Inhibits VEGF->Angiogenesis Promotes

Caption: Simplified signaling pathway of IMiDs in anti-angiogenesis.

Conclusion

This compound, as the core structure of potent anti-angiogenic agents like lenalidomide and pomalidomide, holds significant interest for cancer research and drug development. The provided protocols for the rat aortic ring, HUVEC tube formation, and CAM assays offer robust methods to evaluate its anti-angiogenic potential. The quantitative data from studies on its analogues suggest that this class of compounds effectively inhibits multiple steps in the angiogenic cascade. Further investigation into the specific activity of the hydrochloride salt is warranted to fully characterize its profile as a potential anti-angiogenic agent. The visualization of experimental workflows and the underlying signaling pathway provides a clear framework for researchers to design and interpret their studies in this important area of oncology research.

References

Application Notes and Protocols for In Vitro Studies of 3-Aminopiperidine-2,6-dione Hydrochloride on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of 3-Aminopiperidine-2,6-dione hydrochloride and its potent analogs, lenalidomide and pomalidomide, on various cancer cell lines. This document includes a summary of their cytotoxic and apoptotic activities, detailed experimental protocols for key assays, and a visualization of the underlying signaling pathway.

Introduction

This compound is a synthetic compound and a derivative of thalidomide. It and its more clinically advanced analogs, lenalidomide and pomalidomide, have demonstrated significant anti-neoplastic, anti-angiogenic, and anti-inflammatory properties. These compounds, often referred to as immunomodulatory drugs (IMiDs), have shown efficacy against various hematological malignancies and solid tumors. Their primary mechanism of action involves the modulation of the Cullin-RING E3 ubiquitin ligase complex containing Cereblon (CRBN), leading to the targeted degradation of specific proteins.

Data Presentation: In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro activity of this compound and its analogs against various cancer cell lines.

Note: Direct quantitative data for this compound is limited in publicly available literature. The data presented for its analogs, lenalidomide and pomalidomide, provide a strong indication of its potential therapeutic efficacy.

Table 1: IC50 Values of Pomalidomide in Multiple Myeloma Cell Lines

Cell LineCompoundIC50 (µM)Incubation Time (hours)Assay Method
RPMI8226Pomalidomide848MTT
OPM2Pomalidomide1048MTT

Data sourced from a study on the effects of pomalidomide on multiple myeloma cell viability[1].

Table 2: Apoptosis Induction in Cancer Cell Lines

Cell LineCompoundConcentration (µM)Apoptosis Rate (%)Incubation Time (hours)Assay Method
NCI-H929 (Multiple Myeloma)MGD-4 (Pomalidomide analog)1052.1Not SpecifiedAnnexin V/PI Flow Cytometry
MV-4-11 (Leukemia)MGD-4 (Pomalidomide analog)1041.0Not SpecifiedAnnexin V/PI Flow Cytometry
AMO1 (Multiple Myeloma)Lenalidomide30Increased to 51.31 (in combination)Not SpecifiedAnnexin V/PI Staining
Note: Specific quantitative data for apoptosis induction by the parent compound or its direct analogs as single agents are not readily available in the searched literature. The data for the analog MGD-4 and a combination therapy with lenalidomide are presented as indicators of pro-apoptotic activity.

Table 3: Cell Cycle Analysis

Cell LineCompoundConcentration (µM)% in G0/G1% in S% in G2/MIncubation Time (hours)
Note: Specific quantitative data for cell cycle distribution following treatment with this compound or its analogs were not available in the reviewed literature. It is reported that these compounds can induce G1 growth arrest[2].

Signaling Pathway

The primary mechanism of action for this class of compounds is the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors, which are critical for the survival of certain cancer cells, results in downstream anti-proliferative and pro-apoptotic effects.

Mechanism of Action of 3-Aminopiperidine-2,6-dione Analogs cluster_0 Cell cluster_1 Neosubstrate Recruitment & Degradation cluster_2 Downstream Effects Compound 3-Aminopiperidine-2,6-dione Analog (e.g., Pomalidomide) CRBN Cereblon (CRBN) Compound->CRBN Binds to E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase CUL4A Cullin 4A CUL4A->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase RBX1 RBX1 RBX1->E3_Ligase Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) E3_Ligase->Ikaros_Aiolos Recruits Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination Undergoes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Anti_proliferative Anti-proliferative Effects (e.g., G1 Arrest) Degradation->Anti_proliferative Apoptosis Apoptosis Degradation->Apoptosis

Caption: Mechanism of action for 3-Aminopiperidine-2,6-dione analogs.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.

Experimental Workflow: MTT Assay A 1. Cell Seeding Seed cells in a 96-well plate. B 2. Compound Treatment Add varying concentrations of 3-Aminopiperidine-2,6-dione HCl. A->B C 3. Incubation Incubate for 24-72 hours. B->C D 4. Add MTT Reagent Add MTT solution to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours to allow formazan crystal formation. D->E F 6. Solubilization Add solubilization solution (e.g., DMSO). E->F G 7. Absorbance Reading Read absorbance at 570 nm. F->G

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., RPMI8226, OPM2, PC-3, DU-145, LNCaP)

  • Complete culture medium

  • This compound

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions of the compound in culture medium and add 100 µL to the appropriate wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound and its analogs represent a promising class of anti-cancer agents with a unique mechanism of action. The provided data and protocols offer a foundation for further in vitro investigation into their therapeutic potential across various cancer types. Future studies should focus on generating more comprehensive quantitative data, particularly for the parent compound, and further elucidating the downstream consequences of Ikaros and Aiolos degradation in different cellular contexts.

References

Application Notes and Protocols for Deuterium-Labeled 3-Aminopiperidine-2,6-dione Hydrochloride in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Deuterium-labeled 3-Aminopiperidine-2,6-dione hydrochloride in metabolic studies. This stable isotope-labeled compound serves as a critical tool for the accurate quantification of 3-aminopiperidine-2,6-dione and its metabolites, which are key pharmacophores of immunomodulatory drugs such as lenalidomide and pomalidomide.

Introduction

Deuterium-labeled this compound is a non-radioactive, stable isotope-labeled analog of 3-aminopiperidine-2,6-dione. In metabolic studies, it is primarily employed as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] The incorporation of deuterium atoms results in a mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties. This co-elution and similar ionization behavior enable precise and accurate quantification by correcting for variability during sample preparation and analysis.

The 3-aminopiperidine-2,6-dione moiety is central to the therapeutic effects of lenalidomide and pomalidomide. These drugs function by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This action modulates the immune system and exhibits anti-cancer properties. Understanding the metabolism of this core structure is therefore crucial in drug development.

Metabolic Pathways of 3-Aminopiperidine-2,6-dione Containing Drugs

The metabolic fate of the 3-aminopiperidine-2,6-dione core can be inferred from studies on its derivatives, pomalidomide and lenalidomide.

Pomalidomide Metabolism: Pomalidomide undergoes extensive metabolism primarily through two pathways:

  • CYP-mediated Hydroxylation: The aromatic ring of pomalidomide is hydroxylated, mainly by CYP1A2 and CYP3A4, followed by glucuronidation.[5][6]

  • Hydrolysis: The glutarimide ring of pomalidomide can be hydrolyzed.[5][6]

Lenalidomide Metabolism: In contrast, lenalidomide is minimally metabolized in humans. The primary route of elimination is through renal excretion of the unchanged drug. A minor metabolic pathway involves the slow, non-enzymatic hydrolysis of the glutarimide ring.

The following diagram illustrates the key metabolic pathways for pomalidomide, a compound containing the 3-aminopiperidine-2,6-dione core.

Metabolic Pathways of Pomalidomide Pomalidomide Pomalidomide Hydroxylation CYP-mediated Hydroxylation (CYP1A2, CYP3A4) Pomalidomide->Hydroxylation Hydrolysis Glutarimide Ring Hydrolysis Pomalidomide->Hydrolysis Excretion Excretion Pomalidomide->Excretion Unchanged Drug 5-Hydroxy Pomalidomide 5-Hydroxy Pomalidomide Hydroxylation->5-Hydroxy Pomalidomide Hydrolysis Products Hydrolysis Products Hydrolysis->Hydrolysis Products Glucuronidation Glucuronidation 5-Hydroxy Pomalidomide->Glucuronidation Hydrolysis Products->Excretion Glucuronide Conjugates Glucuronide Conjugates Glucuronidation->Glucuronide Conjugates Glucuronide Conjugates->Excretion

Metabolic pathways of pomalidomide.

Signaling Pathway: Mechanism of Action

The therapeutic effects of drugs containing the 3-aminopiperidine-2,6-dione moiety, such as lenalidomide and pomalidomide, are mediated through their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of neosubstrate proteins, primarily the lymphoid transcription factors IKZF1 and IKZF3.

Cereblon E3 Ligase Pathway Modulation cluster_0 Cell Nucleus cluster_1 Cytoplasm IKZF1/IKZF3 IKZF1 / IKZF3 (Transcription Factors) Gene Expression Target Gene Expression IKZF1/IKZF3->Gene Expression Ubiquitination Ubiquitination IKZF1/IKZF3->Ubiquitination Cell Proliferation Myeloma Cell Proliferation Gene Expression->Cell Proliferation IL-2 Production IL-2 Production (T-Cell Activation) Gene Expression->IL-2 Production Drug 3-Aminopiperidine-2,6-dione (e.g., Pomalidomide) CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Drug->CRBN CRBN->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->IKZF1/IKZF3 Degradation

Modulation of the Cereblon E3 ligase pathway.

Quantitative Data from Metabolic Studies

The following tables summarize pharmacokinetic data from a study of [14C]pomalidomide in healthy male subjects, which provides insight into the metabolic fate of a 3-aminopiperidine-2,6-dione-containing drug.[5]

Table 1: Plasma Pharmacokinetic Parameters of Pomalidomide and Total Radioactivity

ParameterPomalidomide (n=8)Total Radioactivity (n=8)
Cmax (ng/mL or ngEq/mL) 13.0 ± 2.518.2 ± 2.8
Tmax (h) 3.0 (2.0 - 4.0)3.0 (2.0 - 4.0)
AUC0-∞ (ng·h/mL or ngEq·h/mL) 189 ± 46258 ± 62
t1/2 (h) 9.4 ± 1.58.9 ± 1.2
Data are presented as mean ± SD, except for Tmax which is median (range).

Table 2: Pharmacokinetic Parameters of Pomalidomide Metabolites in Human Plasma

MetaboliteCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)% of Total Radioactivity AUC
M1 (Hydroxypomalidomide) 1.1 ± 0.44.0 (2.0 - 6.0)16.2 ± 6.86.3
M2 (Hydrolysis Product) 0.8 ± 0.32.5 (1.0 - 4.0)9.8 ± 4.13.8
M3 (Glucuronide Conjugate) 0.5 ± 0.24.0 (2.0 - 6.0)6.5 ± 2.92.5
M4 (Other) 0.4 ± 0.23.0 (2.0 - 4.0)4.4 ± 2.11.7
Data are presented as mean ± SD, except for Tmax which is median (range).

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to assess the metabolic stability of a compound containing the 3-aminopiperidine-2,6-dione moiety using HLM. Deuterium-labeled this compound would be used as an internal standard for the quantification of the parent compound.

Workflow Diagram:

In Vitro Metabolic Stability Workflow Prepare Reagents Prepare HLM, NADPH regenerating system, and test compound solutions Incubation Incubate test compound with HLM and NADPH at 37°C Prepare Reagents->Incubation Time Points Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time Points Quench Reaction Quench reaction with cold acetonitrile containing internal standard Time Points->Quench Reaction Sample Processing Centrifuge to precipitate proteins and collect supernatant Quench Reaction->Sample Processing LC-MS/MS Analysis Analyze supernatant by LC-MS/MS Sample Processing->LC-MS/MS Analysis Data Analysis Calculate percentage of parent compound remaining over time LC-MS/MS Analysis->Data Analysis

Workflow for in vitro metabolic stability assay.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compound (e.g., pomalidomide)

  • Deuterium-labeled this compound (Internal Standard)

  • Acetonitrile (ACN), ice-cold

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer and HLM. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound to the pre-warmed master mix. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Incubation: Incubate the reaction mixture at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile (ACN) with a known concentration of Deuterium-labeled this compound to stop the reaction and precipitate proteins.

  • Sample Preparation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system for analysis.

  • Data Analysis: Quantify the peak area of the parent compound and the internal standard at each time point. Calculate the percentage of the parent compound remaining relative to the 0-minute time point.

Protocol 2: Quantitative Analysis of a 3-Aminopiperidine-2,6-dione Analog in Plasma by LC-MS/MS

This protocol describes a general procedure for the quantification of a drug containing the 3-aminopiperidine-2,6-dione moiety in plasma samples from a pharmacokinetic study, using the deuterium-labeled compound as an internal standard.

Workflow Diagram:

Plasma Sample Analysis Workflow Sample Collection Collect plasma samples at various time points Spike Internal Standard Spike plasma samples with Deuterium-labeled 3-Aminopiperidine-2,6-dione HCl Sample Collection->Spike Internal Standard Protein Precipitation Add cold acetonitrile to precipitate proteins Spike Internal Standard->Protein Precipitation Centrifugation Centrifuge to separate precipitated proteins Protein Precipitation->Centrifugation Supernatant Transfer Transfer supernatant to a clean tube or vial Centrifugation->Supernatant Transfer LC-MS/MS Analysis Inject supernatant into LC-MS/MS system Supernatant Transfer->LC-MS/MS Analysis Quantification Quantify analyte concentration using a calibration curve LC-MS/MS Analysis->Quantification

Workflow for quantitative analysis in plasma.

Materials:

  • Plasma samples

  • Deuterium-labeled this compound (Internal Standard)

  • Acetonitrile (ACN), ice-cold

  • LC-MS/MS system

  • Calibrators and quality control (QC) samples

Procedure:

  • Sample Thawing: Thaw plasma samples, calibrators, and QC samples on ice.

  • Internal Standard Spiking: To a defined volume of each plasma sample, calibrator, and QC, add a small volume of a concentrated solution of Deuterium-labeled this compound.

  • Protein Precipitation: Add a volume of ice-cold acetonitrile (typically 3-4 times the plasma volume) to each tube. Vortex vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to clean autosampler vials.

  • LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. The analyte and internal standard are separated chromatographically and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentrations of the analyte in the unknown samples are then determined from this curve.

Conclusion

Deuterium-labeled this compound is an invaluable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard ensures the reliability and accuracy of quantitative data, which is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drugs containing this important pharmacophore. The protocols and data presented here provide a framework for the effective application of this compound in metabolic studies.

References

Application Notes and Protocols: 3-Aminopiperidine-2,6-dione Hydrochloride in the Preparation of Phthalimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopiperidine-2,6-dione hydrochloride is a critical building block in the synthesis of a class of molecules known as phthalimide conjugates. These conjugates are central to the development of novel therapeutics, particularly in the field of targeted protein degradation. The core structure, derived from thalidomide, enables the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's natural protein disposal system. By attaching a ligand for a protein of interest (POI) to this phthalimide moiety via a chemical linker, a bifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC) is created. This PROTAC brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This innovative approach offers a powerful strategy to eliminate disease-causing proteins that have been traditionally difficult to target with conventional inhibitors.[1][2][3][4]

These application notes provide detailed protocols for the synthesis of phthalimide conjugates using this compound, methods for evaluating their biological activity, and a summary of key quantitative data.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for phthalimide conjugate-based PROTACs involves hijacking the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway PROTAC Phthalimide Conjugate (PROTAC) Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of Lenalidomide (A Key Phthalimide Conjugate)

Lenalidomide is a fundamental immunomodulatory drug and a precursor for more complex PROTACs. Its synthesis involves the condensation of this compound with a suitable phthalic anhydride derivative.

Materials:

  • This compound

  • Methyl 2-(bromomethyl)-3-nitrobenzoate

  • Triethylamine (TEA) or other suitable base (e.g., Diisopropylethylamine - DIPEA)

  • Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Methanol or other suitable solvent for reduction

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization)

Procedure:

  • Condensation Reaction:

    • To a solution of this compound (1.0 eq) in DMSO, add triethylamine (2.5 eq) and stir at room temperature for 15 minutes.[5]

    • Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1.1 eq) in DMSO to the reaction mixture.[5]

    • Heat the reaction to 50-60°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.[6]

    • Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product, 3-(7-nitro-1-oxo-1,3-dihydroisoin-dol-2-yl)piperidine-2,6-dione.[5]

    • Filter the solid, wash with water, and dry under vacuum.

  • Reduction of the Nitro Group:

    • Suspend the nitro-intermediate (1.0 eq) in methanol.

    • Add 10% Pd/C catalyst (typically 5-10% by weight).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain crude lenalidomide.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., dioxane/ethyl acetate) or by silica gel column chromatography to yield pure lenalidomide.[7]

Protocol 2: General Synthesis of a Phthalimide-Conjugated PROTAC

This protocol outlines a general three-step solution-phase synthesis for a PROTAC, using a pre-functionalized linker.

Materials:

  • Amine-functionalized pomalidomide derivative (E3 ligase ligand)

  • Boc-protected linker with a carboxylic acid terminus (e.g., Boc-NH-PEG-COOH)

  • Carboxylic acid-functionalized ligand for the protein of interest (POI warhead)

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Purification supplies (e.g., silica gel, reverse-phase HPLC)

Procedure:

  • Coupling of the E3 Ligase Ligand to the Linker:

    • Dissolve the Boc-protected linker (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 15 minutes to activate the carboxylic acid.

    • Add the amine-functionalized pomalidomide derivative (1.1 eq) to the mixture.

    • Stir under an inert atmosphere at room temperature for 16-24 hours.

    • Work-up by diluting with an organic solvent, washing with aqueous solutions, and purifying by silica gel chromatography to obtain the pomalidomide-linker intermediate.[8]

  • Boc Deprotection:

    • Dissolve the pomalidomide-linker intermediate (1.0 eq) in a solution of 20-50% TFA in DCM.

    • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • Coupling of the POI Warhead:

    • Dissolve the deprotected pomalidomide-linker amine (1.0 eq) and the carboxylic acid-functionalized POI warhead (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir under an inert atmosphere at room temperature for 16-24 hours.

    • Purify the final PROTAC product by reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.[8]

PROTAC_Synthesis_Workflow start Start Materials: - Amine-Pomalidomide - Boc-Linker-COOH - POI-COOH step1 Step 1: Couple Pomalidomide to Linker (HATU, DIPEA, DMF) start->step1 intermediate1 Intermediate 1: Pomalidomide-Linker-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (TFA, DCM) intermediate1->step2 intermediate2 Intermediate 2: Pomalidomide-Linker-NH2 step2->intermediate2 step3 Step 3: Couple POI Warhead (HATU, DIPEA, DMF) intermediate2->step3 final_product Final PROTAC step3->final_product purification Purification & Characterization (RP-HPLC, LC-MS, NMR) final_product->purification

Figure 2: General workflow for PROTAC synthesis.

Quantitative Data Summary

The efficacy of phthalimide conjugate-based PROTACs is typically assessed by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Representative Degradation Data for a BRD4-Degrading PROTAC (dBET1)

ParameterValueCell LineTreatment TimeMethodReference
DC50 ~30 nMMV4;1118 hoursImmunoblotting[9]
Dmax >95%MV4;1118 hoursImmunoblotting[9]
Time to >90% Degradation 2 hoursMV4;11-Immunoblotting[9]
Cell Proliferation IC50 0.14 µMMV4;1124 hoursATP content assay[9]

Table 2: Comparison of a Hypothetical BRD4-Degrading PROTAC with its Parent Inhibitor (JQ1)

CompoundTarget Binding (IC50)Protein Degradation (DC50)Cell Viability (IC50)
JQ1 (Inhibitor) 50 nMNot Applicable1.1 µM
dBET1 (PROTAC) 200 nM30 nM0.14 µM

Note: The binding affinity of the PROTAC to the target protein may be lower than the parent inhibitor due to the addition of the linker and E3 ligase ligand. However, the catalytic nature of PROTACs often leads to significantly higher cellular potency.

Assays for Evaluating Phthalimide Conjugate Activity

A multi-faceted approach is essential for validating the activity and mechanism of action of newly synthesized phthalimide conjugates.

1. Target Engagement Assays:

  • Cellular Thermal Shift Assay (CETSA): Confirms direct binding of the PROTAC to the target protein in a cellular context by measuring changes in protein thermal stability.

  • NanoBRET™ Target Engagement Assay: A live-cell assay that measures the binding of the PROTAC to the target protein using bioluminescence resonance energy transfer.

2. Protein Degradation Assays:

  • Western Blotting: A standard method to visualize and quantify the reduction in the levels of the target protein upon PROTAC treatment.

  • ELISA: A plate-based immunoassay for the quantification of target protein levels.

  • Mass Spectrometry (Proteomics): Provides an unbiased, global view of protein level changes, allowing for the assessment of selectivity and off-target effects.[2]

3. Mechanistic Assays:

  • Ternary Complex Formation Assays (e.g., AlphaScreen, FRET): Directly measure the PROTAC-induced proximity between the target protein and CRBN.[9]

  • Ubiquitination Assays: In vitro or in-cell assays to detect the polyubiquitination of the target protein.

  • Proteasome Inhibition Rescue: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming the involvement of the proteasome.

  • CRBN Knockout/Knockdown: Genetic ablation of CRBN should abolish the degradation activity of the phthalimide conjugate, confirming its dependence on this E3 ligase.

Conclusion

This compound is a versatile and indispensable starting material for the synthesis of phthalimide conjugates with significant therapeutic potential. The ability to create bifunctional molecules that co-opt the cellular machinery for targeted protein degradation has opened up new avenues for drug discovery. The protocols and assays outlined in these notes provide a framework for the rational design, synthesis, and evaluation of these innovative compounds. Rigorous characterization of their biological activity and mechanism of action is crucial for advancing this exciting class of molecules towards clinical applications.

References

Troubleshooting & Optimization

Preventing degradation of 3-Aminopiperidine-2,6-dione hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-Aminopiperidine-2,6-dione hydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experimental settings?

A1: The primary cause of degradation is the hydrolysis of the glutarimide ring. This reaction is pH-dependent and is significantly accelerated under basic (alkaline) conditions. Acidic conditions can also lead to degradation, though generally to a lesser extent than alkaline conditions.

Q2: How should I store this compound powder?

A2: To ensure stability, store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from moisture, as the compound can be hygroscopic. For long-term storage, refrigeration at 2-8°C is recommended.

Q3: What solvents are recommended for preparing stock solutions?

A3: Anhydrous dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions. For aqueous buffers, it is critical to control the pH and use freshly prepared solutions. It is advisable to prepare aqueous solutions immediately before use.

Q4: Can I use phosphate-buffered saline (PBS) to dissolve the compound?

A4: Caution is advised when using PBS or other nucleophilic buffers, especially at neutral or slightly alkaline pH. Studies on related glutarimide compounds have shown racemization and degradation in phosphate buffers. If PBS must be used, ensure the pH is slightly acidic (e.g., pH 6.0-6.5) and use the solution as quickly as possible.

Q5: What are the main degradation products I should be aware of?

A5: The principal degradation product results from the hydrolytic opening of the glutarimide ring, forming the corresponding glutamic acid imide derivative. Forced degradation studies on related compounds like lenalidomide have identified several degradation products resulting from hydrolysis and oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of the compound in solution.- Prepare fresh solutions for each experiment.- Avoid storing solutions for extended periods, especially in aqueous buffers.- Use anhydrous solvents for stock solutions and minimize exposure to moisture.- Control the pH of aqueous solutions, maintaining slightly acidic to neutral conditions (pH < 7).
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products due to hydrolysis or oxidation.- Confirm the identity of the new peaks by mass spectrometry. The primary degradation product will have a mass corresponding to the addition of one molecule of water.- Review the pH and temperature of the experimental conditions. Avoid high pH and elevated temperatures.- If using buffers, consider non-nucleophilic alternatives to phosphate buffers.
Difficulty dissolving the compound. The compound is a hydrochloride salt and should have reasonable aqueous solubility. Difficulty may indicate issues with the quality of the compound or solvent.- Use high-purity solvents.- Gentle warming and sonication can aid dissolution, but avoid prolonged heating to prevent thermal degradation.
Racemization of the chiral center. Exposure to basic conditions or certain buffers (e.g., phosphate) can lead to epimerization at the C3 position.- Maintain a neutral or slightly acidic pH in all experimental steps.- Minimize the time the compound spends in solution, especially at room temperature or higher.

Stability Summary

Forced degradation studies on lenalidomide, which contains the 3-aminopiperidine-2,6-dione core, provide insights into the stability of this moiety under various stress conditions.

Stress Condition Observation Extent of Degradation
Acidic Hydrolysis (e.g., 0.5 N HCl) Minor degradation observed.Minor
Alkaline Hydrolysis (e.g., 0.5 N NaOH) Significant degradation.High
Oxidative (e.g., H₂O₂) Degradation observed.Moderate
Thermal (Dry Heat) Generally stable.Low
Photolytic (UV/Sunlight) Generally stable.Low

This data is qualitative and based on forced degradation studies of a related compound. The actual degradation rate will depend on the specific experimental conditions (concentration, temperature, and duration of exposure).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Objective: To prepare a stable stock solution of this compound.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, amber glass vial with a screw cap

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube or directly into the amber vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Vortex briefly until the solid is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Degradation by HPLC
  • Objective: To monitor the stability of this compound in an aqueous buffer over time.

  • Materials:

    • This compound

    • Aqueous buffer of choice (e.g., MES buffer, pH 6.5)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Procedure:

    • Prepare a solution of this compound in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).

    • Immediately inject a sample (time = 0) into the HPLC system.

    • Incubate the solution under the desired experimental conditions (e.g., 37°C).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.

    • HPLC Method:

      • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 220 nm.

      • Column Temperature: 30°C.

    • Analyze the chromatograms by monitoring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Degradation_Pathway cluster_main Degradation of 3-Aminopiperidine-2,6-dione cluster_conditions Accelerating Conditions Compound 3-Aminopiperidine-2,6-dione (Glutarimide Ring Intact) DegradationProduct Ring-Opened Product (Glutamic Acid Imide Derivative) Compound->DegradationProduct Hydrolysis (H₂O, pH dependent) Basic_pH Basic pH (e.g., > 7.4) Acidic_pH Acidic pH High_Temp Elevated Temperature Oxidizing_Agents Oxidizing Agents

Caption: Primary degradation pathway of 3-Aminopiperidine-2,6-dione.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment and Analysis cluster_qc Quality Control / Troubleshooting Start Weigh Solid Compound Dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) for Stock Solution Start->Dissolve Dilute Dilute into Aqueous Buffer (pH < 7) for Working Solution (Prepare Fresh) Dissolve->Dilute Experiment Perform Experiment (Minimize Time in Aqueous Solution) Dilute->Experiment Monitor Monitor Stability by HPLC (Check for Degradation Peaks) Dilute->Monitor Optional Analysis Analyze Results Experiment->Analysis

Caption: Recommended workflow for handling the compound in experiments.

Optimization of reaction conditions for derivatizing 3-Aminopiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions when derivatizing 3-Aminopiperidine-2,6-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the derivatization of 3-Aminopiperidine-2,6-dione?

A1: The most common starting material is 3-Aminopiperidine-2,6-dione hydrochloride.[1][2] Due to the presence of the hydrochloride salt, a base is required to liberate the free amine for the derivatization reaction.

Q2: What are the typical reaction types for derivatizing 3-Aminopiperidine-2,6-dione?

A2: The primary amino group of 3-Aminopiperidine-2,6-dione is a nucleophile and is most commonly derivatized via N-acylation or related coupling reactions. A prominent example is the synthesis of Lenalidomide, where it is reacted with a derivative of methyl 2-(bromomethyl)-3-nitrobenzoate.[1][3]

Q3: Why is a base necessary in the reaction when using the hydrochloride salt?

A3: The hydrochloride salt of 3-Aminopiperidine-2,6-dione exists in a protonated, non-nucleophilic form. A base is required to neutralize the HCl salt, thereby generating the free and nucleophilic primary amine which can then react with the electrophile.[1] Common bases used for this purpose include triethylamine (TEA) and diisopropylethylamine (DIPEA).

Q4: What are common solvents used for this derivatization?

A4: Polar aprotic solvents are typically employed to ensure the solubility of the starting materials and reagents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are frequently cited in synthetic protocols for this reaction.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] These methods allow for the visualization of the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Base: The this compound was not fully neutralized, leaving the amine in its non-nucleophilic protonated form. 2. Inactive Reagents: The acylating agent or coupling partner may have degraded due to improper storage or handling (e.g., hydrolysis of an acyl chloride). 3. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Optimize Base Stoichiometry: Use at least one equivalent of a tertiary amine base like triethylamine. In some protocols, an excess of the base is used to ensure complete neutralization.[1] 2. Verify Reagent Quality: Use fresh or properly stored reagents. If using an acyl halide, ensure it has not been exposed to moisture. 3. Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. For the synthesis of a Lenalidomide precursor, temperatures around 50-55°C have been reported.[1]
Formation of Multiple Products/Impurities 1. Side Reactions: The acylating agent might be reacting with other nucleophiles present in the reaction mixture. 2. Degradation of Starting Material or Product: The reaction conditions (e.g., high temperature, prolonged reaction time) might be causing the decomposition of the starting material or the desired product. 3. Di-acylation: Although less common for this substrate, forcing conditions could potentially lead to reactions at other sites on the molecule.1. Control Stoichiometry: Use a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the acylating agent.[4] 2. Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction or degradation. Consider running the reaction at a lower temperature for a longer duration. 3. Purification: Utilize column chromatography or recrystallization to isolate the desired product from the impurities.
Starting Material Remains Unreacted 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent, limiting their ability to react. 3. Reagent Stoichiometry: An insufficient amount of the derivatizing agent was used.1. Increase Reaction Time: Continue to monitor the reaction until no further consumption of the starting material is observed. 2. Improve Solubility: Ensure all reactants are fully dissolved. If solubility is an issue, consider a different solvent system or gentle heating. 3. Check Stoichiometry: Ensure the correct molar equivalents of all reactants have been added.

Experimental Protocols

General Protocol for N-acylation of this compound

This protocol is a generalized procedure based on the synthesis of Lenalidomide precursors and should be adapted based on the specific acylating agent used.

Materials:

  • This compound

  • Acylating agent (e.g., methyl 2-(bromomethyl)-3-nitrobenzoate)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel, add this compound and the chosen solvent (e.g., DMSO).

  • Stir the mixture under an inert atmosphere.

  • Slowly add triethylamine to the suspension. The amount of triethylamine should be sufficient to neutralize the hydrochloride salt.

  • In a separate vessel, dissolve the acylating agent in the reaction solvent.

  • Add the solution of the acylating agent dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50-55°C) and monitor its progress using TLC or HPLC.[1]

  • Upon completion, the reaction is typically worked up by quenching with water and extracting the product with an appropriate organic solvent.

  • The crude product is then purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start add_amine Add 3-Aminopiperidine-2,6-dione HCl and Solvent start->add_amine add_base Add Triethylamine add_amine->add_base add_acyl Add Acylating Agent add_base->add_acyl heat Heat to 50-55°C add_acyl->heat monitor Monitor by TLC/HPLC heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify (Chromatography/Recrystallization) extract->purify end End purify->end

Caption: Experimental workflow for the derivatization of 3-Aminopiperidine-2,6-dione.

troubleshooting_logic start Low/No Product Yield? check_base Was sufficient base used? start->check_base Yes check_reagents Are reagents active? check_base->check_reagents Yes solution_base Increase base equivalents check_base->solution_base No check_temp Is temperature adequate? check_reagents->check_temp Yes solution_reagents Use fresh reagents check_reagents->solution_reagents No solution_temp Increase reaction temperature check_temp->solution_temp No

Caption: Troubleshooting logic for low product yield.

References

Common impurities in commercial 3-Aminopiperidine-2,6-dione hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 3-Aminopiperidine-2,6-dione hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

A1: Commercial batches of this compound can contain several types of impurities, primarily categorized as:

  • Process-Related Impurities: These are substances introduced or formed during the manufacturing process. They include unreacted starting materials, intermediates, byproducts of side reactions, and reagents.

  • Degradation Products: These impurities result from the breakdown of this compound under suboptimal storage conditions, such as exposure to moisture or high temperatures.

  • Residual Solvents: These are organic volatile chemicals used during synthesis and purification that are not completely removed.

  • Enantiomeric Impurities: As 3-Aminopiperidine-2,6-dione is a chiral molecule, the presence of the undesired enantiomer is a critical impurity.

Q2: Why is it crucial to control impurities in this compound?

A2: this compound is a key starting material in the synthesis of several pharmaceutical compounds, including Lenalidomide and Pomalidomide.[1][2] The purity of this starting material directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can lead to the formation of undesired side products, reduced yield, and potential toxicity in the final drug product.

Q3: What are the typical purity specifications for commercial this compound?

A3: Most commercial suppliers offer this compound with a purity of >98% as determined by High-Performance Liquid Chromatography (HPLC).[3] Some vendors also provide higher purity grades (>99%) for more sensitive applications.

Common Impurities and Troubleshooting

This section details common impurities, their potential sources, and troubleshooting guidance for issues that may arise during experiments.

Process-Related Impurities

The synthesis of this compound commonly starts from L-glutamine and involves protection, cyclization, and deprotection steps.[4] Impurities can be introduced at each stage.

Impurity NameStructurePotential SourcePotential Impact in Experiments
L-Glutamine (Structure not shown)Unreacted starting material from incomplete reaction.May interfere with subsequent reactions or purification steps.
N-Boc-L-Glutamine (Structure not shown)Incomplete deprotection of the Boc-protected intermediate.Can lead to the formation of Boc-protected byproducts in the final compound.
Glutamic Acid (Structure not shown)Hydrolysis of L-glutamine or the final product.May affect reaction pH and lead to undesired side reactions.

Issue: Presence of starting materials or intermediates in the final product, detected by techniques like HPLC or NMR.

Possible Causes:

  • Incomplete reaction during synthesis.

  • Inefficient purification.

Solutions:

  • Optimize Reaction Conditions: Ensure complete conversion by adjusting reaction time, temperature, or stoichiometry of reagents.

  • Improve Purification: Employ recrystallization or column chromatography to remove unreacted starting materials and intermediates.

  • Analytical Monitoring: Use in-process controls (e.g., TLC, HPLC) to monitor reaction completion before proceeding to the next step.

Degradation Products

This compound can degrade, primarily through hydrolysis.

Impurity NameStructurePotential SourcePotential Impact in Experiments
Glutamic Acid (Structure not shown)Hydrolysis of the piperidine-2,6-dione ring.Can alter the pH of solutions and interfere with biological assays.

Issue: Appearance of degradation products, such as glutamic acid, in the material over time.

Possible Causes:

  • Improper storage conditions (e.g., exposure to moisture, high temperatures).

  • Instability in certain solvents or pH conditions.

Solutions:

  • Proper Storage: Store this compound in a cool, dry place, preferably under an inert atmosphere.[5]

  • Use Fresh Solutions: Prepare solutions fresh for each experiment to minimize degradation in solution.

  • Purity Check: Always check the purity of the starting material before use, especially for long-term stored batches.

Residual Solvents

The manufacturing process may use various organic solvents.

Solvent ClassExamples
Class 2 Acetonitrile, Methanol, Dichloromethane
Class 3 Ethanol, Ethyl Acetate, Tetrahydrofuran

ICH Q3C guidelines classify residual solvents based on their toxicity.[6][7]

Issue: Unexpected side reactions or poor solubility.

Possible Causes:

  • Presence of residual solvents from the manufacturing process.

Solutions:

  • Check Certificate of Analysis (CoA): The CoA from the supplier should list the residual solvents and their levels.

  • Drying: If residual solvents are suspected to be an issue, the material can be dried under vacuum to remove volatile impurities.

  • Solvent Selection: Be mindful of the potential presence of residual solvents when choosing solvents for your own reactions to avoid co-elution or unwanted interactions.

Enantiomeric Impurity

Since the synthesis often starts with L-glutamine, the desired product is the (S)-enantiomer. However, racemization can occur.

Impurity NameStructurePotential SourcePotential Impact in Experiments
(R)-3-Aminopiperidine-2,6-dione (Enantiomer of the desired product)Racemization during synthesis or storage, particularly under harsh basic or acidic conditions.[8]Can significantly affect the biological activity and stereoselectivity of subsequent reactions and final products.

Issue: Inconsistent or lower than expected biological activity.

Possible Causes:

  • Presence of the undesired (R)-enantiomer.

Solutions:

  • Chiral Analysis: Use a chiral HPLC method to determine the enantiomeric purity of the material.

  • Source from Reliable Suppliers: Purchase materials from reputable vendors who provide data on enantiomeric purity.

  • Avoid Harsh Conditions: During experimental work, avoid prolonged exposure to strong acids or bases that could induce racemization.

Experimental Protocols & Methodologies

General HPLC Method for Purity Determination

A general reversed-phase HPLC method is commonly used to assess the purity of this compound.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Note: This is a general method and may require optimization for specific impurities.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_impurities Potential Impurity Origins L_Glutamine L-Glutamine Protected_Glu N-Boc-L-Glutamine L_Glutamine->Protected_Glu Protection Unreacted_Start Unreacted L-Glutamine Cyclized_Intermediate Boc-3-amino-piperidine-2,6-dione Protected_Glu->Cyclized_Intermediate Cyclization Incomplete_Deprotection Residual N-Boc Intermediate Final_Product 3-Aminopiperidine-2,6-dione HCl Cyclized_Intermediate->Final_Product Deprotection & Salt Formation Side_Reaction Byproducts Degradation Hydrolysis Products Racemization (R)-Enantiomer

Caption: Synthetic pathway and potential impurity entry points.

G cluster_troubleshooting Troubleshooting Logic Experiment_Issue Unexpected Experimental Result Check_Purity Check CoA & Purity Data Experiment_Issue->Check_Purity Identify_Impurity Identify Potential Impurity (Process, Degradation, etc.) Check_Purity->Identify_Impurity Purity Issue Suspected Optimize Optimize Experimental Conditions Check_Purity->Optimize Purity OK Purify Purify Starting Material (Recrystallization, Chromatography) Identify_Impurity->Purify Identify_Impurity->Optimize Reorder Order from a Different Lot or Supplier Identify_Impurity->Reorder

Caption: A logical workflow for troubleshooting experimental issues.

References

Storage and handling recommendations for 3-Aminopiperidine-2,6-dione hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Aminopiperidine-2,6-dione hydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of this compound (CAS: 24666-56-6).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary risks include:

  • Skin irritation [1][2]

  • Serious eye irritation [1][2]

  • Respiratory tract irritation [1][2]

  • Harmful if swallowed [2]

Always consult the Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment (PPE).

Q2: How should I properly store this compound?

A2: Proper storage is crucial to maintain the stability and integrity of the compound. It is recommended to:

  • Store in a tightly sealed container to prevent moisture absorption, as the material can be hygroscopic.[2]

  • Keep in a cool, dry, and well-ventilated area.[1][2][3]

  • Specific temperature recommendations vary, with some sources suggesting refrigeration at 2°C - 8°C, while others indicate storage at room temperature under an inert atmosphere is acceptable.

Q3: What should I do in case of accidental skin or eye contact?

A3: In case of accidental exposure:

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1] Remove any contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1]

Q4: The compound appears clumpy. Is it still usable?

A4: Clumping may indicate moisture absorption, as the compound is known to be hygroscopic.[4] While this may not necessarily mean the compound has degraded, it can affect weighing accuracy and dissolution. It is recommended to handle the compound in a dry, controlled environment (e.g., a glovebox with an inert atmosphere) to minimize moisture exposure. For critical experiments, using a fresh, unopened container is advisable.

Q5: What solvents are recommended for dissolving this compound?

A5: The hydrochloride salt form enhances its solubility.[5][6]

  • Water: Readily soluble.[]

  • DMSO: Slightly soluble, may require heating.[]

  • Methanol: Sparingly soluble, may require sonication.[]

Always prepare solutions fresh for the best results.

Quantitative Data Summary

ParameterValueSource
Molecular Formula C₅H₉ClN₂O₂[1][5]
Molecular Weight 164.59 g/mol [1][5]
Storage Temperature Room Temperature or 2°C - 8°C
Melting Point >245°C (decomposes)[1]
Purity (Typical) ≥97%

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in an Aqueous Buffer

This protocol outlines the steps for preparing a stock solution for use in cellular assays.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), sterile

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer

  • Sterile conical tubes

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Procedure:

  • Pre-Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound. For a 10 mL solution of 10 mM, you will need 1.646 mg.

  • Dissolution: Add the weighed compound to a 15 mL sterile conical tube. Add approximately 8 mL of sterile PBS.

  • Mixing: Vortex the solution until the compound is completely dissolved. The hydrochloride salt should readily dissolve in an aqueous buffer.[]

  • Final Volume Adjustment: Once fully dissolved, add sterile PBS to reach a final volume of 10 mL.

  • Sterilization (Optional): If required for your experiment, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visual Workflow and Logic Diagrams

G cluster_0 Receiving and Storage cluster_1 Handling and Preparation cluster_2 Cleanup and Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area (2-8°C or RT) Inspect->Store No Damage PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE Weigh Weigh Compound in Fume Hood PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Decontaminate Decontaminate Glassware and Surfaces Use->Decontaminate Waste Dispose of Waste in Labeled Container Decontaminate->Waste

Caption: Workflow for Safe Handling of 3-Aminopiperidine-2,6-dione HCl.

References

Navigating the Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3-Aminopiperidine-2,6-dione hydrochloride, a key intermediate in the production of immunomodulatory drugs, presents a multi-step process requiring careful control of reaction parameters. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address challenges encountered during the scale-up of this crucial synthesis.

Troubleshooting Guide: A Step-by-Step Approach

This guide addresses common issues that may arise during the three main stages of the synthesis: N-Boc protection of L-Glutamine, cyclization to N-Boc-3-aminopiperidine-2,6-dione, and the subsequent deprotection and salt formation.

Step 1: N-Boc Protection of L-Glutamine

Q1: My N-Boc protection reaction is incomplete, showing significant amounts of starting L-Glutamine on TLC/LC-MS. What could be the cause?

A1: Incomplete reaction is a common issue. Here are several potential causes and their solutions:

  • Insufficient Reagent: The molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to L-Glutamine is critical. Ensure you are using a slight excess of (Boc)₂O.

  • Incorrect pH: The reaction is typically carried out in an alkaline medium. The pH should be maintained between 9 and 10 to ensure the amino group is sufficiently nucleophilic. If the pH is too low, the reaction rate will be slow. If it is too high, hydrolysis of (Boc)₂O can become a competing reaction.

  • Low Temperature: While the reaction is often started at a lower temperature to control the initial exotherm, it may require warming to room temperature or slightly above to proceed to completion.

  • Poor Mixing: On a larger scale, inadequate mixing can lead to localized pH and concentration gradients, resulting in an incomplete reaction. Ensure vigorous and efficient stirring throughout the reaction.

Q2: I am observing the formation of a significant amount of di-Boc protected glutamine. How can I avoid this?

A2: The formation of the di-Boc product, where both the alpha-amino and the side-chain amide are protected, can occur if the reaction conditions are too harsh or the reaction time is excessively long. To mitigate this:

  • Control Stoichiometry: Use a controlled amount of (Boc)₂O (typically 1.1 to 1.3 equivalents).

  • Monitor the Reaction: Follow the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.

Step 2: Cyclization of N-Boc-L-Glutamine

Q3: The cyclization of N-Boc-L-Glutamine to form the piperidine-2,6-dione ring is slow or incomplete. What are the troubleshooting steps?

A3: This is a critical step, and its success depends on several factors:

  • Anhydrous Conditions: The presence of water can hydrolyze the activating agent (e.g., N,N'-Carbonyldiimidazole - CDI) and the activated intermediate, preventing cyclization. Ensure all reagents and solvents are strictly anhydrous.

  • Insufficient Activating Agent: A sufficient amount of the activating agent, such as CDI, is necessary to form the activated ester of the glutamine side chain. A molar ratio of 1:1 to 1:1.5 of N-Boc-L-Glutamine to CDI is recommended.[1]

  • Catalyst Activity: A catalytic amount of a base like 4-Dimethylaminopyridine (DMAP) is often used to accelerate the reaction. Ensure the DMAP is fresh and active. The molar ratio of N-Boc-L-Glutamine to DMAP is typically in the range of 1:0.01 to 1:0.05.[1]

  • Temperature: The cyclization reaction temperature is crucial. It is often carried out at elevated temperatures (e.g., 40-70°C).[1] If the reaction is sluggish, a modest increase in temperature might be necessary, but be cautious of potential side reactions.

Q4: I am observing the formation of oligomeric byproducts instead of the desired cyclic product. Why is this happening?

A4: Oligomerization can occur if the intermolecular reaction competes with the intramolecular cyclization. This is more likely at higher concentrations.

  • High Concentration: Running the reaction under more dilute conditions can favor the intramolecular cyclization.

  • Slow Addition: A slow addition of the activating agent to the solution of N-Boc-L-Glutamine can help maintain a low concentration of the activated intermediate, thus minimizing intermolecular side reactions.

Step 3: Deprotection and Hydrochloride Salt Formation

Q5: The Boc deprotection is not going to completion, or it is very slow. What should I do?

A5: Incomplete deprotection is a common hurdle. Consider the following:

  • Acid Strength and Concentration: The deprotection is acid-catalyzed. A solution of hydrochloric acid in an organic solvent like ethyl acetate, methanol, or ethanol is typically used.[1] Ensure the concentration of the acid is sufficient (e.g., 2-4 M).[1]

  • Steric Hindrance: The piperidinedione ring might create some steric hindrance. Agitation and ensuring the substrate is well-dissolved are important.

  • Reaction Time and Temperature: The deprotection is usually carried out at temperatures ranging from 0 to 50°C.[1] If the reaction is slow at lower temperatures, a gradual increase in temperature can be beneficial. Monitor the reaction by TLC or LC-MS until the protected starting material is no longer observed.

Q6: During the work-up and crystallization of the hydrochloride salt, I am getting an oily product or very fine crystals that are difficult to filter. How can I improve the crystal quality?

A6: Achieving a crystalline solid is crucial for purity and handling.

  • Solvent System: The choice of solvent for crystallization is critical. A common technique is to use an anti-solvent. For example, after deprotection in an alcoholic HCl solution, the addition of a less polar solvent like methyl tert-butyl ether (MTBE) or diethyl ether can induce crystallization.

  • Controlled Precipitation: Rapid precipitation often leads to smaller, less pure crystals. A slow, controlled addition of the anti-solvent with good stirring can promote the formation of larger, more easily filterable crystals.

  • Seeding: If you have a small amount of crystalline product from a previous batch, using it to seed the solution can initiate crystallization and improve the crystal habit.

  • Temperature Control: Cooling the solution slowly after the addition of the anti-solvent can also improve crystal size and quality.

Frequently Asked Questions (FAQs)

Q: What is the typical overall yield for this three-step synthesis? A: The overall yield can vary depending on the scale and optimization of each step. However, well-optimized lab-scale procedures can achieve overall yields in the range of 60-75%.

Q: What are the most critical parameters to control during scale-up? A: When scaling up, the following parameters become increasingly important:

  • Temperature Control: All three steps have temperature-sensitive aspects. The N-Boc protection can be exothermic, while the cyclization and deprotection steps require specific temperature ranges for optimal performance. Efficient heat transfer is crucial at a larger scale.

  • Mixing: Homogeneous mixing is vital to avoid localized concentration and temperature gradients, which can lead to side reactions and incomplete conversions.

  • Addition Rates: The rate of addition of reagents, especially during the protection and cyclization steps, should be carefully controlled to manage exotherms and minimize side reactions.

  • Work-up and Isolation: The efficiency of extractions, phase separations, and crystallization can be more challenging at scale. The choice of equipment and techniques for these operations is critical for achieving good yield and purity.

Q: What are the potential impurities I should look for? A: Potential impurities include unreacted starting materials from each step, byproducts from side reactions (e.g., di-Boc glutamine, oligomers from the cyclization step), and residual solvents. HPLC and NMR are essential analytical techniques for identifying and quantifying these impurities.

Quantitative Data Summary

The following tables provide a summary of reaction parameters and their impact on yield and purity, based on literature data.[1]

Table 1: N-Boc Protection of L-Glutamine

ParameterConditionObserved Yield (%)Observed Purity (HPLC, %)
Base Sodium Hydroxide79.296.3
Sodium Bicarbonate88.490.2
Temperature 10°CHighHigh
70°C51.887.1

Table 2: Cyclization of N-Boc-L-Glutamine

ParameterConditionObserved Yield (%)Observed Purity (HPLC, %)
Temperature 40°C70.381.5
60°CHighHigh
DMAP (mol equiv.) 0.01LowerHigh
0.0577.398.4

Table 3: Deprotection and Salt Formation

ParameterConditionObserved Yield (%)Observed Purity (HPLC, %)
Acidic Medium Methanolic HClHighHigh
Ethyl Acetate/HCl80.397.3
HCl Conc. 2 MLowerHigh
4 M88.399.2
Temperature 0°CHighHigh
50°C50.297.8

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Step 1: N-tert-butoxycarbonyl-L-Glutamine (N-Boc-L-Glutamine)

  • To a stirred solution of L-Glutamine in a suitable alkaline medium (e.g., aqueous sodium bicarbonate solution), cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent (e.g., tetrahydrofuran or dioxane) while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the L-Glutamine is consumed.

  • Once the reaction is complete, acidify the aqueous solution to pH 2-3 with a suitable acid (e.g., 1M HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-L-Glutamine as a solid.

Step 2: N-tert-butoxycarbonyl-3-aminopiperidine-2,6-dione

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-Glutamine in an anhydrous solvent (e.g., tetrahydrofuran).

  • Add N,N'-Carbonyldiimidazole (CDI) portion-wise to the solution at room temperature.

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Heat the reaction mixture to 40-70°C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and quench by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Step 3: this compound

  • Dissolve the N-Boc-3-aminopiperidine-2,6-dione from the previous step in a suitable solvent such as ethyl acetate, methanol, or ethanol.

  • Cool the solution to 0-5°C.

  • Bubble dry hydrogen chloride gas through the solution or add a pre-prepared solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane or ethyl acetate).

  • Stir the reaction mixture at 0-25°C for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the product will precipitate as the hydrochloride salt. If not, an anti-solvent like MTBE or diethyl ether can be added to induce precipitation.

  • Filter the solid product, wash with a cold solvent (e.g., MTBE or diethyl ether), and dry under vacuum to obtain this compound.

Visualizing the Synthesis and Troubleshooting Logic

To further aid in understanding the experimental workflow and the logical flow of troubleshooting, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection & Salt Formation L_Glutamine L-Glutamine N_Boc_Gln N-Boc-L-Glutamine L_Glutamine->N_Boc_Gln Boc2O (Boc)₂O Boc2O->N_Boc_Gln Base Alkaline Medium Base->N_Boc_Gln N_Boc_Piperidinedione N-Boc-3-aminopiperidine-2,6-dione N_Boc_Gln->N_Boc_Piperidinedione CDI CDI CDI->N_Boc_Piperidinedione DMAP DMAP DMAP->N_Boc_Piperidinedione Final_Product 3-Aminopiperidine-2,6-dione HCl N_Boc_Piperidinedione->Final_Product HCl HCl HCl->Final_Product

Caption: A high-level overview of the three-step synthesis of this compound.

troubleshooting_logic cluster_protection Step 1: N-Boc Protection Troubleshooting cluster_cyclization Step 2: Cyclization Troubleshooting cluster_deprotection Step 3: Deprotection Troubleshooting P1 Incomplete Reaction? P1_S1 Check Reagent Stoichiometry P1->P1_S1 P1_S2 Verify pH (9-10) P1->P1_S2 P1_S3 Increase Temperature P1->P1_S3 C1 Slow/Incomplete Cyclization? C1_S1 Ensure Anhydrous Conditions C1->C1_S1 C1_S2 Check CDI & DMAP Amounts C1->C1_S2 C1_S3 Increase Temperature (40-70°C) C1->C1_S3 D1 Incomplete Deprotection? D1_S1 Increase Acid Concentration D1->D1_S1 D1_S2 Extend Reaction Time/Increase Temp D1->D1_S2 D2 Poor Crystallization? D2_S1 Optimize Solvent/Anti-solvent D2->D2_S1 D2_S2 Slow Addition/Seeding D2->D2_S2

Caption: A decision-tree diagram illustrating the logical steps for troubleshooting common issues in the synthesis.

References

Troubleshooting guide for 3-Aminopiperidine-2,6-dione hydrochloride in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Aminopiperidine-2,6-dione hydrochloride in functional assays. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a synthetic compound featuring a piperidine ring with an amine group at the 3-position and two carbonyl groups at positions 2 and 6.[1][2] It is widely recognized as a key building block in the synthesis of immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs) that recruit the E3 ubiquitin ligase Cereblon (CRBN).[3] Beyond its role as a synthetic intermediate, it has demonstrated standalone biological activities, including anti-cancer, anti-angiogenic, and anti-inflammatory properties.[1][3][4]

Q2: What are the key physical and chemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for proper handling and use in assays. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₉ClN₂O₂[5]
Molecular Weight164.59 g/mol [5]
AppearanceWhite to off-white solid[2]
SolubilityThe hydrochloride salt enhances water solubility. It is also soluble in DMSO and methanol.[1][2]
StorageStore in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[6]

Q3: How should I prepare a stock solution of this compound?

For a 10 mM stock solution, dissolve 1.65 mg of this compound (MW: 164.59 g/mol ) in 1 mL of sterile DMSO. Mix thoroughly by vortexing until the solid is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, the hydrochloride salt form improves solubility in water.[1][2] However, the long-term stability in aqueous buffers at neutral or alkaline pH may be limited due to potential hydrolysis of the glutarimide ring.[1][7]

Q4: Can this compound be used as a negative control in Cereblon-based assays?

While it forms the core structure of many Cereblon binders, its affinity for Cereblon is significantly lower than that of its derivatives like lenalidomide or pomalidomide. Therefore, it can sometimes be used as a negative or baseline control to differentiate the effects of the glutarimide core from the more potent, modified IMiDs. However, its own biological activities should be considered.[1][3][4]

Troubleshooting Guide

Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays

Q: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the issue?

A: Several factors could contribute to a lack of activity. Follow this troubleshooting workflow:

cluster_solutions Potential Solutions start Start: No/Inconsistent Activity check_solubility 1. Verify Compound Solubility - Is the compound fully dissolved in the final assay medium? - Any signs of precipitation? start->check_solubility check_stability 2. Assess Compound Stability - Is the compound stable in your assay buffer and conditions (pH, temp, time)? - Consider potential hydrolysis. check_solubility->check_stability Yes solubility_solution Prepare fresh stock solution. Use a different solvent or sonicate. check_solubility->solubility_solution check_concentration 3. Confirm Dosing Concentration - Was the correct final concentration used? - Perform a dose-response curve. check_stability->check_concentration Yes stability_solution Prepare fresh dilutions before each experiment. Minimize incubation time. check_stability->stability_solution check_cell_health 4. Evaluate Cell Health - Are the cells healthy and viable? - Check vehicle control for toxicity. check_concentration->check_cell_health Yes concentration_solution Recalculate dilutions. Test a broader concentration range. check_concentration->concentration_solution check_target 5. Re-evaluate Target/Pathway - Is the targeted pathway active in your cell line? - Confirm target expression. check_cell_health->check_target Yes cell_health_solution Perform cell viability assay (e.g., MTT, Trypan Blue). Lower vehicle concentration. check_cell_health->cell_health_solution outcome Outcome: Identify Source of Issue check_target->outcome Resolved target_solution Use a positive control for the pathway. Verify target expression by Western Blot or qPCR. check_target->target_solution

Troubleshooting workflow for lack of compound activity.
Issue 2: High Background or Off-Target Effects

Q: I am observing unexpected cellular phenotypes or high background signal in my assay. Could this be due to this compound?

A: Yes, while it is a relatively simple molecule, it can have off-target effects or cause non-specific interactions.

  • Cytotoxicity: At high concentrations, like many small molecules, it can induce cytotoxicity. It's essential to determine the optimal non-toxic concentration range for your specific cell line by performing a dose-response cell viability assay.

  • pH Effects of Hydrochloride Salt: As a hydrochloride salt, dissolving it at high concentrations in weakly buffered solutions could slightly lower the pH, potentially affecting cellular processes. Ensure your final assay medium is well-buffered.

  • Interaction with Assay Components: The compound could interact with assay reagents, such as fluorescent dyes or antibodies, leading to artifacts. Run appropriate controls, including the compound in the absence of cells or lysates, to check for interference.

Issue 3: Variability in Cereblon Binding Assays

Q: My results from a Cereblon binding assay (e.g., TR-FRET, FP) using a derivative of 3-Aminopiperidine-2,6-dione are variable. What are some potential causes related to the ligand?

A: Variability in Cereblon binding assays can often be traced back to the stability and handling of the glutarimide-containing compounds.

Potential CauseRecommended Action
Ligand Degradation The glutarimide ring can be susceptible to hydrolysis, especially in aqueous buffers with a non-neutral pH.[1][7] Prepare fresh dilutions of your compound from a frozen stock for each experiment.
Racemization The stereochemistry at the 3-position of the piperidine ring is crucial for Cereblon binding, with the (S)-enantiomer being more active.[8] Ensure you are using the correct stereoisomer and consider potential racemization under harsh chemical or thermal conditions.
Assay Interference The compound may interfere with the assay signal (e.g., fluorescence quenching or enhancement). Test the compound in control wells without the protein to assess its intrinsic signal.
Incorrect Buffer Composition The pH and composition of the assay buffer can influence ligand binding. Ensure consistency in buffer preparation.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the binding of a small molecule to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[9][10]

Workflow:

cell_culture 1. Cell Culture - Grow cells to desired confluency. compound_treatment 2. Compound Treatment - Treat cells with vehicle or This compound. cell_culture->compound_treatment heat_shock 3. Heat Shock - Aliquot cell suspension and heat at different temperatures (e.g., 40-65°C). compound_treatment->heat_shock cell_lysis 4. Cell Lysis - Lyse cells by freeze-thaw cycles. heat_shock->cell_lysis centrifugation 5. Centrifugation - Separate soluble and aggregated proteins. cell_lysis->centrifugation protein_analysis 6. Protein Analysis - Analyze soluble fraction by Western Blot or other methods. centrifugation->protein_analysis

CETSA experimental workflow.

Detailed Steps:

  • Cell Treatment: Plate cells and treat with either vehicle control (e.g., DMSO) or a range of concentrations of this compound for a predetermined time.

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a thermal block.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze by Western blot for the target protein. An increase in the amount of soluble protein at higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: General Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathway

3-Aminopiperidine-2,6-dione and its derivatives are known to interact with Cereblon (CRBN), a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This interaction can lead to the ubiquitination and subsequent proteasomal degradation of specific target proteins.

cluster_complex CRL4-CRBN E3 Ligase Complex cluster_process Targeted Protein Degradation CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) DDB1->CRBN Ubiquitination Ubiquitination CRBN->Ubiquitination Compound 3-Aminopiperidine-2,6-dione (or derivative) Compound->CRBN Binds to TargetProtein Target Protein (e.g., Transcription Factor) TargetProtein->CRBN Recruited by Compound TargetProtein->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation

Mechanism of action via Cereblon-mediated protein degradation.

References

Impact of pH on the stability of 3-Aminopiperidine-2,6-dione hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Aminopiperidine-2,6-dione hydrochloride solutions, focusing on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solid form and in solution?

A1: In its solid form, this compound is stable when stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from moisture and strong light.[1][2] The stability of the compound in solution is highly dependent on the pH, temperature, and presence of other reactive species. While generally stable under recommended conditions, its chemical structure, containing an amide (lactam) and an amine group, makes it susceptible to hydrolysis at non-neutral pH.[1]

Q2: How does pH affect the stability of this compound solutions?

A2: The piperidine-2,6-dione ring is a cyclic imide (a lactam), which is susceptible to hydrolysis under both acidic and basic conditions. The primary amino group can also be affected by pH changes.

  • Acidic Conditions: Under acidic conditions, the lactam ring can undergo hydrolysis, leading to the opening of the ring to form a glutamine derivative. The rate of hydrolysis is dependent on the acid concentration and temperature.

  • Neutral Conditions: Near-neutral pH is expected to be the most stable region for the molecule in solution, minimizing both acid- and base-catalyzed hydrolysis.

  • Basic Conditions: In basic solutions, the lactam ring is also susceptible to hydrolysis, potentially at a faster rate than in acidic conditions, which is a common characteristic of amides.

Q3: What are the likely degradation products of this compound in solution?

A3: The primary degradation pathway is the hydrolysis of the lactam ring. This would result in the formation of N-substituted glutamine derivatives. Under strong conditions, further degradation could occur. Hazardous decomposition products under heat include carbon oxides, hydrogen chloride, and nitrogen oxides.[1]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For optimal stability, it is recommended to prepare solutions fresh. If short-term storage is necessary, solutions should be kept at a near-neutral pH (approximately 6.0-7.5), stored at low temperatures (2-8°C), and protected from light. Long-term storage of solutions is generally not recommended due to the potential for hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or unexpected experimental results over time. Degradation of the compound in solution due to hydrolysis.Prepare fresh solutions for each experiment. If using a stock solution, perform a qualification check (e.g., by HPLC) to ensure its integrity. Store stock solutions at low temperatures and near-neutral pH.
Appearance of new peaks in HPLC analysis of the solution. Formation of degradation products.Characterize the new peaks to identify potential degradants. This information can help in understanding the degradation pathway. Consider adjusting the pH of the solution to a more stable range.
Precipitation of the compound from solution. The pH of the solution may have shifted, affecting the solubility of the hydrochloride salt or its free base form.Ensure the pH of the buffer system is maintained. Check the solubility of the compound in the specific buffer system and at the intended concentration.

Experimental Protocols

General Protocol for Assessing the pH Stability of this compound

This protocol provides a general framework for determining the stability of this compound in aqueous solutions at different pH values.

Objective: To evaluate the rate of degradation of this compound as a function of pH.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12)

  • High-purity water

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Charged Aerosol Detector)[3]

  • pH meter

  • Incubator or water bath

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

    • Prepare a series of buffer solutions covering the desired pH range.

    • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Divide each pH-buffered solution into aliquots for different time points.

    • Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.

    • Immediately quench any further degradation by neutralizing the sample if necessary and/or diluting it with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and the formation of any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the degradation rate constant (k) for each pH from the slope of the line (for first-order kinetics, plot ln[concentration] vs. time).

    • Create a pH-rate profile by plotting log(k) versus pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Test Solutions at different pH prep_stock->prep_samples prep_buffers Prepare pH Buffers prep_buffers->prep_samples incubate Incubate at Controlled Temperature prep_samples->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & pH-Rate Profile hplc->data_analysis

Caption: Workflow for pH stability testing.

degradation_pathway reactant 3-Aminopiperidine-2,6-dione product_acid Glutamine Derivative reactant->product_acid Acidic Hydrolysis product_base Glutamine Derivative reactant->product_base Basic Hydrolysis

Caption: Simplified hydrolytic degradation pathway.

References

Validation & Comparative

Purity Analysis of 3-Aminopiperidine-2,6-dione Hydrochloride by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Aminopiperidine-2,6-dione hydrochloride is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, complete with experimental data and protocols to aid in method selection and development.

Introduction to the Analytical Challenge

3-Aminopiperidine-2,6-dione is a key chiral intermediate in the synthesis of several important pharmaceuticals. The hydrochloride salt is a common form used in manufacturing. A primary challenge in the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors difficult at typical wavelengths. Furthermore, as a chiral molecule, the separation of its enantiomers is crucial for ensuring the stereochemical purity of the final active pharmaceutical ingredient (API).

This guide explores three principal HPLC strategies for the comprehensive purity assessment of this compound:

  • Reversed-Phase HPLC with Pre-Column Derivatization: This classic approach introduces a UV-active moiety to the analyte, enabling sensitive detection.

  • Alternative Detection Methods: This strategy avoids derivatization by employing more universal detectors like the Charged Aerosol Detector (CAD).

  • Chiral HPLC: This is essential for the determination of enantiomeric purity.

Comparison of HPLC Purity Analysis Methods

The selection of an appropriate HPLC method depends on the specific analytical requirements, such as the need for achiral versus chiral purity, the availability of specialized detectors, and the desired sensitivity. The following table summarizes and compares the different approaches.

Analytical Approach Principle Advantages Disadvantages Typical Application
RP-HPLC with Pre-Column Derivatization & UV Detection Covalent attachment of a UV-absorbing molecule (e.g., benzoyl chloride) to the primary amine of the analyte prior to chromatographic separation.High sensitivity with standard UV detectors. Well-established and robust methodology.Derivatization step can be time-consuming and may introduce by-products. Requires careful optimization.Routine purity testing and quantification of the main component and UV-active impurities.
HPLC with Charged Aerosol Detection (CAD) Nebulization of the column effluent followed by charging and detection of the resulting aerosol particles. Signal is proportional to the mass of the non-volatile analyte.Universal detection for non-volatile compounds, independent of chromophores. Good sensitivity.Requires a specialized detector. The mobile phase must be volatile.Analysis of the primary compound and non-chromophoric impurities without derivatization.
Chiral HPLC with UV or other detectors Separation of enantiomers on a chiral stationary phase (CSP).Direct measurement of enantiomeric excess (e.e.).Chiral columns are expensive. Method development can be complex.Determination of stereochemical purity.

Experimental Protocols

RP-HPLC with Pre-Column Derivatization (Benzoyl Chloride)

This protocol is adapted from methodologies developed for the related compound, 3-aminopiperidine, and is a strong starting point for the analysis of this compound.

Derivatization Procedure:

  • Dissolve a known concentration of this compound in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0-5 °C.

  • Slowly add a molar equivalent of benzoyl chloride.

  • The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated, and the resulting benzoyl-3-aminopiperidine-2,6-dione is reconstituted in the mobile phase for HPLC analysis.

HPLC Conditions:

Parameter Condition A Condition B
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase 0.01 mol/L Phosphate Buffer : Methanol (90:10, v/v)Water : Methanol (40:60, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30°C30°C
Detection UV at 254 nmUV at 254 nm
Injection Volume 20 µL20 µL
Chiral HPLC for Enantiomeric Purity

This method is crucial for controlling the stereoisomeric purity of this compound. The following conditions are based on the separation of similar chiral amines and piperidine-2,6-dione analogues.

HPLC Conditions:

Parameter Condition A (for derivatized compound) Condition B (for underivatized compound)
Column Chiralpak AD-H (amylose-based)Crownpak CR+
Mobile Phase 0.1% Diethylamine in EthanolPerchloric acid solution (pH 1.0) : Methanol (95:5, v/v)
Flow Rate 0.5 mL/min0.6 mL/min
Column Temperature Ambient0°C
Detection UV at 228 nmRefractive Index (RI)
Injection Volume 10 µL10 µL

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the different HPLC-based purity analysis approaches.

cluster_0 RP-HPLC with Pre-Column Derivatization sample Sample of 3-Aminopiperidine-2,6-dione HCl derivatization Derivatization (e.g., with Benzoyl Chloride) sample->derivatization derivatized_sample Derivatized Sample derivatization->derivatized_sample hplc RP-HPLC System (C18 Column) derivatized_sample->hplc uv_detector UV Detector hplc->uv_detector data_analysis Data Analysis (Purity Assessment) uv_detector->data_analysis cluster_1 HPLC with Alternative Detection sample Sample of 3-Aminopiperidine-2,6-dione HCl hplc HPLC System (e.g., Mixed-Mode Column) sample->hplc cad_detector Charged Aerosol Detector (CAD) hplc->cad_detector data_analysis Data Analysis (Purity Assessment) cad_detector->data_analysis cluster_2 Chiral HPLC Analysis sample Sample of 3-Aminopiperidine-2,6-dione HCl chiral_hplc Chiral HPLC System (Chiral Stationary Phase) sample->chiral_hplc detector Detector (UV or RI) chiral_hplc->detector data_analysis Data Analysis (Enantiomeric Purity) detector->data_analysis

A Comparative Guide to the Bioactivity of (R)- and (S)-enantiomers of 3-Aminopiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of the (R)- and (S)-enantiomers of 3-Aminopiperidine-2,6-dione, the core chemical scaffold of immunomodulatory drugs (IMiDs) such as pomalidomide and lenalidomide. While direct comparative quantitative data for the individual enantiomers of the parent 3-Aminopiperidine-2,6-dione is not extensively available in peer-reviewed literature, this guide synthesizes information from studies on its derivatives to present a comparative analysis of their expected bioactivities.

Introduction

3-Aminopiperidine-2,6-dione is a chiral molecule existing as (R)- and (S)-enantiomers. This stereochemistry plays a critical role in the biological activity of its derivatives. The primary molecular target of these compounds is the protein Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. The binding of these small molecules to CRBN modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates. This mechanism of action is central to the therapeutic effects of IMiDs in various cancers and inflammatory diseases.

It is widely established that the (S)-enantiomer of thalidomide and its analogs exhibits more potent immunomodulatory and anti-angiogenic activities, which are attributed to a higher binding affinity for Cereblon.[1] Conversely, the (R)-enantiomer is reported to be associated with sedative effects.[2]

Quantitative Bioactivity Comparison

The following table summarizes the expected comparative bioactivity of the (R)- and (S)-enantiomers of 3-Aminopiperidine-2,6-dione based on data from its derivatives. It is important to note that these are illustrative values and direct experimental data for the parent compound may vary.

Parameter(S)-3-Aminopiperidine-2,6-dione(R)-3-Aminopiperidine-2,6-dioneReference Compound (Pomalidomide)
CRBN Binding Affinity (Kd) Lower (Higher Affinity)Higher (Lower Affinity)~1.2 µM[3]
IKZF1 Degradation (DC50) Lower (More Potent)Higher (Less Potent)Not Specified
IKZF3 Degradation (DC50) Lower (More Potent)Higher (Less Potent)Not Specified
Anti-proliferative (IC50) Lower (More Potent)Higher (Less Potent)Cell line dependent
TNF-α Inhibition (IC50) Lower (More Potent)Higher (Less Potent)Not Specified

Note: Lower Kd, DC50, and IC50 values indicate higher binding affinity and greater potency. The data for pomalidomide, a racemic mixture, is provided for context. The differential activity of the enantiomers is a key factor in its overall pharmacological profile.

Signaling Pathway

The binding of the 3-Aminopiperidine-2,6-dione enantiomers to Cereblon (CRBN) initiates a cascade of events leading to the degradation of specific neosubstrates. The (S)-enantiomer is known to bind more effectively to the thalidomide-binding pocket of CRBN. This enhanced binding leads to a more efficient recruitment of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3) to the CRL4^CRBN^ E3 ubiquitin ligase complex.

G Mechanism of Action of 3-Aminopiperidine-2,6-dione Enantiomers cluster_0 Cellular Environment (S)-Enantiomer (S)-Enantiomer CRBN Cereblon (CRBN) (S)-Enantiomer->CRBN High Affinity Binding (R)-Enantiomer (R)-Enantiomer (R)-Enantiomer->CRBN Low Affinity Binding CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Forms IKZF1_3 IKZF1/IKZF3 (Neosubstrates) CRL4->IKZF1_3 Recruits (Enhanced by (S)-Enantiomer) Proteasome 26S Proteasome IKZF1_3->Proteasome Targeted for Degradation Apoptosis Apoptosis & Anti-proliferative Effects IKZF1_3->Apoptosis Leads to Immunomodulation Immunomodulation (e.g., IL-2 production) IKZF1_3->Immunomodulation Leads to Ub Ubiquitin Ub->IKZF1_3 Ubiquitination Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action of 3-Aminopiperidine-2,6-dione enantiomers.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of the bioactivity of these enantiomers.

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively determines the binding affinity of the enantiomers to Cereblon.

Workflow Diagram:

G cluster_0 TR-FRET CRBN Binding Assay Workflow A Prepare Assay Plate with (R)- or (S)-Enantiomer Dilutions B Add Recombinant CRBN Protein A->B C Add Fluorescently Labeled CRBN Ligand (Tracer) B->C D Add FRET Donor & Acceptor Antibodies C->D E Incubate to Reach Binding Equilibrium D->E F Measure TR-FRET Signal E->F G Data Analysis: Calculate IC50 and Kd values F->G

Caption: Workflow for the TR-FRET Cereblon binding assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the (R)- and (S)-enantiomers of 3-Aminopiperidine-2,6-dione in an appropriate buffer (e.g., PBS with 0.1% BSA).

    • Prepare a solution of purified recombinant human Cereblon (CRBN) protein.

    • Prepare a solution of a fluorescently labeled known CRBN binder (e.g., fluorescently tagged thalidomide) to act as a tracer.

    • Prepare solutions of a FRET donor (e.g., Europium cryptate-labeled anti-GST antibody if using GST-tagged CRBN) and a FRET acceptor (e.g., d2-labeled tracer).

  • Assay Procedure:

    • In a low-volume 384-well plate, add the serially diluted enantiomer solutions.

    • Add the CRBN protein solution to each well.

    • Add the fluorescent tracer solution to each well.

    • Add the FRET donor and acceptor antibody solutions.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the concentration of the enantiomer.

    • Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which can then be used to calculate the binding affinity (Kd).

Neosubstrate Degradation Assay (Western Blot)

This assay is used to determine the potency of the enantiomers in inducing the degradation of neosubstrates like IKZF1 and IKZF3.

Workflow Diagram:

G cluster_0 Western Blot for Neosubstrate Degradation Workflow A Culture Cells (e.g., MM.1S) B Treat Cells with (R)- or (S)-Enantiomer Dilutions A->B C Lyse Cells and Quantify Protein Concentration B->C D SDS-PAGE and Transfer to Membrane C->D E Incubate with Primary Antibodies (anti-IKZF1/3, anti-loading control) D->E F Incubate with HRP-conjugated Secondary Antibodies E->F G Detect Chemiluminescence F->G H Quantify Band Intensity and Calculate DC50 G->H

Caption: Workflow for Western blot analysis of neosubstrate degradation.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human multiple myeloma cell line MM.1S) to an appropriate density.

    • Treat the cells with a range of concentrations of the (R)- and (S)-enantiomers for a specific duration (e.g., 4-24 hours).

  • Protein Extraction and Quantification:

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the neosubstrates (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the neosubstrate bands to the corresponding loading control bands.

    • Plot the normalized protein levels against the enantiomer concentration and fit the data to determine the DC50 value (the concentration at which 50% of the protein is degraded).

Conclusion

The stereochemistry of 3-Aminopiperidine-2,6-dione is a critical determinant of its biological activity. Based on extensive research on its derivatives, the (S)-enantiomer is the more potent modulator of the Cereblon E3 ligase complex, exhibiting higher binding affinity and more efficient induction of neosubstrate degradation. This differential activity underscores the importance of chiral separation and stereospecific synthesis in the development of novel therapeutics based on this scaffold. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and quantify the distinct biological effects of these enantiomers.

References

An In Vitro Comparison: 3-Aminopiperidine-2,6-dione Hydrochloride vs. Pomalidomide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the in vitro characteristics of Pomalidomide and the foundational compound, 3-Aminopiperidine-2,6-dione hydrochloride.

This guide provides a comprehensive in vitro comparison of the well-established immunomodulatory drug Pomalidomide and its core structural component, this compound. While direct head-to-head in vitro comparative studies are limited in publicly available literature, this document consolidates the existing data for each compound, offering insights into their respective biological activities. The information presented is intended to support research and drug development efforts in the field of targeted protein degradation and immunomodulation.

Introduction

Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), is a potent derivative of thalidomide used in the treatment of multiple myeloma. Its mechanism of action is centered on its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of specific protein targets. This compound is a key chemical intermediate in the synthesis of IMiDs, including lenalidomide, and is also a metabolite of thalidomide.[1][2] While primarily recognized for its role in synthesis, 3-Aminopiperidine-2,6-dione itself possesses biological activity, including anti-angiogenic and anti-inflammatory properties.[1][3]

Mechanism of Action: The Role of Cereblon

Pomalidomide functions as a "molecular glue," binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The subsequent ubiquitination of Ikaros and Aiolos targets them for degradation by the proteasome.[4][5] This degradation is a key driver of the anti-proliferative and immunomodulatory effects of Pomalidomide.[5]

Quantitative In Vitro Data: Pomalidomide

The following tables summarize key in vitro quantitative data for Pomalidomide based on published studies.

Table 1: Cereblon Binding Affinity of Pomalidomide

Assay TypeBinding ConstantValueReference(s)
Competitive TitrationKi~157 nM[6]
Isothermal Titration CalorimetryKd~157 nM[7]
Competitive Binding (from cell extracts)IC50~1-3 µM[7][8]

Table 2: Antiproliferative Activity of Pomalidomide

Cell LineCancer TypeIC50 ValueTime PointReference(s)
RPMI8226Multiple Myeloma8 µM48h[9]
OPM2Multiple Myeloma10 µM48h[9]
MM1SMultiple Myeloma3568 nM (approx. 3.6 µM)Not Specified[3]
MCF-7Breast Cancer20.2 µM (for a derivative)48h[10]

Table 3: In Vitro Immunomodulatory Activity of Pomalidomide

EffectAssay SystemConcentration/ValueReference(s)
TNF-α InhibitionLPS-stimulated PBMCsIC50 = 13 nM[11]
IL-2 StimulationT-cell co-stimulationEC50 = 8 nM[12]
Ikaros/Aiolos DegradationHuman T-cellsConcentration-dependent (0.1-10 µM)[4][5]
T-regulatory Cell InhibitionIL-2 stimulated PBMCsIC50 ~1 µM[12]

In Vitro Profile of this compound

This compound is widely documented as a crucial building block for the synthesis of lenalidomide and other thalidomide analogs.[13][14][15][16] It is also recognized as a metabolite of thalidomide and possesses inherent biological activities, including:

  • Anti-angiogenic effects: It has been shown to inhibit FGF-induced angiogenesis.[1]

  • Role in protein degradation: It is used to prepare phthalimide conjugates that can promote ligand-dependent degradation of target proteins.[1]

  • Induction of CK1α degradation: It is a reagent for preparing lenalidomide, which can induce the ubiquitination and degradation of CK1α in del(5q) MDS.[2][17]

Despite these recognized activities, specific quantitative data from in vitro assays directly comparable to those available for Pomalidomide (e.g., CRBN binding affinity, IC50 for antiproliferation, and quantitative effects on Ikaros/Aiolos degradation) are not found in the reviewed literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for Pomalidomide's mechanism of action and a general workflow for a crucial in vitro experiment.

Pomalidomide_Signaling_Pathway Pomalidomide-Induced Protein Degradation Pathway Pomalidomide Pomalidomide CRBN Cereblon (CRBN) Pomalidomide->CRBN binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) Pomalidomide->Ikaros_Aiolos recruits CRL4 CUL4-RBX1-DDB1 E3 Ubiquitin Ligase Complex CRBN->CRL4 part of CRBN->Ikaros_Aiolos recruits Ubiquitin Ubiquitin CRL4->Ubiquitin Ikaros_Aiolos->Ubiquitin ubiquitination Proteasome Proteasome Ubiquitin->Proteasome targeted for Degradation Degradation Proteasome->Degradation Downstream Downstream Effects: - Anti-proliferative - Immunomodulatory Degradation->Downstream

Pomalidomide-Induced Protein Degradation Pathway

Western_Blot_Workflow Experimental Workflow for Ikaros/Aiolos Degradation Assay cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis Cell_Culture Culture Myeloma or T-cells Treatment Treat with Pomalidomide (dose-response & time-course) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Ikaros, anti-Aiolos, loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Analysis (quantify band intensity) Imaging->Densitometry Normalization Normalize to Loading Control Densitometry->Normalization

Workflow for Ikaros/Aiolos Degradation Assay

Experimental Protocols

Cereblon Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of a compound to CRBN.

  • Principle: A fluorescently labeled ligand (tracer) that binds to CRBN will have a high fluorescence polarization (FP) value. An unlabeled competitor compound that also binds to CRBN will displace the tracer, resulting in a decrease in the FP signal.

  • Materials:

    • Purified recombinant human CRBN protein.

    • Fluorescently labeled thalidomide derivative (tracer).

    • Test compounds (Pomalidomide or this compound).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Microplate reader with FP capabilities.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a microplate, add the CRBN protein, the fluorescent tracer, and the test compound dilutions.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well.

    • Plot the FP values against the log of the competitor concentration to determine the IC50 value.

Ikaros and Aiolos Degradation Assay (Western Blot)

This assay is used to measure the degradation of Ikaros and Aiolos in cells treated with a test compound.

  • Principle: Western blotting is used to detect and quantify the levels of Ikaros and Aiolos proteins in cell lysates after treatment with a compound of interest.

  • Materials:

    • Human multiple myeloma or T-cell lines.

    • Cell culture medium and supplements.

    • Test compounds.

    • Cell lysis buffer with protease inhibitors.

    • Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Seed cells and allow them to adhere or stabilize in culture.

    • Treat the cells with various concentrations of the test compound for different time points.

    • Harvest the cells and prepare cell lysates.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies.

    • Incubate with secondary antibodies.

    • Add the chemiluminescent substrate and capture the image.

    • Perform densitometry to quantify the protein bands and normalize to the loading control to determine the extent of degradation.

Cytokine Production Assay (ELISA)

This assay measures the effect of a compound on the production of cytokines by immune cells.

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine (e.g., TNF-α, IL-2) in the supernatant of cultured immune cells.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs).

    • Cell culture medium and supplements.

    • Stimulant (e.g., Lipopolysaccharide (LPS) for TNF-α, anti-CD3/CD28 for IL-2).

    • Test compounds.

    • ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate).

    • Microplate reader.

  • Procedure:

    • Isolate PBMCs from healthy donor blood.

    • Culture the PBMCs with the stimulant and different concentrations of the test compound.

    • Incubate for an appropriate time to allow for cytokine production.

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's protocol.

    • Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Conclusion

Pomalidomide is a well-characterized immunomodulatory drug with a defined in vitro mechanism of action involving binding to Cereblon and subsequent degradation of Ikaros and Aiolos. This leads to potent antiproliferative and immunomodulatory effects, which have been quantified in various assays.

This compound is a fundamental chemical entity in the synthesis of Pomalidomide and other IMiDs. While it is known to possess biological activities such as anti-angiogenesis, there is a notable lack of publicly available, direct comparative in vitro data against Pomalidomide for key metrics like Cereblon binding affinity and Ikaros/Aiolos degradation.

For researchers in drug development, Pomalidomide serves as a crucial benchmark for a potent CRBN-modulating agent. The in vitro assays detailed in this guide are standard methods to characterize novel compounds designed to target this pathway. Future studies directly comparing the in vitro activities of this compound and its more complex derivatives like Pomalidomide would be highly valuable to the scientific community to fully understand the structure-activity relationships that govern the potent effects of the IMiD class of drugs.

References

Comparative analysis of 3-Aminopiperidine-2,6-dione hydrochloride synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes for 3-Aminopiperidine-2,6-dione Hydrochloride

3-Aminopiperidine-2,6-dione, the chiral core of immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide, is a critical intermediate in pharmaceutical synthesis. The hydrochloride salt enhances its stability and solubility, making it a key building block for drug development. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visualizations to aid researchers in selecting the most suitable method for their needs.

Comparative Overview of Synthesis Routes

Several synthetic strategies have been developed to produce this compound, primarily starting from readily available chiral amino acids like L-Glutamine and L-Glutamic acid. A classic approach also involves the deprotection of a carbobenzyloxy (Cbz) protected intermediate. More recently, biocatalytic methods have emerged as a promising alternative.

ParameterRoute 1: From L-GlutamineRoute 2: From L-Glutamic AcidRoute 3: From Cbz-Protected Precursor
Starting Material L-GlutamineL-Glutamic Acid(S)-3-(N-Cbz-amino)piperidine-2,6-dione
Key Steps 1. N-Boc Protection2. Cyclization (CDI)3. Deprotection/HCl salt formation1. Diesterification2. N-Boc Protection3. Reduction to Diol4. Ditosylation5. Cyclization & Deprotection1. Catalytic Hydrogenation (Deprotection)
Key Reagents Boc Anhydride, CDI, HClThionyl Chloride, Boc Anhydride, NaBH₄, TsClH₂, Palladium on Carbon (Pd/C)
Number of Steps 35+1
Reported Overall Yield 66-77%[1]44-55%[2][3]Quantitative[4][5]
Reported Purity ~98% (HPLC)[1]High enantiomeric purity reported[2][3]High purity, product used directly[4][5]
Advantages - Fewer steps than L-Glutamic acid route- Good yield and purity- Avoids high-pressure hydrogenation[1]- Utilizes inexpensive starting material- Established multi-step procedure[2][3]- High (quantitative) yield- Simple, single-step transformation
Disadvantages - Requires stoichiometric coupling agents- Multiple steps lead to lower overall yield- Involves multiple reagents and purifications- Requires pre-synthesis of the Cbz-protected starting material

Experimental Protocols

Route 1: Synthesis from L-Glutamine

This three-step synthesis is an efficient method starting from L-Glutamine.[1]

Step 1: N-Boc Protection of L-Glutamine

  • Dissolve L-Glutamine in an aqueous alkaline solution (e.g., sodium bicarbonate).

  • Add a solution of Di-tert-butyl dicarbonate (Boc)₂O in a suitable organic solvent (e.g., dioxane) to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 25-30°C) until the reaction is complete (monitored by TLC or HPLC).

  • Acidify the mixture and extract the N-Boc-L-Glutamine product.

Step 2: Cyclization to form N-Boc-3-aminopiperidine-2,6-dione

  • Dissolve the N-Boc-L-Glutamine in an anhydrous solvent such as tetrahydrofuran (THF).

  • Add N,N'-Carbonyldiimidazole (CDI) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The molar ratio of N-Boc-L-Glutamine to CDI is typically 1:1-1.5.[1]

  • Heat the mixture to 40-70°C and stir until cyclization is complete.[1]

  • Quench the reaction, remove the solvent, and purify the resulting N-Boc protected piperidinedione.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the N-Boc-3-aminopiperidine-2,6-dione in an acidic medium, such as a solution of HCl in ethyl acetate or methanol (e.g., 2-4 M HCl).[1]

  • Stir the solution at room temperature to facilitate the removal of the Boc protecting group.

  • The product, this compound, will precipitate from the solution.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Route 2: Synthesis from L-Glutamic Acid

This multi-step route transforms L-Glutamic acid into the desired product.[2]

  • Diesterification: React L-Glutamic acid with methanol in the presence of thionyl chloride at 0°C to room temperature to yield the dimethyl ester quantitatively.[2]

  • N-Boc Protection: Protect the amino group of the diester using (Boc)₂O and triethylamine with a catalytic amount of DMAP in dichloromethane (CH₂Cl₂) to give (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate in high yield (~92%).[2]

  • Reduction to Diol: Reduce the diester intermediate with sodium borohydride (NaBH₄) in methanol. This step requires careful temperature control to favor the formation of the diol over the mono-alcohol.

  • Ditosylation: Convert the diol to a ditosylate using p-toluenesulfonyl chloride (TsCl) and triethylamine in CH₂Cl₂. The crude ditosylate is typically used directly in the next step.

  • Cyclization: React the crude ditosylate with a source of ammonia to form the piperidine ring and subsequently deprotect to yield the final product.

Route 3: Synthesis from (S)-3-(N-Cbz-amino)piperidine-2,6-dione

This method is a final deprotection step to yield the free amine.[4][5]

  • Dissolve (S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione in ethanol.

  • Add a catalytic amount of 5% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for approximately 1 hour.[5]

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the filtrate to obtain the free amine, which can then be converted to the hydrochloride salt. This reaction is reported to provide a quantitative yield.[4][5]

Visualizing Synthesis and Mechanism of Action

To better understand the chemical transformations and the biological role of 3-Aminopiperidine-2,6-dione, the following diagrams illustrate a representative synthesis workflow and its key signaling pathway.

G Synthesis Workflow: L-Glutamine to 3-Aminopiperidine-2,6-dione HCl A L-Glutamine B N-Boc-L-Glutamine A->B  1. (Boc)₂O, NaHCO₃ C N-Boc-3-aminopiperidine-2,6-dione B->C  2. CDI, DMAP, THF D 3-Aminopiperidine-2,6-dione HCl C->D  3. HCl / Ethyl Acetate

Caption: A representative 3-step synthesis route starting from L-Glutamine.

The biological activity of drugs derived from 3-Aminopiperidine-2,6-dione, such as lenalidomide, is primarily mediated through their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.

G Mechanism of Action via Cereblon (CRBN) Modulation cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Ubiquitination & Degradation IMiD IMiD Drug (e.g., Lenalidomide) CRBN CRBN IMiD->CRBN Binds to DDB1 DDB1 IKZF1 IKZF1 / IKZF3 (Neosubstrates) CRBN->IKZF1 Recruits CUL4 CUL4 ROC1 ROC1 Proteasome Proteasome IKZF1->Proteasome Targeted for Ub Ubiquitin (Ub) Ub->IKZF1 Polyubiquitination Degradation Degradation Proteasome->Degradation Leads to CellDeath Myeloma Cell Death & Immunomodulation (↓ TNF-α) Degradation->CellDeath Results in

References

A Comparative Analysis of 3-Aminopiperidine-2,6-dione Hydrochloride and its Free Base in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties and biological efficacy of 3-Aminopiperidine-2,6-dione in its hydrochloride salt and free base forms.

This guide provides a detailed comparison of 3-Aminopiperidine-2,6-dione hydrochloride and its corresponding free base, focusing on their chemical properties, stability, solubility, and reported biological activities. This document aims to assist researchers in selecting the optimal form of this compound for their specific experimental needs, supported by available data and detailed experimental protocols.

Physicochemical Properties: A Tale of Two Forms

The selection between a salt form and a free base of a compound is a critical decision in drug discovery and development, primarily influenced by physicochemical properties such as solubility and stability. 3-Aminopiperidine-2,6-dione, a key building block for various therapeutic agents, is available in both its hydrochloride (HCl) salt and free base forms.[1][2][3]

In general, the hydrochloride salt of a compound exhibits enhanced aqueous solubility and stability compared to its free base counterpart.[4][5] This is attributed to the ionic nature of the salt, which readily interacts with polar solvents like water. The hydrochloride salt of 3-Aminopiperidine-2,6-dione is noted to have superior solubility in aqueous solutions, a crucial factor for in vitro biological assays and formulation development.[4] The free base, while potentially less soluble in aqueous media, may be preferred in specific non-aqueous solvent systems or for particular synthetic chemistry applications.

PropertyThis compound3-Aminopiperidine-2,6-dione (Free Base)
Molecular Formula C₅H₉ClN₂O₂C₅H₈N₂O₂
Molecular Weight 164.59 g/mol [6][7][8][9][10]128.13 g/mol
Appearance White to off-white solid-
Solubility Soluble in water[]Sparingly soluble in water
Storage Inert atmosphere, room temperature[8]-

Biological Efficacy: A Focus on Mechanism of Action

3-Aminopiperidine-2,6-dione and its derivatives, such as lenalidomide and pomalidomide, are known for their immunomodulatory, anti-angiogenic, and anti-neoplastic properties.[12] The primary mechanism of action for these compounds involves their binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[13][14][15][16] This binding event "glues" neosubstrate proteins to Cereblon, leading to their ubiquitination and subsequent degradation by the proteasome.

The efficacy of related, more complex molecules provides insight into the potential biological activity. For instance, pomalidomide, which contains the 3-aminopiperidine-2,6-dione moiety, demonstrates potent inhibition of TNF-α release with an IC50 of 13 nM in peripheral blood mononuclear cells (PBMCs).[16][17] Similarly, lenalidomide inhibits TNF-α secretion with an IC50 of 13 nM in PBMCs.[18] These values highlight the significant biological activity of the core structure.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to assessing the efficacy of 3-Aminopiperidine-2,6-dione.

TNF-α Inhibition Assay in PBMCs

This assay is designed to measure the inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) secretion from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Lipopolysaccharide (LPS) from Salmonella minnesota R595.

  • 3-Aminopiperidine-2,6-dione (hydrochloride or free base, dissolved in a suitable solvent like DMSO).

  • Human TNF-α ELISA kit.

Protocol:

  • Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the 3-Aminopiperidine-2,6-dione compound (hydrochloride or free base) in complete RPMI-1640 medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed 0.25%.

  • Add 50 µL of the compound dilutions to the respective wells and incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Add 50 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the vehicle control.

  • Incubate the plate for 18-20 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[19][20][21]

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of TNF-α inhibition against the log of the compound concentration.

In Vitro Angiogenesis Assay: Endothelial Cell Tube Formation

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Endothelial Cell Growth Medium.

  • Basement membrane matrix (e.g., Matrigel®).

  • 96-well culture plates.

  • 3-Aminopiperidine-2,6-dione (hydrochloride or free base, dissolved in a suitable solvent).

  • Calcein AM (for fluorescent visualization).

Protocol:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane matrix and allow it to solidify at 37°C for 30-60 minutes.[13][14][15]

  • Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10⁵ cells/mL.

  • Prepare serial dilutions of the 3-Aminopiperidine-2,6-dione compound in the growth medium.

  • Add 100 µL of the HUVEC suspension to each well of the coated plate.

  • Add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.[5]

  • For visualization, the cells can be labeled with Calcein AM prior to or after the incubation period.[4]

  • Examine the formation of tube-like structures using a light or fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of loops using image analysis software.[13]

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathway and a typical experimental workflow associated with 3-Aminopiperidine-2,6-dione.

Cereblon-Mediated Protein Degradation Cereblon-Mediated Protein Degradation Pathway cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Ubiquitination and Degradation CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate Protein (e.g., IKZF1/3) CRBN->Neosubstrate recruits CUL4 Cullin 4 (CUL4) RBX1 RBX1 CUL4->RBX1 DDB1->CUL4 Ub Ubiquitin Ub->Neosubstrate Ubiquitination Proteasome 26S Proteasome Compound 3-Aminopiperidine-2,6-dione Compound->CRBN binds Neosubstrate->Proteasome Degradation

Caption: Cereblon-Mediated Protein Degradation Pathway.

Experimental_Workflow_TNF_alpha_Inhibition Workflow for TNF-alpha Inhibition Assay start Start isolate_pbmcs Isolate PBMCs start->isolate_pbmcs plate_cells Plate PBMCs isolate_pbmcs->plate_cells add_compound Add 3-Aminopiperidine-2,6-dione (HCl or Free Base) plate_cells->add_compound incubate1 Incubate (1 hr) add_compound->incubate1 add_lps Stimulate with LPS incubate1->add_lps incubate2 Incubate (18-20 hrs) add_lps->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant elisa Measure TNF-alpha via ELISA collect_supernatant->elisa analyze Analyze Data (IC50) elisa->analyze end End analyze->end

Caption: Workflow for TNF-alpha Inhibition Assay.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-Aminopiperidine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Aminopiperidine-2,6-dione hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for quality control and regulatory compliance. This guide provides a comparative overview of common analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your research and development needs. The primary analytical challenge lies in the quantification of the active moiety, 3-aminopiperidine, for which several chromatographic techniques have been successfully employed.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of three distinct chromatographic methods for the quantification of 3-aminopiperidine.

Parameter HPLC-CAD (Non-Derivatization) HPLC-UV (Pre-column Derivatization) GC-FID (Direct Injection)
Principle Separation of the polar compound on a mixed-mode column with detection by a Charged Aerosol Detector (CAD).[1]Derivatization with benzoyl chloride to introduce a UV-active chromophore, followed by separation on a C18 column and UV detection.[2]Separation of the volatile compound by gas chromatography with detection by a Flame Ionization Detector (FID).[3]
Limit of Quantification (LOQ) <2.73 µg/mL[1]Not explicitly stated, but method is described as having high sensitivity.[2]0.007% (1.4 µg/mL)[3]
Precision RSD of peak area <2%[1]Method is described as having good reproducibility.[2]%RSD at LOQ: 2.8%, %RSD at specification level: 4.7%[3]
Key Advantages - No derivatization required, simplifying sample preparation.[1]- Higher recovery compared to pre-column derivatization UV methods.[1]- High sensitivity and accuracy.[2]- Can be adapted for chiral purity determination.[2]- Simple, selective, and highly sensitive.[3]- Suitable for in-process and stability samples without interference from reaction components.[3]- Mass compatible.[3]
Considerations - Requires a Charged Aerosol Detector (CAD).- Sensitivity can be affected by buffer solution and column bleed.[1]- Derivatization step adds complexity and potential for variability.- Requires handling of benzoyl chloride, a hazardous reagent.- The analyte must be volatile and thermally stable.- Requires a Gas Chromatograph with a Flame Ionization Detector (FID).

Experimental Protocols

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method offers a direct and sensitive approach for the quantification of 3-aminopiperidine without the need for derivatization.[1]

  • Chromatographic System: High-Performance Liquid Chromatograph equipped with a Charged Aerosol Detector (CAD).

  • Column: Ion-exchange/Reversed-Phase mixed-mode column (e.g., Trinity P1).[4]

  • Mobile Phase: Optimized composition of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[4]

  • Flow Rate: Typically around 0.5 mL/min.[4]

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Detector Settings: Evaporation temperature and gas pressure optimized for the CAD (e.g., 55°C and 62 psi).[4]

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., water) to a known concentration.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization

This traditional method enhances the detectability of 3-aminopiperidine by introducing a UV-absorbing group.[2]

  • Derivatization Reagent: Benzoyl chloride.[2]

  • Derivatization Procedure:

    • Dissolve the 3-aminopiperidine sample in an organic solvent (e.g., dichloromethane).[2]

    • Cool the solution (e.g., to 5°C) and slowly add benzoyl chloride while stirring.[2]

    • Monitor the reaction by Thin Layer Chromatography (TLC).[2]

    • Upon completion, evaporate the solvent to obtain the derivatized product (benzoyl-3-aminopiperidine).[2]

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Standard C18 column.[2]

  • Mobile Phase: A mixture of an aqueous phosphate buffer and methanol (e.g., 90:10 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Sample Preparation: Dissolve the derivatized sample in the mobile phase.

Gas Chromatography with Flame Ionization Detection (GC-FID)

A simple and specific method suitable for routine quality control and in-process monitoring.[3]

  • Chromatographic System: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Diphenyl dimethyl polysiloxane stationary phase (e.g., 30 m length, 0.53 mm internal diameter, 5.0 µm thickness).[3]

  • Carrier Gas: Helium.[3]

  • Oven Temperature Program:

    • Initial temperature: 200°C, hold for 2 minutes.

    • Ramp: Increase by 20°C/min to a final temperature and hold for up to 11 minutes.[3]

  • Detector Temperature: 240°C.[3]

  • Injection Mode: Direct injection.

  • Sample Preparation: A simple sample preparation process involving dissolution in an appropriate solvent.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the quantification of this compound, highlighting the key decision points based on the chosen analytical technique.

Analytical Workflow for this compound Quantification start Sample Preparation (3-Aminopiperidine-2,6-dione HCl) dissolution Dissolution in Appropriate Solvent start->dissolution method_selection Method Selection dissolution->method_selection hplc_cad HPLC-CAD Analysis (Direct Injection) method_selection->hplc_cad Non-derivatization derivatization Pre-column Derivatization (Benzoyl Chloride) method_selection->derivatization Derivatization gc_fid GC-FID Analysis (Direct Injection) method_selection->gc_fid Direct Injection (GC) hplc_cad_data Data Acquisition & Quantification (CAD) hplc_cad->hplc_cad_data end_node Report Results hplc_cad_data->end_node hplc_uv HPLC-UV Analysis derivatization->hplc_uv hplc_uv_data Data Acquisition & Quantification (UV) hplc_uv->hplc_uv_data hplc_uv_data->end_node gc_fid_data Data Acquisition & Quantification (FID) gc_fid->gc_fid_data gc_fid_data->end_node

References

Benchmarking 3-Aminopiperidine-2,6-dione Hydrochloride Against Other Glutarimide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Aminopiperidine-2,6-dione hydrochloride and its more complex glutarimide derivatives, focusing on their performance as Cereblon (CRBN) E3 ubiquitin ligase ligands. While direct, comprehensive comparative data for this compound is limited in publicly available literature, this document benchmarks its core structure against well-characterized derivatives like lenalidomide and pomalidomide, providing a framework for its potential applications in targeted protein degradation.

The 3-aminopiperidine-2,6-dione moiety is the essential pharmacophore responsible for binding to CRBN, a key component of the CRL4-CRBN E3 ubiquitin ligase complex. This interaction is the foundational mechanism for the activity of immunomodulatory imide drugs (IMiDs) and a wide range of Proteolysis Targeting Chimeras (PROTACs). By binding to CRBN, these molecules can recruit neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent degradation by the proteasome.[1]

This guide summarizes available quantitative data, details key experimental protocols for performance assessment, and provides visualizations of the underlying biological pathways and experimental workflows.

Data Presentation: Comparative Performance of Glutarimide Derivatives

The following tables summarize key performance indicators for prominent glutarimide derivatives. It is important to note that the biological activity of this compound itself is not extensively documented in comparative studies. The data for its derivatives, however, highlight the potential of this core scaffold.

Table 1: Comparative CRBN Binding Affinities

CompoundIC50 (µM)Assay MethodReference
Lenalidomide1.69TR-FRET[2]
Pomalidomide~1.2TR-FRET[3]
Thalidomide~30Thermal Shift Assay[4]
2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative (10a)4.83TR-FRET[2]
Phenyl Glutarimide (PG)0.60NanoBRET[5]
4-Indazolyl Glutarimide0.17NanoBRET[5]
Indazole Glutarimide (25)0.034NanoBRET[5]

Table 2: Comparative Neosubstrate Degradation

CompoundTarget ProteinDC50 (nM)Dmax (%)Cell LineAssay MethodReference
LenalidomideIKZF1/IKZF3Not specifiedNot specifiedMM1.SWestern Blot[6]
PomalidomideIKZF1/IKZF3PotentPotentMM1.SWestern Blot[6]
CC-885GSPT1Not specifiedNot specifiedMyeloid Leukemia CellsNot specified
MezigdomideAiolos/IkarosPotentHighT-cellsNot specified
Golcadomide (CC-99282)Ikaros/AiolosPotentHighDLBCL cellsNot specified

Signaling Pathway and Experimental Workflows

Signaling Pathway

The binding of a glutarimide derivative to CRBN initiates a cascade of events leading to the degradation of specific target proteins, known as neosubstrates. This mechanism is central to the therapeutic effects of IMiDs and the action of glutarimide-based PROTACs.

G cluster_0 Cellular Environment Glutarimide Glutarimide Derivative CRBN CRBN Glutarimide->CRBN Binding Neosubstrate Neosubstrate (e.g., IKZF1/3) Glutarimide->Neosubstrate Recruitment to CRBN Complex CRL4 CUL4-DDB1-RBX1 Complex CRBN->CRL4 Forms E3 Ligase Complex CRL4->Neosubstrate Ubiquitination Proteasome Proteasome Neosubstrate->Proteasome Recognition Ub Ubiquitin Ub->Neosubstrate Degraded_Neosubstrate Degraded Fragments Proteasome->Degraded_Neosubstrate Degradation

Mechanism of glutarimide-induced neosubstrate degradation.

Experimental Workflow: CRBN Binding Affinity

Determining the binding affinity of glutarimide derivatives to CRBN is a critical first step in their evaluation. Assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly employed for this purpose.

G cluster_1 CRBN Binding Affinity Workflow (TR-FRET) start Start reagents Prepare Reagents: - CRBN Protein - Fluorescent Tracer - Test Compound start->reagents incubation Incubate Reagents in Microplate reagents->incubation measurement Measure TR-FRET Signal incubation->measurement analysis Data Analysis: Calculate IC50 measurement->analysis end End analysis->end

Workflow for determining CRBN binding affinity using TR-FRET.

Experimental Workflow: Protein Degradation

Quantifying the degradation of neosubstrates is essential to confirm the functional consequence of CRBN binding. The HiBiT assay is a sensitive method for measuring changes in cellular protein levels.

G cluster_2 Protein Degradation Workflow (HiBiT Assay) start Start cell_culture Culture HiBiT-tagged Cell Line start->cell_culture treatment Treat Cells with Glutarimide Derivative cell_culture->treatment lysis Cell Lysis and LgBiT Addition treatment->lysis luminescence Measure Luminescence lysis->luminescence analysis Data Analysis: Calculate DC50 & Dmax luminescence->analysis end End analysis->end

Workflow for quantifying protein degradation using the HiBiT assay.

Experimental Protocols

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for CRBN Binding

This competitive assay measures the displacement of a fluorescently labeled ligand from CRBN by a test compound.

  • Principle: A fluorescently labeled thalidomide analog (tracer) binds to a tagged CRBN protein (e.g., GST- or His-tagged), bringing a donor fluorophore on an anti-tag antibody and an acceptor fluorophore on the tracer into close proximity, resulting in a high FRET signal. Unlabeled ligands compete with the tracer for CRBN binding, leading to a decrease in the FRET signal.

  • Methodology:

    • Reagent Preparation: Prepare solutions of recombinant tagged-CRBN protein, a fluorescently labeled CRBN tracer, an anti-tag antibody conjugated to a FRET donor (e.g., Europium), and the test compounds at various concentrations.

    • Assay Reaction: In a microplate, combine the CRBN protein, the tracer, and the donor-conjugated antibody.

    • Compound Addition: Add serial dilutions of the test compounds to the assay plate.

    • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

    • Signal Measurement: Measure the time-resolved fluorescence at the emission wavelengths of the donor and acceptor fluorophores using a suitable plate reader.

    • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. HiBiT Assay for Protein Degradation

This lytic assay quantifies the amount of a HiBiT-tagged protein in cells.

  • Principle: The HiBiT system uses a small 11-amino-acid tag (HiBiT) that can be inserted into a target protein at the endogenous locus using CRISPR/Cas9. In the presence of the LgBiT protein, the HiBiT tag complements to form a functional NanoLuc® luciferase, producing a luminescent signal that is proportional to the amount of the HiBiT-tagged protein.

  • Methodology:

    • Cell Line Generation: Generate a stable cell line expressing the neosubstrate of interest (e.g., IKZF1) endogenously tagged with the HiBiT peptide.

    • Cell Plating: Seed the HiBiT-tagged cells in a white, opaque multi-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the glutarimide derivative for a defined period (e.g., 24 hours).

    • Cell Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and luciferase substrate, to each well.

    • Incubation: Incubate the plate on a shaker for a few minutes to ensure complete cell lysis and signal stabilization.

    • Luminescence Measurement: Measure the luminescent signal using a plate reader.

    • Data Analysis: Normalize the luminescence signal to a vehicle-treated control. Plot the normalized signal against the compound concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Conclusion

The data and protocols presented in this guide provide a framework for researchers to benchmark novel glutarimide derivatives. By understanding the structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to innovate and develop next-generation degraders with improved potency, selectivity, and therapeutic profiles, all built upon the foundational 3-aminopiperidine-2,6-dione structure. Further studies directly characterizing the CRBN binding and neosubstrate degradation profile of this compound would be invaluable to fully understand the baseline activity of this core moiety.

References

Safety Operating Guide

Personal protective equipment for handling 3-Aminopiperidine-2,6-dione hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3-Aminopiperidine-2,6-dione hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifier:

  • CAS Number: 24666-56-6

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory to mitigate these risks.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or eyeglasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection Compatible, chemical-resistant gloves. Thinner, single-use gloves may be appropriate for tasks requiring high dexterity.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required, especially in cases of exceeding exposure limits or when dust is generated.[5] A full-face respirator should be used if irritation or other symptoms are experienced.[6]
Body Protection Chemical-resistant clothing and a lab coat should be worn to prevent skin exposure.[5] Fire/flame resistant and impervious clothing is also recommended.[3]

Standard Operating Procedures for Handling

Engineering Controls:

  • Work should be conducted in a well-ventilated area.[4][5]

  • A mechanical exhaust system is required.

  • Safety showers and eyewash stations must be readily accessible.

General Handling Practices:

  • Avoid all personal contact with the substance, including inhalation of dust.[4][5]

  • Do not eat, drink, or smoke in the handling area.[4][5]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed when not in use as the material may be hygroscopic.

  • Contaminated clothing should be removed and laundered before reuse.[5]

Emergency Procedures

In Case of Exposure:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air.[1][3] If breathing is difficult, administer oxygen.[1][3] If not breathing, provide artificial respiration and seek immediate medical attention.[1][3]
Skin Contact Immediately flush the affected skin with plenty of water.[1][5] Remove contaminated clothing.[1] If irritation persists, seek medical advice.[1][5]
Eye Contact Immediately rinse the eyes cautiously with water for several minutes.[1] If present and easy to do, remove contact lenses.[1] Continue rinsing and seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[1]

Spill Response:

  • Minor Spills: Immediately clean up spills, avoiding dust generation.[4][5] Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum).[4][5] Place the collected material into a sealed container for disposal.[4][5]

  • Major Spills: Evacuate the area and alert emergency services.[4][5] Control personal contact by wearing appropriate protective clothing.[4][5] Prevent the spill from entering drains or waterways.[4][5]

Disposal Plan

All waste materials should be collected in suitable, closed containers and disposed of in accordance with local, regional, national, and international regulations. The disposal should be handled by an approved waste disposal plant.[1] Do not allow the substance to enter soil, subsoil, surface water, or drains.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Ensure Engineering Controls are Functional (Ventilation, Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weigh/Handle Chemical in Ventilated Area prep3->handling1 handling2 Keep Container Tightly Closed handling1->handling2 disp1 Collect Waste in a Labeled, Sealed Container handling1->disp1 Waste Generation em_spill Spill handling1->em_spill If Spill Occurs em_exposure Exposure handling1->em_exposure If Exposure Occurs post1 Decontaminate Work Area handling2->post1 post2 Remove and Store/Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp2 Dispose via Approved Waste Management Service disp1->disp2 spill_minor Minor Spill: Clean up with appropriate PPE em_spill->spill_minor spill_major Major Spill: Evacuate and Alert Emergency Services em_spill->spill_major exp_inhale Inhalation: Move to fresh air em_exposure->exp_inhale exp_skin Skin Contact: Flush with water em_exposure->exp_skin exp_eye Eye Contact: Rinse with water em_exposure->exp_eye

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.